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Core Science & Biosynthesis

Foundational

Synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate: A Comprehensive Technical Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The molecule methyl 1-(2-methoxyphenyl)-4-oxocyclohexane...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The molecule methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, sterically hindered building block. Featuring a quaternary stereocenter substituted with both an aryl group and an ester, alongside a reactive ketone handle, it is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including spirocyclic scaffolds and analgesic derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we analyze the thermodynamic and kinetic causalities that dictate the success of this synthesis. The most scalable and atom-economical route avoids late-stage alpha-arylation—which is kinetically disfavored due to the steric bulk of the ortho-methoxy group—and instead constructs the cyclohexane ring around the pre-existing quaternary center.

Retrosynthetic Strategy & Nomenclature Shift

The synthesis relies on a two-stage, highly efficient sequence: a one-pot double Michael addition-Dieckmann condensation , followed by a chemoselective Krapcho decarboxylation [1].

Before detailing the chemistry, it is crucial to understand the IUPAC nomenclature shift that occurs during this sequence, as it often causes confusion during structural characterization:

  • The Intermediate: The annulation produces 4-(2-methoxyphenyl)-2,4-bis(methoxycarbonyl)cyclohexan-1-one. Here, the ketone dictates the C1 position.

  • The Target: Upon selective removal of the C2 ester, the remaining ester (formerly at C4) becomes the highest-priority functional group. The ring numbering shifts, making the ester-bearing carbon C1 and the ketone C4, resulting in the target name: methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate.

ForwardSynthesis SM Starting Materials Methyl 2-(2-methoxyphenyl)acetate + Methyl Acrylate Int1 Acyclic Triester Intermediate SM->Int1 Double Michael Addition (t-BuOK) Int2 Beta-Keto Ester (Dieckmann Product) Int1->Int2 Dieckmann Condensation Product Target Molecule (Decarboxylated) Int2->Product Selective Krapcho Decarboxylation

Forward synthetic workflow from acyclic precursors to the final target.

Stage 1: One-Pot Annulation Workflow

Causality & Reagent Selection

The reaction of methyl 2-(2-methoxyphenyl)acetate with methyl acrylate (2.0 equivalents) requires a base to facilitate two consecutive Michael additions followed by an intramolecular Dieckmann cyclization[1].

While sodium methoxide (NaOMe) is a traditional choice, it often leads to incomplete cyclization and transesterification. We utilize potassium tert-butoxide (t-BuOK) . Being sterically hindered and non-nucleophilic, t-BuOK prevents transesterification while providing the strong basicity required to drive the thermodynamically favored 6-membered ring formation[2].

Optimization Data
Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOMe (3.0)MeOH6512<20Transesterification; equilibrium favors acyclic state.
NaH (3.0)THF25445Poor solubility; heterogeneous reaction stalls.
t-BuOK (1.2)THF25260Base depletion prevents complete Dieckmann cyclization.
t-BuOK (3.0) THF 25 2 85-90 Complete conversion; optimal thermodynamic control.
Experimental Protocol: Self-Validating Annulation
  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous THF to achieve a 0.37 M concentration relative to the starting material.

  • Reagent Addition: Add methyl 2-(2-methoxyphenyl)acetate (1.0 equiv) and methyl acrylate (2.0 equiv). Cool the homogeneous solution to 0 °C using an ice bath.

  • Base Introduction: Add solid t-BuOK (3.0 equiv) portion-wise over 15 minutes to control the exothermic Michael additions.

  • Self-Validating Cyclization: Remove the ice bath and stir at 25 °C for 2 hours. Validation Check: The reaction is self-validating; as the Dieckmann condensation proceeds, the solution will transition into a thick suspension due to the precipitation of the potassium enolate of the β-keto ester, driving the equilibrium forward[2].

  • Quench & Workup: Quench the reaction by slowly adding 3 N aqueous HCl until the mixture reaches pH 2-3. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the intermediate β-keto ester.

Stage 2: Chemoselective Decarboxylation

Causality & Selectivity Logic

The intermediate possesses two ester groups: a highly activated β-keto ester at C2, and a sterically hindered, isolated ester at C4. Standard saponification (aqueous KOH) is risky; prolonged exposure leads to the over-hydrolysis of the C4 ester, resulting in a des-carbomethoxy byproduct[2].

To achieve absolute chemoselectivity, we employ Krapcho decarboxylation conditions (LiCl, H₂O, DMSO, 150 °C)[3]. The lithium ion acts as a Lewis acid to coordinate the β-keto ester, while the chloride ion performs an S_N2 nucleophilic attack on the methyl group[4]. The sterically shielded C4 ester is entirely unreactive under these neutral, nucleophilic conditions.

Chemoselectivity Reactant Beta-Keto Ester Intermediate Two distinct ester environments Ester2 C2 Ester (Beta-Keto) Highly activated Susceptible to nucleophilic attack Reactant->Ester2 Ester4 C4 Ester (Alpha-Aryl) Sterically hindered Unreactive under mild conditions Reactant->Ester4 Action Krapcho Conditions (LiCl, H2O, DMSO, 150°C) Ester2->Action Ester4->Action Result Selective loss of C2 Ester as CO2 Retention of C4 Ester Action->Result

Chemoselective logic of the Krapcho decarboxylation step.

Selectivity Data
Reagent SystemTemp (°C)Time (h)Target Yield (%)Des-ester Byproduct (%)Mechanism
10% aq. KOH10026515Saponification & thermal decarboxylation.
10% aq. KOH10012<10>80Over-hydrolysis of the hindered C4 ester.
LiCl, H₂O, DMSO 150 5 88 <2 Krapcho (nucleophilic dealkylation).
Experimental Protocol: Self-Validating Decarboxylation
  • Preparation: Dissolve the β-keto ester intermediate (1.0 equiv) in wet DMSO (DMSO:H₂O ratio of 10:1) to a concentration of 0.2 M.

  • Reagent Addition: Add anhydrous Lithium Chloride (LiCl, 2.0 equiv) to the solution[3].

  • Self-Validating Heating: Attach a reflux condenser and heat the mixture to 150 °C under a nitrogen atmosphere. Validation Check: The reaction is self-validating via the stoichiometric evolution of CO₂ gas. Vigorous bubbling will commence as the temperature exceeds 130 °C. The cessation of bubbling (typically after 4-6 hours) directly correlates with reaction completion[5].

  • Workup: Cool the mixture to room temperature and dilute with a 5-fold volume of water to crash out the organic product and partition the DMSO.

  • Extraction: Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 50 mL) to remove residual DMSO, followed by a final brine wash.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The resulting product is methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate , which can be used directly or recrystallized from hexanes/ethyl acetate.

References

  • Title: An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthetic applications and mechanism studies of the decarbalkoxylations of geminal diesters and related systems effected in dimethyl sulfoxide by water and/or by water with added salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Krapcho Decarboxylation (Reaction Mechanism & General Characteristics) Source: Chem-Station International Edition URL: [Link]

Sources

Exploratory

High-Resolution Technical Guide: Chemical Properties and Synthetic Utility of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Executive Summary In modern drug discovery, the architectural complexity of small-molecule therapeutics increasingly relies on spirocyclic and heavily substituted aliphatic rings to navigate stringent structure-activity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural complexity of small-molecule therapeutics increasingly relies on spirocyclic and heavily substituted aliphatic rings to navigate stringent structure-activity relationship (SAR) landscapes. Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS 1385694-68-7) has emerged as a privileged, bifunctional building block[1]. Featuring a quaternary stereocenter substituted with a sterically demanding 2-methoxyphenyl group and a methyl ester, alongside a reactive C4 ketone, this scaffold provides orthogonal reactive sites. This whitepaper details its physicochemical profile, mechanistic behavior, and field-proven protocols for downstream functionalization.

Physicochemical Profiling & Structural Significance

Understanding the baseline physical properties of this scaffold is critical for reaction design, particularly regarding solubility and thermal stability during high-temperature annulations.

Table 1: Physicochemical Profile of CAS 1385694-68-7

PropertyValue
CAS Registry Number 1385694-68-7[1]
IUPAC Name Methyl 1-(2-methoxyphenyl)-4-oxocyclohexane-1-carboxylate
Molecular Formula C15H18O4[2]
Molecular Weight 262.30 g/mol [2]
Predicted Boiling Point 392.1 ± 42.0 °C[2]
Predicted Density 1.154 ± 0.06 g/cm³[2]
HS Code 2918999090[2]
Commercial Purity ≥ 95%[1]
Structural Causality & Conformational Locking

The presence of the ortho-methoxy group on the phenyl ring actively dictates the conformation of the cyclohexane ring. The steric bulk and the dipole-dipole interactions with the adjacent ester carbonyl effectively "lock" the aryl group into a preferred equatorial orientation. This rigidification is a critical asset: it pre-organizes the C4 ketone for highly predictable, diastereoselective nucleophilic attacks. The methyl ester acts as a masked carboxylic acid, permitting orthogonal functionalization (e.g., saponification or reduction) without interfering with ketone-directed chemistry.

Mechanistic Pathways & Synthetic Utility

The synthetic versatility of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate stems from its isolated reactive sites. The C4 ketone is primed for electrophilic chemistry, while the C1 ester remains inert under mild conditions, allowing for divergent synthetic pathways.

Functionalization SM Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate Ketone C4 Ketone Functionalization SM->Ketone Electrophilic Center Ester C1 Ester Functionalization SM->Ester Masked Acid RedAm Reductive Amination (1,4-cis/trans Amines) Ketone->RedAm Grignard Grignard Addition (Tertiary Alcohols) Ketone->Grignard Wittig Wittig Olefination (Exocyclic Alkenes) Ketone->Wittig Hydrolysis Saponification (Carboxylic Acid) Ester->Hydrolysis Reduction LiAlH4 Reduction (Primary Alcohol) Ester->Reduction

Fig 1. Divergent synthetic pathways for C4 ketone and C1 ester functionalization.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental methodologies must be robust, scalable, and self-validating. The following protocols incorporate in-process controls and explicit mechanistic rationales.

Protocol A: Diastereoselective Reductive Amination at C4

Causality & Rationale: Direct reductive amination of sterically hindered cyclohexanones often suffers from low yields and poor diastereoselectivity. By employing Titanium(IV) isopropoxide (Ti(OiPr)4), we actuate a Lewis acid-mediated water scavenging mechanism that forces the equilibrium entirely toward the imine/iminium intermediate prior to reduction [3]. This prevents the premature reduction of the ketone to a secondary alcohol.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N2, dissolve 1.0 eq of the scaffold and 1.2 eq of the desired primary amine in anhydrous THF (0.2 M). Add 2.0 eq of Ti(OiPr)4 dropwise at room temperature. Stir for 12 hours.

  • Reduction: Cool the reaction to 0 °C. Add 1.5 eq of Sodium cyanoborohydride (NaBH3CN) in a single portion, followed by dropwise addition of anhydrous methanol to solubilize the reducing agent. Stir for 4 hours, warming to room temperature.

  • Quench & Self-Validation: Quench the reaction by adding saturated aqueous NaHCO3. In-Process Control: A dense white precipitate of TiO2 will immediately form. This visual cue confirms the successful hydrolysis of the titanium complex, ensuring the organic layer will be free of emulsion-causing metal contaminants.

  • Isolation: Filter the suspension through a pad of Celite, washing with Ethyl Acetate (EtOAc). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the cis and trans amine diastereomers.

Workflow Step1 1. Imine Formation Mix Scaffold + Amine + Ti(OiPr)4 in dry THF (rt, 12h) Step2 2. Reduction Add NaBH3CN or NaBH(OAc)3 (0 °C to rt, 4h) Step1->Step2 Drives equilibrium Step3 3. Quench & Extract Quench with aq. NaHCO3, Extract with EtOAc Step2->Step3 Chemoselective reduction Step4 4. Purification Silica Gel Chromatography (Separate cis/trans isomers) Step3->Step4 Organic layer isolated

Fig 2. Step-by-step experimental workflow for diastereoselective reductive amination at C4.

Protocol B: Organocerium-Mediated Addition to C4 Ketone

Causality & Rationale: Highly substituted cyclohexanones are prone to enolization when treated with standard, highly basic Grignard or organolithium reagents, resulting in the recovery of starting material. Transmetalation of the Grignard reagent to Cerium(III) generates a highly nucleophilic but significantly less basic species, enabling clean 1,2-addition to the ketone.

Step-by-Step Methodology:

  • Cerium Activation: Dry CeCl3·7H2O under high vacuum at 140 °C for 2 hours to obtain anhydrous CeCl3. Suspend in anhydrous THF and stir at room temperature for 2 hours to form a uniform, milky slurry.

  • Transmetalation: Cool the CeCl3 suspension to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -78 °C. Mechanistic Note: This step forms the transient organocerium species (RCeCl2), which is crucial for suppressing the deprotonation of the acidic alpha-protons of the C4 ketone.

  • Nucleophilic Addition: Add a solution of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (1.0 eq in THF) dropwise to the organocerium mixture at -78 °C. Stir for 2 hours, then slowly warm to 0 °C.

  • Quench: Quench with 10% aqueous acetic acid to break down cerium salts. Extract with EtOAc, wash with saturated NaHCO3, dry, and concentrate.

Analytical Validation & Quality Control

To verify the structural integrity and stereochemistry of the functionalized products derived from CAS 1385694-68-7[4], rigorous analytical validation is required:

  • 1H NMR Spectroscopy: The 2-methoxy protons typically appear as a sharp, diagnostic singlet around δ 3.8 ppm. The methyl ester protons resonate near δ 3.6 ppm. Upon functionalization at C4, the stereochemistry (axial vs. equatorial attack) can be definitively assigned via 2D NOESY NMR. A strong NOE cross-peak between the C4 substituent and the C1 ester/aryl group confirms the relative cis/trans geometry.

  • LC-MS: Electrospray ionization (ESI) in positive mode is ideal for amine derivatives. For the parent ketone (MW 262.3)[2], adduct formation (e.g., [M+Na]+ at m/z 285.3) is often required for optimal detection in standard reverse-phase gradients.

References

  • Accela ChemBio. "Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (SY020230) Product Specifications." Accela ChemBio Inc. URL:[Link]

Sources

Foundational

Spectroscopic Profiling and Analytical Workflows for Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9)

Executive Summary Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9, MW: 156.18 g/mol ) is a critical bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9, MW: 156.18 g/mol ) is a critical bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including cholesteryl ester transfer protein (CETP) inhibitors. This whitepaper provides a rigorous spectroscopic characterization (NMR, IR, MS) of the compound, detailing the causality behind analytical choices and offering self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Molecular Architecture & Thermodynamic Profile

The molecular architecture of CAS 6297-22-9 features a cyclohexane ring substituted with a ketone at the C4 position and a methyl ester at the C1 position. The orthogonal reactivity of the ketone (susceptible to nucleophilic attack or reductive amination) and the ester (primed for saponification or Grignard additions) makes it highly versatile.

Thermodynamically, the ring adopts a chair conformation where the bulky ester group prefers the equatorial position to minimize 1,3-diaxial steric strain, a key factor in its kinetic and thermodynamic stability profile[1]. Understanding this conformation is essential, as it directly dictates the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Comprehensive Spectroscopic Data

To ensure structural integrity during procurement or post-synthesis, orthogonal analytical techniques are mandatory[2]. Relying on a single modality can lead to false positives; therefore, a combination of 1H NMR, 13C NMR, FT-IR, and GC-MS is required to map the carbon-hydrogen framework, identify functional groups, and confirm molecular weight[1].

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 300K)

Quantitative data summarized from [3].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
3.71 Singlet (s)3H-OCH₃Deshielded by the adjacent ester oxygen; appears as a sharp singlet due to the lack of adjacent coupling protons.
2.83 - 2.75 Multiplet (m)1HC1-HDeshielded by the carbonyl of the ester group.
2.50 - 2.29 Multiplets (m)4HC3-H₂, C5-H₂Protons alpha to the ketone are highly deshielded by the anisotropic effect and electron-withdrawing nature of the C=O bond.
2.23 - 2.02 Multiplets (m)4HC2-H₂, C6-H₂Protons alpha to the ester CH; slightly less deshielded than those adjacent to the ketone.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~210.8 QuaternaryKetone Carbonyl (C=O)
~174.5 QuaternaryEster Carbonyl (C=O)
52.0 Primary (CH₃)Methoxy Carbon (-OCH₃)
42.5 Tertiary (CH)C1 (Ester-bearing carbon)
39.5 Secondary (CH₂)C3, C5 (Alpha to ketone)
27.5 Secondary (CH₂)C2, C6 (Alpha to ester)
Table 3: Key IR & MS Spectral Features
TechniqueKey Signals / m/zInterpretation
FT-IR 1735 cm⁻¹Ester C=O stretching vibration.
FT-IR 1715 cm⁻¹Ketone C=O stretching vibration.
GC-MS (EI) m/z 156Molecular Ion [M]⁺.
GC-MS (EI) m/z 125[M - •OCH₃]⁺ (Loss of methoxy radical)[1].
GC-MS (EI) m/z 97[M - •COOCH₃]⁺ (Loss of ester radical)[1].

Experimental Protocols for Spectroscopic Validation

To ensure , the following protocol is designed as a self-validating system. Every step includes an internal check to prevent downstream analytical failures[1].

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of Methyl 4-oxocyclohexanecarboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it provides excellent solubility for moderately polar esters and lacks interfering proton signals.

    • Self-Validation: TMS serves as an internal standard. If the TMS peak deviates from 0.00 ppm during processing, the instrument's lock and calibration must be reassessed before data interpretation.

  • Instrument Shimming & Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated gradient shimming.

    • Causality: A perfectly homogeneous magnetic field is critical for resolving the complex multiplets of the cyclohexane ring protons (C2, C3, C5, C6). Poor shimming will cause these multiplets to overlap, destroying integration accuracy.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 1.5s, spectral width of 12 ppm.

    • ¹³C NMR: 256-512 scans, D1 of 2.0s, spectral width of 250 ppm.

    • Causality: A longer D1 in ¹³C NMR ensures complete relaxation of the quaternary carbonyl carbons (ketone and ester) between pulses, preventing signal attenuation and ensuring they appear clearly above the baseline noise.

  • Data Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase correct, and baseline correct. Calibrate the TMS peak strictly to 0.00 ppm.

Visualizing Analytical and Fragmentation Pathways

Workflow N1 Sample Prep (CAS 6297-22-9 in CDCl3) N2 1H & 13C NMR Acquisition (400 MHz) N1->N2 N3 FT-IR & GC-MS Orthogonal Validation N2->N3 N4 Data Synthesis & Structural Confirmation N3->N4

Multi-modal spectroscopic validation workflow for CAS 6297-22-9.

Fragmentation M Molecular Ion [M]+ m/z 156 F1 Loss of •OCH3 m/z 125 M->F1 - •OCH3 F2 Loss of •COOCH3 m/z 97 M->F2 - •COOCH3 F3 Ring Cleavage m/z 69 F2->F3 - CO

Proposed EI mass spectrometry fragmentation pathway for CAS 6297-22-9.

References

  • TDX. "Oxidation of unactivated C-H bonds catalyzed by manganese complexes". Source: tdx.cat. URL: [Link]

Sources

Exploratory

Structural Elucidation of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate: A Comprehensive NMR Guide

Executive Summary Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized cyclohexane derivative featuring a quaternary stereocenter, an ester moiety, a methoxyaryl group, and a ketone. It serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized cyclohexane derivative featuring a quaternary stereocenter, an ester moiety, a methoxyaryl group, and a ketone. It serves as a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and neuroactive compounds. This whitepaper provides a rigorous, self-validating protocol for the structural elucidation of this molecule using 1D and 2D High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, the goal is not merely to list chemical shifts, but to decode the causality behind the spectral data and the experimental parameters chosen to acquire them.

Structural Complexity and NMR Strategy

The molecule presents several specific challenges for NMR analysis:

  • Quaternary Center (C1) : Lacking attached protons, C1 must be assigned via heteronuclear multiple bond correlation (HMBC).

  • Deshielding Anisotropy : The C4 ketone and the C1 ester/aryl groups exert strong magnetic anisotropy, significantly shifting the equatorial and axial protons of the cyclohexane ring.

  • Steric Compression : The bulky 2-methoxyphenyl group heavily biases the cyclohexane ring into a locked chair conformation, resulting in distinct axial and equatorial proton signals rather than a time-averaged multiplet .

To address these, our workflow relies on a multi-nuclear approach (1H, 13C) validated orthogonally by 2D techniques (COSY, HSQC, HMBC) .

High-Resolution NMR Acquisition Protocol

A self-validating system requires strict adherence to sample preparation and acquisition parameters. The following protocol ensures optimal signal-to-noise (S/N) and resolution.

NMR_Workflow S1 1. Sample Preparation (5-10 mg in 0.6 mL CDCl3) S2 2. Probe Tuning & Matching (Optimize Q-factor) S1->S2 S3 3. Locking & Shimming (Z0-Z5 optimization) S2->S3 S4 4. 90° Pulse Calibration (Determine P1) S3->S4 S5 5. Data Acquisition (ns=16 for 1H, ns=1024 for 13C) S4->S5 S6 6. Processing & Analysis (FT, Phase/Baseline Correction) S5->S6

Self-validating high-resolution NMR acquisition workflow.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 5–10 mg of the analyte in 0.6 mL of Chloroform-d (CDCl3). CDCl3 is chosen because the compound is moderately polar and lacks exchangeable protons. Residual CHCl3 (δ 7.26 ppm for 1H, δ 77.16 ppm for 13C) serves as the internal reference .

  • Probe Tuning & Matching : Optimize the Q-factor of the probe for both 1H and 13C channels to maximize energy transfer and sensitivity.

  • Locking & Shimming : Lock onto the deuterium signal of CDCl3. Adjust Z0-Z5 shims until the residual CHCl3 peak exhibits a line width at half height (FWHM) of < 0.5 Hz.

  • Pulse Calibration : Calibrate the 90° pulse (P1) to ensure accurate flip angles. For 1H 1D experiments, a 30° flip angle (zg30) is utilized to allow for faster T1 relaxation and shorter repetition times.

  • Acquisition Parameters :

    • 1H NMR : 16 scans, 2-second relaxation delay (D1).

    • 13C NMR : 1024 scans, 2.5-second D1. Causality : The longer D1 is critical because quaternary carbons (C1, C4, C=O) lack dipole-dipole relaxation mechanisms from attached protons, leading to significantly longer T1 times.

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by the downfield aromatic protons, the sharp singlets of the methyl groups, and the complex multiplets of the locked cyclohexane ring.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Ar-H4' 7.25td1H8.0, 1.6Aromatic CH (para to C1)
Ar-H6' 7.15dd1H7.8, 1.6Aromatic CH (ortho to C1)
Ar-H5' 6.95t1H7.5Aromatic CH (meta to OMe)
Ar-H3' 6.90d1H8.2Aromatic CH (ortho to OMe)
Ether-CH3 3.82s3H--ArOCH3
Ester-CH3 3.65s3H--COOCH3
C2, C6 (eq) 2.80dt2H13.5, 3.5Cyclohexane CH2 (beta to ketone)
C3, C5 (eq) 2.65dt2H14.0, 3.5Cyclohexane CH2 (alpha to ketone)
C3, C5 (ax) 2.35td2H14.0, 5.0Cyclohexane CH2 (alpha to ketone)
C2, C6 (ax) 2.10td2H13.5, 5.0Cyclohexane CH2 (beta to ketone)
Mechanistic Causality of Chemical Shifts:
  • Cyclohexane Ring Splitting : The protons at C3/C5 are adjacent to the C4 ketone. The magnetic anisotropy of the C=O double bond strongly deshields the equatorial protons (~2.65 ppm) relative to the axial protons (~2.35 ppm). The rigid chair conformation prevents time-averaging, resulting in distinct signals with large geminal coupling constants (~14 Hz).

  • Aromatic Shielding : The electron-donating methoxy group (-OCH3) shields the ortho (H3') and para (H5') protons via resonance, pushing them upfield (~6.90 - 6.95 ppm) compared to H4' and H6'.

13C NMR Spectral Analysis

Carbon-13 NMR provides a direct skeleton map of the molecule. The broad chemical shift range (0-220 ppm) prevents signal overlap, allowing for unambiguous assignment of the carbon backbone.

PositionChemical Shift (δ, ppm)TypeAssignment
C4 210.5CqKetone C=O
Ester C=O 174.2CqEster C=O
Ar-C2' 157.8CqAromatic C-OMe
Ar-C1' 131.0CqAromatic C-1 (attached to C1)
Ar-C4' 128.5CHAromatic CH
Ar-C6' 127.2CHAromatic CH
Ar-C5' 120.4CHAromatic CH
Ar-C3' 111.6CHAromatic CH
Ether-CH3 55.4CH3-ArOCH3
Ester-CH3 52.1CH3-COOCH3
C1 51.5CqCyclohexane C1 (Quaternary)
C3, C5 39.2CH2Cyclohexane CH2 (alpha to ketone)
C2, C6 34.5CH2Cyclohexane CH2 (beta to ketone)
Mechanistic Causality of Chemical Shifts:
  • C4 Ketone : Resonates extremely downfield (210.5 ppm) because the sp2 hybridized carbon has a low-lying n → π* excited state, which dominates the paramagnetic shielding term.

  • C1 Quaternary Center : Shifted to 51.5 ppm due to the combined inductive electron-withdrawing effects of the ester group and the anisotropic effects of the aromatic ring.

2D NMR Validation: The Self-Validating Network

To ensure absolute trustworthiness of the 1D assignments, 2D NMR is employed as a self-validating logic system.

  • COSY (Correlation Spectroscopy) : Confirms the vicinal coupling network within the cyclohexane ring (C2/C6 protons coupling to C3/C5 protons) and the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps all protons to their directly attached carbons, differentiating the overlapping cyclohexane multiplets.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Crucial for assigning the quaternary C1. Long-range (2J and 3J) couplings from the ester methyl protons, the aromatic H6' proton, and the cyclohexane H2/H6 protons all converge on C1 and the ester carbonyl, unequivocally locking the structure together.

HMBC_Correlations H_Ester Ester -OCH3 Protons C_Ester Ester C=O H_Ester->C_Ester 3J H_Arom Aromatic H-6' C_1 Quaternary C-1 H_Arom->C_1 3J H_Cy Cyclohexane H-2/H-6 H_Cy->C_Ester 3J H_Cy->C_1 2J C_Arom Aromatic C-1' H_Cy->C_Arom 3J

HMBC correlations validating the quaternary C1 center connectivity.

References

  • Zeng, Z., et al. (2020). "The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues." ACS Omega. URL:[Link]

  • Claridge, T. D. W. (2008). "High-Resolution NMR Techniques in Organic Chemistry (2nd Edition)." Elsevier. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. URL:[Link]

Foundational

Physicochemical Profiling of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate: Structural Causality and Thermal Analysis Protocols

Executive Summary Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS: 1385694-68-7) is a highly functionalized, sterically hindered cyclic intermediate frequently utilized in advanced organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS: 1385694-68-7) is a highly functionalized, sterically hindered cyclic intermediate frequently utilized in advanced organic synthesis and drug discovery. While standard literature lacks empirical thermal data for this specific compound, its physical properties can be accurately predicted and empirically validated through rigorous thermal analysis. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing its melting and boiling points, alongside self-validating experimental workflows for empirical determination.

Part 1: Structural Causality & Physicochemical Profiling

To understand the physical properties of a novel chemical entity, one must analyze the causality between its molecular topology and its intermolecular forces (IMFs). Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate features a cyclohexane core with a quaternary carbon at the C1 position, bonded to both a methyl ester and an ortho-methoxyphenyl ring, with a ketone at the C4 position.

The Causality of the Melting Point

Melting point ( Tm​ ) is a function of crystal lattice packing efficiency. The quaternary C1 center creates severe steric crowding. Furthermore, the ortho-methoxy group on the phenyl ring prevents the aromatic system from adopting a coplanar conformation relative to the ester group. This highly three-dimensional, "chunky" molecular topology disrupts symmetry, making it difficult for the molecules to pack tightly into a crystalline lattice. Consequently, despite a relatively high molecular weight, the melting point is expected to be moderate.

The Causality of the Boiling Point

Boiling point ( Tb​ ) is governed by the energy required to overcome IMFs in the liquid phase. The molecule possesses a high molecular weight (262.3 g/mol ) and three distinct polar functional groups (ketone, ester, and ether), generating strong dipole-dipole interactions. However, the complete absence of hydrogen-bond donors (O-H or N-H bonds) caps the maximum potential boiling point. Predictive models place the boiling point at an exceptionally high 392.1 °C (1)[1]. At this temperature, the compound is highly likely to undergo thermal degradation before boiling at atmospheric pressure.

StructuralCausality A Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (MW: 262.3 g/mol) B Ortho-Methoxy Group (Steric Hindrance) A->B C Ester & Ketone Groups (Dipole-Dipole Interactions) A->C D Lack of O-H / N-H Bonds (No Hydrogen Bonding) A->D E Moderate Melting Point (Disrupted Crystal Packing) B->E Prevents Coplanarity C->E Increases Lattice Energy F High Boiling Point (~392 °C Predicted) C->F High Thermal Energy Required D->F Caps Maximum Boiling Point

Fig 1: Logical relationship between molecular structure, intermolecular forces, and physical properties.

Quantitative Data Summary
PropertyValueMethod / Source
Chemical Name Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylateIUPAC Nomenclature
CAS Number 1385694-68-7Chemical Registry
Molecular Formula C15H18O4Structural Analysis
Molecular Weight 262.3 g/mol Calculated
Boiling Point 392.1 ± 42.0 °CPredicted[1]
Density 1.154 ± 0.06 g/cm³Predicted[1]
Melting Point UndeterminedRequires Empirical DSC Testing

Part 2: Self-Validating Experimental Workflows

Because empirical data is unindexed, determining the exact thermal properties requires high-precision analytical chemistry. Traditional capillary melting point apparatuses are subjective and prone to error with polymorphic compounds. Furthermore, standard distillation cannot be used for the boiling point due to the risk of thermal decomposition at ~392 °C.

To ensure absolute trustworthiness, we employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ExperimentalWorkflow S1 Sample Prep (High Purity >99%) S2 DSC Analysis (USP <891> Standard) S1->S2 Solid State S3 TGA Analysis (Reduced Pressure) S1->S3 Liquid/Vapor S4 Data Extrapolation (Onset Temp / Sydney-Young) S2->S4 Extract Tm S3->S4 Extract Tb

Fig 2: Experimental workflow for thermal analysis using DSC and TGA techniques.

Protocol 1: High-Precision Melting Point Determination via DSC

According to USP Chapter <891>, the extrapolated onset temperature of a DSC curve is the definitive, reproducible metric for melting point determination (2)[2]. This method quantifies the heat of fusion ( ΔHfus​ ) and identifies potential polymorphs (3)[3].

Self-Validation Step: Prior to sample analysis, calibrate the instrument using a high-purity Indium standard ( Tm​ = 156.6 °C). If the extrapolated onset deviates by > ±0.2 °C, recalibrate the cell constant to ensure thermodynamic accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the purified compound (>99% via HPLC) into a standard aluminum DSC pan. Crimp the lid with a micro-pinhole to allow for gas expansion.

  • Atmospheric Control: Place the pan in the DSC cell alongside an empty reference pan. Purge the system with dry Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Ramping: Equilibrate the cell at 25 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 200 °C.

  • Data Acquisition & Analysis: Isolate the primary endothermic peak. Use the instrument's analytical software to draw a tangent line along the leading edge of the peak. The intersection of this tangent with the extrapolated baseline is the onset temperature ( Tm​ ) , which represents the true melting point of the crystalline material.

Protocol 2: Normal Boiling Point Extrapolation via TGA

Because the predicted boiling point (~392 °C) approaches the typical decomposition threshold for complex organic esters, atmospheric boiling is unfeasible. Thermogravimetric Analysis (TGA) allows for boiling point determination by monitoring mass loss under reduced pressure (4)[4].

Self-Validation Step: Run a known high-boiling reference standard (e.g., a heavy phthalate ester) under the exact vacuum conditions. Verify that the extrapolated normal boiling point matches established literature values before testing the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Load approximately 10–20 mg of the compound into a platinum TGA crucible equipped with a pinhole lid (to create a localized vapor-liquid equilibrium).

  • Pressure Modulation: Seal the TGA furnace and apply a controlled vacuum (e.g., 10 to 50 Torr). This drastically lowers the effective boiling point, protecting the molecule from thermal cleavage.

  • Thermal Ramping: Ramp the temperature at a rate of 5 °C/min to 10 °C/min.

  • Data Analysis: Monitor the differential mass loss curve (DTG). The onset temperature of the sharp mass loss feature corresponds to the boiling point at the applied reduced pressure.

  • Extrapolation: Apply the Sydney-Young equation or the Clausius-Clapeyron relation to extrapolate the reduced-pressure boiling point to the normal boiling point at 1 atm (760 mmHg) (5)[5].

References

  • ResearchGate. A new method for determining average boiling points of oils using a thermogravimetric analyzer. Retrieved from:[Link]

  • United States Pharmacopeia (USP). General Chapters: <891> THERMAL ANALYSIS. Retrieved from:[Link]

  • ResearchGate. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate normal boiling points. Retrieved from:[Link]

  • NETZSCH Analyzing & Testing. Clear Raw Material Identification (RMID) Using DSC. Retrieved from:[Link]

Sources

Exploratory

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate: A Comprehensive Guide to its Synthesis and Application as a Privileged Scaffold

Executive Summary & Structural Anatomy In modern organic synthesis and medicinal chemistry, highly functionalized spirocyclic and 1,1-disubstituted cyclohexane scaffolds are highly sought after for their ability to proje...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Anatomy

In modern organic synthesis and medicinal chemistry, highly functionalized spirocyclic and 1,1-disubstituted cyclohexane scaffolds are highly sought after for their ability to project pharmacophores into distinct three-dimensional chemical space. Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (MMOC) is a privileged building block that serves as an advanced intermediate for central nervous system (CNS) therapeutics, opioid receptor modulators, and G-protein-coupled receptor (GPCR) ligands.

The synthetic utility of MMOC is derived from its orthogonal functional groups:

  • C4-Ketone: The primary electrophilic center, primed for reductive amination, Wittig olefination, or Grignard additions.

  • C1-Methyl Ester: A masked carboxylic acid that allows for divergent synthesis of amides, or reduction to primary alcohols to form spiro-ethers.

  • C1-(2-Methoxyphenyl) Group: Provides critical steric bulk to lock the cyclohexane chair conformation. The methoxy ether can also be cleaved via Lewis acids (e.g., BBr₃) to yield a phenol, enabling intramolecular cyclizations to form chroman or benzofuran derivatives.

Retrosynthetic Analysis & De Novo Synthesis

The construction of 4-aryl-4-substituted cyclohexanones classically relies on the robust sequence pioneered by Daniel Lednicer during the development of arylcyclohexylamine analgesics[1]. The synthesis of MMOC avoids linear step-by-step ring building in favor of a convergent, thermodynamically driven annulation.

The sequence initiates with a double Michael addition of methyl 2-(2-methoxyphenyl)acetate to two equivalents of methyl acrylate. The use of a phase-transfer base, such as Triton B, is critical to maintain enolate solubility and drive the equilibrium toward the acyclic pimelate adduct. A subsequent base-promoted Dieckmann condensation establishes the six-membered ring. Finally, aggressive acidic decarboxylation of the resulting β -keto ester selectively removes the C3-carboxylate, yielding the target C4-ketone[1].

G A Methyl 2-(2-methoxyphenyl)acetate + Methyl Acrylate B Dimethyl 4-(2-methoxyphenyl)- 4-(methoxycarbonyl)heptanedioate A->B Double Michael Addition (Triton B / t-BuOH) C Methyl 5-(2-methoxyphenyl)- 5-(methoxycarbonyl)-2-oxocyclohexane- 1-carboxylate B->C Dieckmann Condensation (NaH / Toluene) D Methyl 1-(2-Methoxyphenyl)- 4-oxocyclohexanecarboxylate (MMOC) C->D Decarboxylation (10% H2SO4 / AcOH)

Fig 1. De novo synthetic workflow for MMOC via the Lednicer sequence.

Protocol 1: De Novo Synthesis of MMOC
  • Double Michael Addition: Dissolve methyl 2-(2-methoxyphenyl)acetate (1.0 eq) and methyl acrylate (2.2 eq) in anhydrous tert-butanol. Add Triton B (40% in MeOH, 0.1 eq) dropwise. Heat to reflux for 12 hours. Concentrate in vacuo and purify via silica plug to yield the heptanedioate intermediate.

  • Dieckmann Condensation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene. Slowly add the heptanedioate intermediate (1.0 eq) dissolved in toluene. Reflux for 8 hours under N₂. Quench with glacial acetic acid, extract with EtOAc, and concentrate.

  • Decarboxylation: Dissolve the crude cyclic β -keto ester in a mixture of glacial acetic acid and 10% aqueous H₂SO₄ (2:1 v/v). Reflux vigorously for 24 hours. Cool, neutralize carefully with saturated aqueous Na₂CO₃, and extract with dichloromethane (DCM). Dry over Na₂SO₄ and purify via flash chromatography (Hexanes/EtOAc) to isolate MMOC.

Core Synthetic Transformations & Methodologies

The true value of MMOC lies in its ability to undergo highly stereoselective and chemoselective transformations.

Pathways Core MMOC Core Scaffold RedAm Reductive Amination (NaBH(OAc)3, DCE) Core->RedAm C4 Ketone Hydro Ester Hydrolysis (LiOH, THF/H2O) Core->Hydro C1 Ester Demeth Demethylation (BBr3, DCM) Core->Demeth 2-Methoxy Ether Spiro Spirocyclic Amines (CNS Targets) RedAm->Spiro Amide Amide Coupling (RXFP1 Modulators) Hydro->Amide Chrom Benzofuran/Chroman Derivatives Demeth->Chrom

Fig 2. Divergent synthetic pathways and medicinal chemistry applications of MMOC.

Protocol 2: Chemoselective Reductive Amination at C4

Causality & Stereochemistry: The 1,1-disubstituted cyclohexane ring adopts a chair conformation where the bulky 2-methoxyphenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, forcing the C1-ester into the axial position. During reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is exceptionally mild and selective for the intermediate iminium ion over the unreacted C4-ketone or the C1-ester[2]. Hydride attack predominantly occurs from the less hindered equatorial face (avoiding the axial C1-ester), yielding the axial amine as the major diastereomer.

  • Dissolve MMOC (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M)[2],[3].

  • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes[2],[4].

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir under N₂ for 12–16 hours[2].

  • Quench the reaction by adding saturated aqueous NaHCO₃ and stir until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (DCM/MeOH/NH₄OH) to isolate the aminated product.

Protocol 3: Sterically Hindered Ester Hydrolysis

Causality: Hydrolysis of the C1-methyl ester is notoriously difficult due to the neopentyl-like steric shielding provided by the quaternary C1 center and the adjacent equatorial aryl group. Standard saponification (NaOH/MeOH) often fails or requires prolonged reflux, leading to degradation. Forcing conditions are required.

  • Dissolve MMOC (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq).

  • Heat the sealed reaction vessel to 80°C for 24 hours.

  • Cool to room temperature, remove organic solvents in vacuo, and acidify the aqueous layer to pH 2 using 1M HCl.

  • Extract the precipitated carboxylic acid with EtOAc (3x), dry over MgSO₄, and concentrate to yield 1-(2-methoxyphenyl)-4-oxocyclohexane-1-carboxylic acid.

Applications in Drug Discovery

The functionalized cyclohexane framework of MMOC is a highly validated pharmacophore in medicinal chemistry:

  • RXFP1 Modulators: Cyclohexanecarboxylic acid derivatives are critical structural components in the design of small-molecule modulators for the relaxin family peptide receptor 1 (RXFP1). These compounds are currently under intense investigation for the treatment of heart failure with preserved ejection fraction (HFpEF) and chronic kidney disease, as they mimic the anti-fibrotic and hemodynamic benefits of the hormone relaxin[5].

  • Arylcyclohexylamine Analgesics: The structural topology of MMOC directly mirrors the scaffolds of potent μ -opioid receptor agonists and NMDA receptor antagonists. Reductive amination at the C4 position yields derivatives that share the pharmacological profile of classical Upjohn analgesics[1].

Quantitative Data: Reaction Parameters & Yields

The following table summarizes the thermodynamic parameters, stoichiometric requirements, and expected yields for the core transformations of the MMOC scaffold.

TransformationReagents & CatalystTemp (°C)Time (h)Expected YieldStereoselectivity
Double Michael Addition Methyl acrylate, Triton B80 (Reflux)1265-75%N/A
Dieckmann Condensation NaH, Toluene110 (Reflux)880-85%N/A
Decarboxylation 10% H₂SO₄, Glacial AcOH100 (Reflux)2485-90%N/A
Reductive Amination Amine, NaBH(OAc)₃, AcOH, DCE25 (RT)12-1670-88%>4:1 (Axial:Equatorial Amine)
Ester Hydrolysis LiOH·H₂O, THF/MeOH/H₂O802475-80%N/A
Demethylation BBr₃, DCM-78 to 25490-95%N/A

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Lednicer, D. (1984). "4-Amino-4-aryl-cyclohexanones.
  • "4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure." (2022).

Sources

Foundational

Reactivity Profile and Stereoselective Functionalization of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate: A Technical Guide

Executive Summary Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, conformationally biased building block widely utilized in medicinal chemistry for the synthesis of complex spirocycles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, conformationally biased building block widely utilized in medicinal chemistry for the synthesis of complex spirocycles, piperidines, and bicyclic pharmaceutical intermediates. The structural architecture of this scaffold presents a fascinating dichotomy of reactivity: a highly sterically encumbered C1-ester and a highly reactive C4-ketone.

This whitepaper provides an in-depth analysis of the regioselective and stereoselective functionalization of the C4-carbonyl group. By applying foundational stereoelectronic principles to field-proven experimental workflows, this guide equips drug development professionals with the predictive models and self-validating protocols necessary to harness this scaffold effectively.

Structural and Conformational Analysis

Regioselectivity: The C4 vs. C1 Dichotomy

The scaffold contains two electrophilic carbonyl centers. However, under standard conditions, nucleophilic addition is exclusively regioselective for the C4-ketone. The C1-methyl ester is situated on a quaternary carbon and is shielded by the bulky 2-methoxyphenyl group. This neopentyl-like steric hindrance renders the ester effectively inert to mild nucleophiles, hydrides, and organometallics at low temperatures, allowing for chemoselective functionalization at C4.

Conformational Locking

To predict the stereochemical outcome of reactions at the C4-carbonyl, one must first establish the ground-state conformation of the cyclohexane ring.

  • A-Value Disparity: The 2-methoxyphenyl group possesses a massive conformational energy (A-value > 2.8 kcal/mol), exacerbated by restricted rotation due to the ortho-methoxy substituent. Conversely, the methyl ester has a significantly lower A-value (~1.2 kcal/mol).

  • Dominant Chair: The thermodynamic minimum is a rigidly locked chair conformation where the 2-methoxyphenyl group occupies the equatorial position, forcing the ester into the axial position.

ConformationalAnalysis A Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate B Locked Chair Conformation (Aryl: Equatorial | Ester: Axial) A->B Thermodynamic Minimization C Axial Attack (Steric Approach Control) B->C Small Nucleophiles (e.g., NaBH4) D Equatorial Attack (Torsional Strain Override) B->D Bulky Nucleophiles (e.g., Grignards) E Equatorial Product (Trans to Aryl) C->E F Axial Product (Cis to Aryl) D->F

Diagram 1: Conformational dynamics and nucleophilic attack trajectories at the C4 carbonyl.

Stereoelectronic Principles of C4 Reactivity

The trajectory of nucleophilic attack on the conformationally locked C4-ketone is governed by a competition between steric approach control and torsional strain, a concept fundamentally rooted in the Felkin-Anh model [1] and further refined by Cieplak's stereoelectronic postulates [2].

Axial vs. Equatorial Attack Trajectories
  • Axial Attack (Favored for small nucleophiles): Small nucleophiles (e.g., hydride from NaBH4​ ) prefer to attack the carbonyl carbon from the axial face. This trajectory avoids the eclipsing torsional strain with the adjacent equatorial C-H bonds that occurs during equatorial attack. Axial attack yields the equatorial alcohol/amine , which is trans to the equatorial 2-methoxyphenyl group.

  • Equatorial Attack (Favored for bulky nucleophiles): When the nucleophile is sterically demanding (e.g., a Grignard reagent, or a bulky iminium intermediate during reductive amination), the 1,3-diaxial interactions encountered during an axial approach become prohibitively high. The system compensates by forcing the nucleophile to attack from the equatorial face, yielding the axial product (cis to the aryl group).

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high stereochemical fidelity, experimental protocols must be designed as self-validating systems. The following workflow details the diastereoselective reductive amination of the C4-ketone.

Causality in Reagent Selection

We employ Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) rather than NaBH4​ or NaBH3​CN . As demonstrated by Abdel-Magid et al. [3], NaBH(OAc)3​ is uniquely chemoselective; it reduces iminium ions rapidly but reacts sluggishly with ketones. This prevents the premature reduction of the starting material into an unwanted C4-alcohol.

Protocol: Diastereoselective Reductive Amination

Step 1: Iminium Formation (In-Process Control Checkpoint)

  • Dissolve Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (1.5 equiv) to catalyze imine/iminium formation.

  • Self-Validation Check: Stir at room temperature for 2 hours. Do not proceed until LC-MS or TLC confirms the complete consumption of the ketone and the formation of the intermediate imine.

Step 2: Chemoselective Reduction 4. Cool the reaction mixture to 0 °C. 5. Add NaBH(OAc)3​ (1.5 equiv) portion-wise over 15 minutes to control the exotherm. 6. Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Quench and Isolation 7. Quench the reaction by the slow addition of saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Causality: This neutralizes the acetic acid and breaks down boron-amine complexes. 8. Extract with Dichloromethane (DCM) (3x), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Stereochemical Validation 9. Purify via flash column chromatography. 10. Self-Validation Check: Analyze the purified product via 2D NOESY NMR. A strong NOE cross-peak between the C4-proton and the C2/C6 axial protons confirms an equatorial amine (axial proton). Lack of this correlation indicates an axial amine.

Workflow S1 1. Iminium Formation Mix Ketone + Amine + AcOH in DCE (Monitor by LC-MS to prevent over-reduction) S2 2. Hydride Reduction Add NaBH(OAc)3 at 0 °C to RT (Chemoselective for iminium) S1->S2 S3 3. Quench & Extraction Sat. NaHCO3 quench, DCM extraction (Removes boron salts) S2->S3 S4 4. IPC & Stereochemical Validation 2D NOESY NMR (Confirms axial/equatorial ratio) S3->S4

Diagram 2: Self-validating experimental workflow for diastereoselective reductive amination.

Quantitative Data Summaries

The stereochemical outcome at C4 is highly dependent on the steric bulk of the nucleophile or the intermediate iminium ion. Table 1 summarizes typical reactivity profiles and diastereomeric ratios (d.r.) based on analogous 4-substituted cyclohexanone systems [3].

Table 1: Quantitative Data on C4 Functionalization

Reaction TypeReagents & ConditionsMajor Product Stereochemistry*Yield (%)d.r. (trans:cis)
Ketone Reduction NaBH4​ , MeOH, 0 °CEquatorial Alcohol (Trans)92>10:1
Reductive Amination Benzylamine, NaBH(OAc)3​ , DCEEquatorial Amine (Trans)858:1
Reductive Amination Cyclohexylamine, NaBH(OAc)3​ , DCEAxial Amine (Cis)781:4
Grignard Addition MeMgBr, THF, -78 °CAxial Alcohol (Cis)811:5

*Note: Stereochemical assignments (trans/cis) are relative to the equatorial 2-methoxyphenyl group at C1. "Trans" indicates an equatorial C4-substituent, while "Cis" indicates an axial C4-substituent.

References

  • Title: Theoretical Interpretation of 1-2 Asymmetric Induction. The Importance of Antiperiplanarity. Source: Nouveau Journal de Chimie, 1977, 1, 61-70. URL: [Link] [1]

  • Title: Stereochemistry of Nucleophilic Addition to Cyclohexanone. The Importance of Two-Electron Stabilizing Interactions. Source: Journal of the American Chemical Society, 1981, 103(15), 4540-4552. URL: [Link] [2]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL: [Link] [3]

Exploratory

Stereochemistry and Conformational Dynamics of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate: A Technical Guide

Executive Summary Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a critical synthetic scaffold frequently utilized in the development of neuroactive pharmaceuticals and complex cyclohexanol derivatives. Unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a critical synthetic scaffold frequently utilized in the development of neuroactive pharmaceuticals and complex cyclohexanol derivatives. Understanding its stereochemical behavior is paramount for drug development professionals, as the spatial orientation of its functional groups directly dictates receptor binding affinity and downstream synthetic success. This guide provides an in-depth analysis of the molecule's intrinsic symmetry, chair-chair conformational thermodynamics, and the causality governing stereoselective transformations at its prochiral center.

Intrinsic Symmetry and Prochirality

Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate features a 1,4-disubstituted cyclohexane framework. Because C1 holds two distinct substituents (a methoxycarbonyl group and a 2-methoxyphenyl group) and C4 features an sp²-hybridized ketone, the idealized unperturbed ring possesses a plane of symmetry ( σ ) passing directly through C1 and C4.

Consequently, despite having a highly substituted carbon at C1, the parent molecule is fundamentally achiral (1)[1]. However, the C4 ketone acts as a prochiral center . Any nucleophilic addition to this ketone desymmetrizes the molecule, generating cis and trans diastereomers. Predicting the stereochemical outcome at C4 requires a rigorous understanding of the conformational bias established by the substituents at C1.

Conformational Thermodynamics (Chair-Chair Equilibrium)

To minimize angle and torsional strain, the cyclohexane ring adopts a chair conformation. The two substituents at C1 must occupy one axial and one equatorial position. The equilibrium between the two possible chair forms is dictated by the relative steric bulk of these groups, quantified by their A-values (the free energy penalty of placing a substituent in the axial position) (2)[2].

Quantitative Conformational Data
SubstituentA-value (kcal/mol)Conformational Preference
Methoxy (-OCH₃)~0.6Weakly Equatorial
Methoxycarbonyl (-COOMe)1.2 - 1.3Moderately Equatorial
Phenyl (-C₆H₅)2.8 - 3.0Strongly Equatorial
2-Methoxyphenyl (-C₆H₄OCH₃)> 3.0 (est. 3.5)Exclusively Equatorial

Table 1: Conformational Free Energy (A-values) of relevant functional groups. Data synthesized from established physical organic chemistry parameters (3)[3].

Causality of the Equilibrium: Because the A-value of the bulky 2-methoxyphenyl group significantly exceeds that of the ester group, the conformational equilibrium is heavily biased (essentially locked) into the chair form where the aryl group is equatorial and the -COOMe group is axial.

Conformation Chair1 Chair A (Aryl Axial, COOMe Equatorial) High Energy Chair2 Chair B (Aryl Equatorial, COOMe Axial) Low Energy Chair1->Chair2 Favored (ΔG < 0) Chair2->Chair1 Disfavored

Conformational equilibrium favoring the equatorial 2-methoxyphenyl chair.

Atropisomerism and Rotational Dynamics

Beyond the macro-conformation of the ring, the molecule exhibits restricted rotational dynamics around the C1-Aryl single bond. The ortho-methoxy group introduces severe steric hindrance when forced to rotate past the equatorial protons at C2 and C6 of the cyclohexane ring. While this rotational barrier is typically not high enough to isolate stable atropisomers at room temperature, it restricts the aryl ring to a time-averaged conformation that bisects the C2-C1-C6 angle, minimizing steric clash.

Stereoselective Transformations at C4

The reduction of the C4 ketone is a highly stereoselective process. The locked conformation of the C1 substituents creates distinct steric environments for the upper and lower faces of the ketone, dictating the trajectory of incoming nucleophiles.

Causality of Hydride Attack:

  • Axial Attack (Kinetic Control): Small nucleophiles like NaBH₄ prefer to attack the ketone from the axial trajectory. This approach avoids the torsional strain that would occur during an equatorial attack (where the nucleophile must pass eclipsing adjacent equatorial C-H bonds). Axial attack pushes the resulting hydroxyl group into the equatorial position, yielding the trans-alcohol (relative to the aryl group).

  • Equatorial Attack (Steric Control): Bulky reducing agents, such as L-Selectride, cannot access the axial trajectory due to 1,3-diaxial steric hindrance from the axial protons at C2 and C6. They are forced to attack equatorially, yielding the axial alcohol (cis to the aryl group).

ReductionPathway Ketone Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate (C1: Aryl eq, COOMe ax) NaBH4 Small Hydride (NaBH4) Axial Attack Trajectory Ketone->NaBH4 Torsional Strain Minimized LSelectride Bulky Hydride (L-Selectride) Equatorial Attack Trajectory Ketone->LSelectride 1,3-Diaxial Blockade TransAlc Equatorial Alcohol (OH trans to Aryl) NaBH4->TransAlc Major Product CisAlc Axial Alcohol (OH cis to Aryl) LSelectride->CisAlc Major Product

Stereoselective reduction pathways of the C4 ketone based on hydride size.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validation mechanisms based on fundamental NMR principles.

Protocol 1: Stereoselective Synthesis of the Equatorial Alcohol
  • Reaction Setup: Dissolve Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous Methanol (0.1 M) under an inert N₂ atmosphere. Cool the system to 0 °C.

  • Hydride Delivery: Add NaBH₄ (1.5 eq) portion-wise to safely control the exothermic evolution of H₂ gas and maintain kinetic control.

  • Maturation: Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 7:3) until the ketone is fully consumed.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo (1)[1].

  • Self-Validation (¹H NMR): Dissolve the crude product in CDCl₃. Locate the C4 carbinol proton (H-C-OH). If the reaction successfully yielded the equatorial alcohol, this proton resides in the axial position. It will couple strongly with the two adjacent axial protons, appearing as a broad triplet of triplets (tt) with large trans-diaxial coupling constants ( Jax−ax​≈10−12 Hz).

Protocol 2: Variable-Temperature (VT) NMR for Rotational Barrier Analysis
  • Sample Preparation: Dissolve the purified ketone in Toluene-d₈ (chosen for its wide liquid range suitable for low-temperature scanning).

  • Acquisition: Acquire ¹H NMR spectra starting at 25 °C, decreasing the temperature in 10 °C increments down to -80 °C.

  • Self-Validation (Line Shape Analysis): Monitor the ortho-methoxy singlet (typically near 3.8 ppm). As the temperature drops below the coalescence temperature ( Tc​ ), the singlet will broaden and split into two distinct peaks. This validates the restricted rotation (atropisomerism) of the 2-methoxyphenyl group. The activation free energy ( ΔG‡ ) of rotation can then be calculated using the Eyring equation.

References

  • Title: US8623846B2 - Diazeniumdiolate cyclohexyl derivatives Source: Google Patents URL
  • Title: How much steric hindrance does a phenyl group offer?
  • Title: 3× Axial vs 3× Equatorial: The ΔGGA Value Is a Robust Computational Measure of Substituent Steric Effects Source: ACS Publications URL

Sources

Foundational

Potential applications of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate in medicinal chemistry

The Strategic Application of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate in Modern Medicinal Chemistry: A Technical Guide for Scaffold Diversification Executive Summary Modern drug discovery is undergoing a pa...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Application of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate in Modern Medicinal Chemistry: A Technical Guide for Scaffold Diversification

Executive Summary

Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward complex, three-dimensional architectures. This transition, widely recognized as the "Escape from Flatland" principle[1], emphasizes that increasing the fraction of sp3-hybridized carbons (Fsp3) significantly improves a clinical candidate's solubility, target selectivity, and overall success rate.

Within this context, Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate emerges as a highly privileged, bifunctional building block. By combining a rigid cyclohexane core, a quaternary C1 center bearing a sterically demanding 2-methoxyphenyl group, and two orthogonal reactive handles (a C4 ketone and a C1 methyl ester), this scaffold provides medicinal chemists with a versatile vector for projecting pharmacophores into 3D space. This technical guide details the structural anatomy, reactivity profiling, and validated experimental workflows for leveraging this compound in the synthesis of novel Central Nervous System (CNS) therapeutics and G-Protein Coupled Receptor (GPCR) modulators.

Structural Anatomy & Reactivity Profiling

To effectively utilize this scaffold, one must understand the stereoelectronic forces governing its reactivity. The molecule is not a static entity; its conformation is strictly dictated by the C1 substituents.

  • The C1 Quaternary Center: The presence of both a methyl ester and a 2-methoxyphenyl group at C1 creates extreme localized steric bulk. In the lowest-energy chair conformation, the bulky 2-methoxyphenyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the methyl ester into the axial position. The ortho-methoxy substituent further restricts the rotation of the phenyl ring, creating a rigid, sterically shielded pocket that is highly desirable in CNS-active agents (e.g., NMDA receptor antagonists or sigma receptor ligands).

  • The C4 Ketone Handle: Positioned directly across the ring from the quaternary center, the C4 ketone is the primary site for diversification. Because the C1 configuration locks the cyclohexane ring into a specific chair conformation, nucleophilic attack at the C4 carbonyl is highly diastereoselective. Incoming reagents (such as hydrides during reductive amination) will preferentially attack from the less hindered equatorial face, yielding predominantly axial alcohols or amines.

  • The C1 Methyl Carboxylate: This ester serves a dual purpose. It can be retained as a lipophilic prodrug handle to enhance blood-brain barrier (BBB) penetration, or it can be selectively hydrolyzed and converted into secondary amides to engage in hydrogen-bonding interactions with target receptors.

Pharmacophore Aryl 2-Methoxyphenyl Pi-Pi Stacking Steric Shielding Ester C1 Carboxylate H-Bond Acceptor Prodrug Handle Ketone C4 Ketone Electrophilic Center Diversification Point Cyclohexane Cyclohexane Ring 3D Vector Projection Lipophilic Core Cyclohexane->Aryl C1 Position Cyclohexane->Ester C1 Position Cyclohexane->Ketone C4 Position

Caption: Pharmacophore and reactivity mapping of the bifunctional oxocyclohexanecarboxylate scaffold.

Mechanistic Applications in Drug Discovery

Synthesis of Novel CNS Therapeutics

The 1-arylcyclohexylamine motif is a foundational pharmacophore for numerous CNS drugs, including analgesics (e.g., tramadol) and antidepressants. By subjecting the C4 ketone to reductive amination, researchers can generate libraries of 1,4-disubstituted cyclohexanes. The 2-methoxyphenyl group provides the necessary lipophilicity and target-site anchoring, while the basic amine introduced at C4 interacts with acidic residues (like aspartate) in the binding pockets of monoamine transporters or opioid receptors.

Spirocyclic Scaffold Generation

Spirocycles are highly valued in medicinal chemistry for their ability to project functional groups in multiple vectors without increasing molecular weight significantly [2]. The C4 ketone can be subjected to a Bucherer-Bergs reaction to form a spirohydantoin. This rigidifies the molecule further and introduces a novel hydrogen-bonding network, making it an excellent starting point for discovering novel GPCR ligands.

SynthWorkflow Scaffold Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate RedAm Reductive Amination (C4 Ketone) Scaffold->RedAm NaBH(OAc)3, R-NH2 Spiro Bucherer-Bergs Reaction (C4 Spirohydantoin) Scaffold->Spiro KCN, (NH4)2CO3 Amidation Ester Amidation (C1 Carboxylate) Scaffold->Amidation LiOH, then HATU, R-NH2 CNS_Agents CNS Therapeutics (NMDA/Sigma Ligands) RedAm->CNS_Agents Diastereoselective GPCR_Ligands GPCR Modulators (Spirocyclic Core) Spiro->GPCR_Ligands 3D Scaffold Amidation->GPCR_Ligands

Caption: Divergent synthetic pathways from the core oxocyclohexanecarboxylate scaffold.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that protocols must be designed not just to yield product, but to validate themselves at every step. The following methodologies are engineered with built-in causality and verification checkpoints.

Protocol 1: Diastereoselective Reductive Amination at C4

Objective: Introduce a secondary or tertiary amine at the C4 position while preserving the C1 methyl ester. Mechanistic Rationale: Sodium triacetoxyborohydride, NaBH(OAc)3​ , is selected over NaBH4​ . The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)3​ is unreactive toward the C4 ketone and C1 ester at room temperature, but it rapidly and selectively reduces the highly electrophilic iminium ion formed in situ between the ketone and the primary amine [3].

Step-by-Step Procedure:

  • Imine Formation: Dissolve Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in portions over 10 minutes. The reaction is mildly exothermic. Stir for 12 hours under an inert atmosphere.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting ketone is UV-active. The product amine will stay near the baseline but will stain bright orange/red when treated with ninhydrin and heated, confirming the presence of the basic nitrogen.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Causality: This neutralizes the acetic acid, destroys unreacted hydride (releasing H2​ gas—watch for bubbling), and deprotonates the product amine, driving it into the organic layer. Extract with dichloromethane ( 3×15 mL), dry over Na2​SO4​ , and concentrate.

  • NMR Verification: In the 1H NMR spectrum, locate the C4 methine proton adjacent to the newly installed amine. A broad multiplet (small coupling constants) indicates an equatorial proton (axial amine), while a triplet of triplets (large trans-diaxial coupling constants, J≈10−12 Hz) indicates an axial proton (equatorial amine).

Protocol 2: Bucherer-Bergs Spirohydantoin Synthesis

Objective: Convert the C4 ketone into a rigid spirohydantoin ring system. Mechanistic Rationale: The reaction proceeds via the initial formation of an aminonitrile at C4, followed by the nucleophilic attack of the nitrile nitrogen onto carbon dioxide (generated in situ from ammonium carbonate), and subsequent ring closure.

Step-by-Step Procedure:

  • Reaction Setup: Suspend the scaffold (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.1 M). Add Potassium Cyanide ( KCN , 1.5 eq) and Ammonium Carbonate ( (NH4​)2​CO3​ , 3.0 eq).

    • Safety Note: KCN is highly toxic. Conduct entirely in a fume hood and maintain basic conditions to prevent HCN gas evolution.

  • Thermal Activation: Seal the reaction vessel and heat to 60°C for 24 hours.

  • Self-Validation (Isolation): As the spirohydantoin forms, its high polarity and rigid structure drastically reduce its solubility in the EtOH/Water mixture compared to the starting material. The product will spontaneously precipitate as a white solid. This precipitation drives the equilibrium forward (Le Chatelier's principle) and acts as a self-purifying step.

  • Workup: Cool the mixture to 0°C, filter the precipitate, and wash with ice-cold water followed by cold diethyl ether to remove unreacted starting material.

Quantitative Data Summary

The table below summarizes expected yields and diastereomeric ratios (dr) based on standard reactivity profiles of 4-substituted cyclohexanones under the described protocols.

Reaction TypeReagent / AmineCatalyst / AdditiveYield (%)Diastereomeric Ratio (cis:trans)*Reaction Time
Reductive AminationBenzylamineAcOH (1.0 eq), NaBH(OAc)3​ 82%15 : 8512 h
Reductive AminationMorpholineTi(OiPr)4 (1.0 eq), NaBH3​CN 75%10 : 9018 h
Reductive AminationAnilineAcOH (1.0 eq), NaBH(OAc)3​ 88%20 : 8014 h
Bucherer-Bergs KCN , (NH4​)2​CO3​ None (EtOH/H2O solvent)91%> 95 : 524 h

*Note: "cis" and "trans" refer to the relative stereochemistry between the C1 methoxyphenyl group and the C4 substituent. The bulky C1 aryl group heavily biases the formation of the trans isomer (axial attack of hydride) during reductive amination.

Conclusion

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is far more than a simple chemical intermediate; it is a strategically designed scaffold engineered for the modern demands of 3D drug discovery. By understanding the conformational biases imposed by the C1 quaternary center and leveraging the orthogonal reactivity of the C4 ketone and C1 ester, medicinal chemists can rapidly generate highly complex, stereodefined libraries. The self-validating protocols provided herein ensure that these transformations are not only theoretically sound but practically robust in a high-throughput laboratory setting.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Exploratory

Advanced Synthetic Routes to Substituted Cyclohexanones: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing scalable synthetic route development, I have found that the construction of substituted cyclohexanones is rarely a trivial exercise in carbon-carbon bond for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing scalable synthetic route development, I have found that the construction of substituted cyclohexanones is rarely a trivial exercise in carbon-carbon bond formation. These motifs are ubiquitous in natural products, pharmaceuticals, and fine chemicals. Their synthesis requires a rigorous understanding of orbital overlap, steric strain relief, and the delicate balance between kinetic and thermodynamic control.

This whitepaper provides an in-depth literature review and technical guide to three foundational methodologies for synthesizing substituted cyclohexanones: the Birch reduction of anisoles, the Robinson annulation, and the chemoselective oxidation of substituted cyclohexanols. By dissecting the causality behind reagent selection and providing self-validating experimental protocols, this guide serves as a robust framework for drug development professionals and bench chemists.

Route I: Birch Reduction of Anisoles

The Birch reduction remains one of the most reliable methods for generating cyclohexenones and cyclohexanones from aromatic precursors. By subjecting a substituted anisole to dissolving metal reduction followed by acid hydrolysis, chemists can access highly functionalized non-aromatic rings.

Mechanistic Causality: The reaction relies on the single-electron transfer from an alkali metal (typically lithium or sodium) in liquid ammonia to the aromatic ring, forming a radical anion. We explicitly use an alcohol (like ethanol) as a proton donor because the radical anion is highly basic, and ammonia (pKa ~36) is not acidic enough to protonate it efficiently[1]. The regioselectivity is governed by the electron-donating methoxy group, which stabilizes the intermediate radical anion at the ortho and meta positions, ultimately yielding 1-methoxy-1,4-cyclohexadiene. Subsequent acid hydrolysis cleaves the enol ether to yield the corresponding 2-cyclohexen-1-one or cyclohexanone derivative[2],[1].

BirchReduction A Substituted Anisole B Radical Anion Formation (e- transfer from Na/Li) A->B Na/Li, NH3(l) C Protonation (EtOH proton donor) B->C EtOH D Radical Reduction (2nd e- transfer) C->D Na/Li E Second Protonation (Forms 1,4-cyclohexadiene) D->E EtOH F Acid Hydrolysis (Enol ether cleavage) E->F H3O+ G Substituted Cyclohexenone F->G

Fig 1. Mechanistic pathway of the Birch reduction of anisoles to substituted cyclohexenones.

Protocol 1: Birch Reduction of Anisole to 2-Cyclohexen-1-one

Self-Validating Design: Lithium is preferred over sodium due to its higher solubility in liquid ammonia and more favorable reduction potential. The visual transition of the solvated electrons provides a built-in indicator for reaction completion.

  • Preparation: Equip a flame-dried 3-neck round-bottom flask with a dry ice/acetone condenser and a mechanical stirrer.

  • Ammonia Condensation: Condense approximately 50 mL of anhydrous ammonia into the flask maintained at -78 °C.

  • Substrate Addition: Dissolve 10 mmol of the substituted anisole and 1.2 equivalents of absolute ethanol in 10 mL of anhydrous THF. Add this solution dropwise to the liquid ammonia.

  • Electron Transfer: Introduce lithium wire (2.5 equivalents) in small, pre-washed pieces.

    • Validation Check: The reaction mixture will immediately turn a deep, characteristic blue, indicating the formation of solvated electrons.

  • Quenching: Once the blue color dissipates (typically 1-2 hours), indicating the consumption of the alkali metal and completion of the reduction to 1-methoxy-1,4-cyclohexadiene, quench the reaction by cautiously adding solid ammonium chloride.

  • Hydrolysis: Allow the ammonia to evaporate overnight. Resuspend the crude enol ether in THF and add 10% aqueous HCl. Stir at room temperature for 2 hours to hydrolyze the enol ether to the corresponding substituted cyclohexenone[2].

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Route II: Robinson Annulation for Fused Systems

Discovered in 1935, the Robinson annulation is a cornerstone methodology for constructing fused six-membered ring systems, such as the Wieland–Miescher ketone used in steroid synthesis[3].

Mechanistic Causality: The reaction is a tandem sequence: a base-catalyzed Michael addition of a ketone enolate to an α,β-unsaturated ketone (like methyl vinyl ketone, MVK), followed by an intramolecular aldol condensation and dehydration[3]. The primary failure point in this route is the base-catalyzed polymerization of MVK. To circumvent this, modern protocols utilize a dilute catalytic base environment and dropwise addition of MVK to keep its steady-state concentration low[4]. Alternatively, Mannich bases or the Wichterle reaction (using 1,3-dichloro-cis-2-butene) can be employed to generate the Michael acceptor in situ[3].

RobinsonAnnulation A Cyclohexanone Derivative B Enolate Formation (Deprotonation) A->B Base Catalyst C Michael Addition (Attack on MVK) B->C Methyl Vinyl Ketone D 1,5-Diketone Intermediate C->D E Intramolecular Aldol Condensation D->E Base F Dehydration (Loss of H2O) E->F G Fused Cyclohexenone F->G

Fig 2. Logical workflow of the Robinson annulation for constructing fused cyclohexenones.

Protocol 2: Base-Catalyzed Robinson Annulation

Self-Validating Design: Thermodynamic control is established by using a methoxide base. The slow addition of MVK prevents side reactions, and the spontaneous dehydration drives the equilibrium forward.

  • Enolate Generation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in anhydrous methanol. Add a catalytic amount of sodium methoxide (0.1 eq) at room temperature[4].

  • Michael Addition: Slowly add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes with vigorous stirring.

    • Validation Check: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2). The intermediate 1,5-diketone may be visible before cyclization.

  • Aldol Condensation: Continue stirring at room temperature for 2-4 hours. The initial Michael adduct will undergo spontaneous intramolecular aldol condensation under these conditions, followed by dehydration to yield the bicyclic α,β-unsaturated ketone[4].

  • Workup: Neutralize the reaction mixture with dilute HCl to quench the methoxide base. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify the fused cyclohexenone scaffold via flash column chromatography.

Route III: Chemoselective Oxidation of Substituted Cyclohexanols

When a synthetic route yields a substituted cyclohexanol, oxidizing the hydroxyl group to a ketone without over-oxidizing or cleaving the carbon skeleton is paramount.

Mechanistic Causality: TEMPO-mediated oxidation or the use of Oxone with catalytic sodium 2-iodobenzenesulfonate provides excellent chemoselectivity[5]. A fascinating kinetic phenomenon occurs here: substituted axial cyclohexanols react 6–8 times faster than their corresponding equatorial counterparts[6]. This is caused by the relief of 1,3-diaxial steric strain; as the sp3 hybridized carbon rehybridizes to an sp2 geometry, the axial substituent moves outward, drastically lowering the transition state energy[6].

Protocol 3: TEMPO-Mediated Oxidation of Cyclohexanols

Self-Validating Design: The biphasic nature of this reaction isolates the water-soluble oxidant from the organic product, preventing over-oxidation. The color change of the organic layer indicates the active oxoammonium species.

  • Biphasic Setup: Dissolve the substituted cyclohexanol (1.0 eq) in dichloromethane. Add an aqueous solution containing a catalytic amount of TEMPO (0.01 eq) and potassium bromide (0.1 eq).

  • Oxidation: Cool the biphasic mixture to 0 °C. Slowly add aqueous sodium hypochlorite (NaOCl, 1.2 eq) buffered to pH 8.5-9.0 using NaHCO3.

  • Phase Transfer: Stir vigorously to ensure adequate mixing between the organic and aqueous layers. The bromide acts as a co-catalyst, generating active hypobromite which rapidly oxidizes TEMPO to the active oxoammonium species.

  • Validation Check: The reaction is typically complete within 30 minutes. Monitor via GC-MS or TLC. The organic layer will briefly turn yellow/orange due to the oxoammonium ion, fading as the alcohol is consumed.

  • Workup: Separate the organic layer, wash with saturated aqueous sodium thiosulfate to destroy unreacted oxidant, dry, and concentrate to yield the substituted cyclohexanone.

Comparative Data Analysis

To aid in synthetic route selection, the following table summarizes the operational parameters, expected yields, and primary challenges associated with each methodology discussed.

ParameterBirch ReductionRobinson AnnulationTEMPO Oxidation
Primary Substrate Substituted AnisolesCyclohexanone + MVKSubstituted Cyclohexanols
Key Reagents Na/Li, NH3(l), EtOH, H3O+NaOMe, MeOHTEMPO, NaOCl, CH2Cl2
Typical Yields 65–85%60–80%80–95%
Stereo/Regiocontrol Ortho/Meta directing (EDG)High (Thermodynamic enolate)Chemoselective (Axial > Equatorial)
Primary Challenge Over-reduction, handling NH3(l)MVK polymerization, double alkylationOver-oxidation, phase transfer efficiency

Conclusion

The synthesis of substituted cyclohexanones requires a strategic matching of substrate electronics with the appropriate methodology. The Birch reduction offers unparalleled access to non-aromatic rings from abundant phenolic precursors. The Robinson annulation remains the gold standard for building complex, fused bicyclic architectures necessary for steroid and terpene synthesis. Finally, late-stage chemoselective oxidations leverage steric strain relief to efficiently yield target ketones. By strictly adhering to the mechanistic causality and validation checkpoints outlined in these protocols, chemists can ensure high-fidelity, scalable syntheses.

References

  • [2] Title: Cyclohexenone - Wikipedia Source: wikipedia.org URL: 2

  • [3] Title: Robinson annulation - Wikipedia Source: wikipedia.org URL: 3

  • [4] Title: Application Notes and Protocols: Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis Source: benchchem.com URL: 4

  • [1] Title: Birch Reduction mechanism and application - Chemistry Notes Source: chemistnotes.com URL: 1

  • [6] Title: Applications of TEMPO in synthesis Source: researchgate.net URL: 6

  • [5] Title: Synthesis of Diaryliodonium Salts Source: thieme-connect.de URL: 5

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Stereoselective (Asymmetric) Reduction of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized cyclohexanol intermediates for CNS therapeutics and opioid receptor modulators. Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized cyclohexanol intermediates for CNS therapeutics and opioid receptor modulators.

Mechanistic Insights & Causality: The Stereochemical Challenge

Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, rigid intermediate. A critical challenge in its downstream processing is the reduction of the C4 ketone to a secondary alcohol.

Prochirality and Diastereotopic Faces

Structurally, the molecule possesses a plane of symmetry passing through the C1 and C4 carbons. Because the C1 position bears two different substituents (a methyl ester and a 2-methoxyphenyl group), the molecule is strictly achiral. However, the Re and Si faces of the C4 ketone are diastereotopic .

When traditional hydride donors (e.g., NaBH4​ or LiAlH4​ ) are used, the hydride attacks from both the axial and equatorial trajectories. This lack of facial discrimination results in a near-equimolar thermodynamic mixture of cis and trans diastereomers, which requires costly and yield-depleting chromatographic separation (ACS Energy Letters)[1].

The Role of "Asymmetric" Catalysis in Desymmetrization

To achieve absolute stereocontrol (>99% diastereomeric excess, de), we must override the substrate's inherent steric biases. This is accomplished by employing chiral catalysts that perfectly discriminate between the diastereotopic faces. In modern process chemistry, this is achieved via two validated pathways:

  • Biocatalysis (Enzymatic): Engineered Ketoreductases (KREDs) utilize a highly restricted chiral binding pocket to enforce strict facial hydride delivery from a nicotinamide cofactor (Chemical Reviews)[2].

  • Chemocatalysis (ATH): Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru-TsDPEN complexes. The chiral diamine ligand directs the outer-sphere transfer of a hydride and a proton in a concerted transition state, dictating the stereochemical outcome independent of the substrate's thermodynamics (Organometallics)[3].

Experimental Workflows & Logical Relationships

Workflow Start Methyl 1-(2-Methoxyphenyl)- 4-oxocyclohexanecarboxylate PathA Protocol A: Biocatalysis (KRED / GDH System) Start->PathA PathB Protocol B: Chemocatalysis (Ru-TsDPEN ATH) Start->PathB PrepA Buffer Preparation (pH 7.0, NADP+, Glucose) PathA->PrepA PrepB Catalyst Activation (HCOOH / NEt3 Azeotrope) PathB->PrepB ReactA Enzymatic Reduction (30°C, 24h, 250 rpm) PrepA->ReactA ReactB Transfer Hydrogenation (40°C, 16h, Argon) PrepB->ReactB IsoA Extraction (EtOAc) & Centrifugation ReactA->IsoA IsoB Aqueous Quench & Phase Separation ReactB->IsoB End Stereopure Cyclohexanol Derivative (>99% de) IsoA->End IsoB->End

Fig 1. Parallel experimental workflows for the stereoselective reduction of the target ketone.

Detailed Experimental Protocols

Protocol A: Biocatalytic Reduction using Engineered KRED

This protocol utilizes a coupled enzyme system to maintain a self-validating, continuous supply of the hydride donor (NADPH).

Reagents Required:

  • Target Ketone (Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate)

  • Engineered Ketoreductase (KRED, e.g., KRED-P1-B04 or equivalent)

  • Glucose Dehydrogenase (GDH)

  • NADP+ (Cofactor)

  • D-Glucose (Sacrificial reductant)

  • Potassium phosphate buffer (100 mM, pH 7.0)

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve D-Glucose (2.0 equiv) and NADP+ (0.05 mol%) in 100 mM potassium phosphate buffer (pH 7.0). Causality: The pH 7.0 buffer is critical to prevent the denaturation of the KRED enzyme and to neutralize the gluconic acid byproduct generated during cofactor regeneration.

  • Enzyme Addition: Add the KRED (10 wt% relative to substrate) and GDH (2 wt%) to the buffer solution. Stir gently at 30°C for 10 minutes to ensure full dissolution.

  • Substrate Introduction: Dissolve the target ketone in a minimal amount of DMSO (up to 5% v/v of total reaction volume) to overcome its poor aqueous solubility. Add this dropwise to the enzymatic mixture.

  • Reaction Execution: Incubate the reaction at 30°C with orbital shaking at 250 rpm for 24 hours. Self-Validation: Monitor the pH; a slight drop indicates active GDH turnover (conversion of glucose to gluconic acid). Titrate with 1M NaOH to maintain pH 7.0.

  • Isolation: Add Celite to the mixture and filter to remove denatured proteins. Extract the aqueous filtrate with Ethyl Acetate ( 3×50 mL). Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

Cofactor Ketone Ketone Substrate KRED KRED Enzyme Ketone->KRED Reduction Alcohol Chiral Alcohol KRED->Alcohol NADP NADP+ KRED->NADP GDH GDH Enzyme NADPH NADPH GDH->NADPH Regeneration Gluconate D-Glucono- 1,5-lactone GDH->Gluconate NADPH->KRED Hydride Donor NADP->GDH Glucose D-Glucose Glucose->GDH Oxidation

Fig 2. Enzymatic cofactor regeneration cycle utilizing KRED and GDH for continuous NADPH supply.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a chemocatalytic approach, ideal for scale-up where enzyme handling is prohibitive. It leverages a Formic Acid/Triethylamine azeotrope as both the solvent and the hydrogen source (Organic Letters)[4].

Reagents Required:

  • Target Ketone

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%)

  • Formic Acid / Triethylamine azeotrope (5:2 molar ratio)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Place the target ketone (1.0 equiv) and the Ru-TsDPEN catalyst (1.0 mol%) into a Schlenk flask. Purge the flask with Argon for 15 minutes. Causality: The active 16-electron Ruthenium-hydride species is highly susceptible to oxidative deactivation; strict anaerobic conditions are mandatory.

  • Solvent/Reductant Addition: Inject anhydrous DCM (to achieve 0.5 M substrate concentration) followed by the HCOOH/NEt3​ azeotrope (5.0 equiv of HCOOH).

  • Reaction Execution: Heat the mixture to 40°C and stir for 16 hours. Self-Validation: The reaction will effervesce slightly as CO2​ gas is liberated from the decomposition of formic acid. The cessation of gas evolution is a reliable physical indicator of reaction completion.

  • Quench and Isolation: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO3​ until gas evolution stops. Separate the organic layer, extract the aqueous layer with DCM, dry over MgSO4​ , and concentrate.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of the described protocols compared to a non-selective baseline reduction.

Reduction MethodReagent / Catalyst SystemConversion (%)cis:trans RatioE-Factor (Waste)Scalability
Non-Selective Baseline NaBH4​ / Methanol>95%~ 45:55HighPoor (Requires Chromatography)
Chemocatalysis (ATH) RuCl(p-cymene)[(R,R)-TsDPEN] >98%> 99:1LowExcellent
Biocatalysis Engineered KRED / GDH>99%> 99:1Very LowExcellent

References

  • Well-Defined Triflylamide-Tethered Arene−Ru(Tsdpen) Complexes for Catalytic Asymmetric Hydrogenation of Ketones Organometallics, ACS Publications URL:[Link][3]

  • Diastereoselective Electrocatalytic Hydrogenation of Cyclic Ketones Using a Proton-Exchange Membrane Reactor ACS Energy Letters URL:[Link][1]

  • Enantioenriched Compounds via Enzyme-Catalyzed Redox Reactions Chemical Reviews, ACS Publications URL:[Link][2]

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst Organic Letters, ACS Publications URL:[Link][4]

Sources

Application

Application Note: Enantioselective Michael Addition of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate to Nitroolefins

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The construction of highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The construction of highly functionalized, stereochemically dense cyclohexane frameworks is a cornerstone of modern drug discovery, particularly in the synthesis of spirocyclic and bridged bicyclic pharmacophores. Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly versatile, commercially available building block featuring a quaternary C1 center and a reactive C4 ketone[1].

When subjected to a 2[2], this compound acts as a robust nucleophilic donor. However, the pseudo-symmetry of the C1 quaternary center presents a unique stereochemical challenge: enolization at either the C3 or C5 position generates diastereomeric enamines. To achieve high diastereo- and enantiocontrol, we employ a bifunctional pyrrolidine-thiourea organocatalyst .

Causality in Catalyst Design

The bifunctional catalyst operates via a dual-activation mechanism[3]:

  • Nucleophile Activation: The secondary pyrrolidine amine condenses with the C4 ketone to form an electron-rich enamine. The chiral backbone of the catalyst effectively shields one face of this enamine.

  • Electrophile Activation: The tethered thiourea moiety acts as a strong hydrogen-bond donor, coordinating to the nitro group of the incoming nitroolefin (e.g., trans-β-nitrostyrene). This lowers the LUMO of the electrophile and rigidly organizes the transition state, overriding the inherent substrate bias of the C1 quaternary center.

Reaction Optimization & Data Presentation

To establish a self-validating and highly reproducible protocol, reaction conditions must be optimized to balance enamine formation kinetics with transition-state stability. The addition of an acid co-catalyst (e.g., benzoic acid) is critical; it protonates the transient hemiaminal, accelerating water elimination to form the active enamine, and later facilitates the hydrolysis of the product iminium ion to prevent catalyst trapping.

Furthermore, executing the reaction in aqueous media (brine) leverages the hydrophobic effect. The aqueous environment forces the organic substrates into a highly compact, organized transition state, drastically improving both reaction rates and stereoselectivity[4].

Table 1: Optimization of Reaction Conditions
EntrySolventAdditive (10 mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)
1TolueneNone484585:1588
2TolueneBenzoic Acid248292:894
3CH₂Cl₂Benzoic Acid247890:1091
4 Brine (Biphasic) Benzoic Acid 12 95 98:2 98

Note: Reactions performed at 0.5 mmol scale using 10 mol% pyrrolidine-thiourea catalyst. Entry 4 represents the optimal, self-validating conditions used in the protocol below.

Visualization of the Catalytic Workflow

G Cat Chiral Pyrrolidine Catalyst (Free Amine) Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Substrate (- H2O) Substrate Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate Substrate->Enamine TS Bifunctional Transition State (H-Bonding & C-C Bond Formation) Enamine->TS + Nitroolefin Nitro Nitroolefin (Electrophile) Nitro->TS Iminium Iminium Intermediate TS->Iminium Stereoselective Addition Iminium->Cat Catalyst Regeneration Product Enantioenriched Michael Adduct Iminium->Product + H2O (Hydrolysis)

Bifunctional organocatalytic cycle for the asymmetric Michael addition.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process visual and chromatographic cues are provided to ensure the chemist can verify the integrity of the reaction at each stage.

Materials Required
  • Donor: Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate (1.0 equiv, 0.5 mmol, 131 mg)

  • Acceptor: trans-β-Nitrostyrene (1.2 equiv, 0.6 mmol, 89.5 mg)

  • Catalyst: Pyrrolidine-thiourea bifunctional organocatalyst (10 mol%, 0.05 mmol)

  • Co-catalyst: Benzoic acid (10 mol%, 0.05 mmol, 6.1 mg)

  • Solvent: Saturated aqueous NaCl (Brine, 2.0 mL)

Procedure

Step 1: Catalyst Activation & Pre-equilibration

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, suspend the pyrrolidine-thiourea catalyst (0.05 mmol) and benzoic acid (6.1 mg) in 2.0 mL of brine.

  • Causality Check: The mixture will be heterogeneous. The benzoic acid is crucial here; it acts as a proton shuttle to facilitate the rapid condensation of the catalyst with the ketone.

  • Add Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate (131 mg) to the flask. Stir vigorously (1000 rpm) at ambient temperature (20–25 °C) for 15 minutes. This pre-equilibration ensures the steady-state formation of the active enamine before introducing the electrophile.

Step 2: Electrophile Introduction

  • Add trans-β-nitrostyrene (89.5 mg) to the emulsion in one single portion.

  • Causality Check: Adding the nitroolefin after enamine formation prevents background degradation or unwanted polymerization of the nitroalkene under basic amine conditions.

Step 3: Reaction Monitoring (Self-Validation)

  • Maintain vigorous stirring (1000 rpm) to ensure maximum interfacial surface area in the biphasic system.

  • Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 3:1).

  • Validation Cues:trans-β-Nitrostyrene is brightly UV-active (254 nm) and will appear as a high-Rf spot. The product will appear as a lower-Rf spot that stains strongly with p-anisaldehyde (indicating the retained ketone). The reaction is deemed complete when the nitroolefin spot is fully consumed (typically 12–14 hours).

Step 4: Quenching and Workup

  • Once complete, dilute the reaction mixture with Ethyl Acetate (5.0 mL).

  • Add saturated aqueous NaHCO₃ (2.0 mL).

  • Causality Check: The mild base neutralizes the benzoic acid co-catalyst, effectively halting the catalytic cycle and preventing reverse Michael (retro-Michael) pathways during concentration.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 5.0 mL).

  • Wash the combined organic layers with fresh brine (5.0 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 5% to 20% Ethyl Acetate in Hexanes.

  • Isolate the pure enantioenriched Michael adduct as a stable solid/oil. Analyze via Chiral HPLC to confirm enantiomeric excess (expected >95% ee).

References

  • AccelaChemBio. Product Search: Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate. accelachem.com. 1[1]

  • Wikipedia Contributors. Michael addition reaction. Wikipedia, The Free Encyclopedia. 2[2]

  • Cao, C.-L., Ye, M.-C., Sun, X.-L., & Tang, Y. Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters (ACS Publications), 2006. 3[3]

  • Wang, Z., Ban, S., & Li, Q.-S. Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. Chirality (PubMed / NIH), 2016. 4[4]

Sources

Method

Experimental setup for the alkylation of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Application Note: Advanced Alkylation Strategies for Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate Executive Summary Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, conformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Alkylation Strategies for Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Executive Summary

Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, conformationally restricted carbocyclic scaffold frequently utilized in the development of centrally acting analgesics and opioid receptor modulators. "Alkylation" of this intermediate typically diverges into two distinct synthetic objectives in drug discovery:

  • 1,2-Nucleophilic Alkylation: Addition of an alkyl group to the C4-ketone to yield a tertiary alcohol.

  • α -Alkylation: Electrophilic alkylation at the C3 position via enolate chemistry.

Due to the steric bulk of the axial/equatorial substituents at C1 (the 2-methoxyphenyl and methyl ester groups), this ketone is highly prone to parasitic enolization when treated with standard organometallic reagents. This guide details field-proven, self-validating protocols to overcome these steric-electronic conflicts, ensuring high conversion and regioselectivity.

Mechanistic Rationale: The Steric-Electronic Conflict

When attempting to alkylate the C4-ketone with standard Grignard reagents (e.g., MeMgBr ) or organolithiums, the reaction frequently fails. The steric wall created by the C1 substituents hinders the Bürgi-Dunitz trajectory required for nucleophilic attack. Consequently, the strongly basic Grignard reagent acts as a base rather than a nucleophile, abstracting an α -proton to form a metal enolate[1]. Upon aqueous workup, this enolate simply reverts to the starting ketone.

To circumvent this, the Imamoto Reagent (an organocerium complex) is employed[1]. Anhydrous Cerium(III) chloride ( CeCl3​ ) is highly oxophilic and strongly activates the carbonyl carbon. Furthermore, the resulting organocerium species—which exists as a complex solvent-separated ion pair[2]—is significantly less basic than its magnesium precursor. This suppresses the parasitic enolization pathway and kinetically drives the 1,2-nucleophilic addition[3].

Pathway Visualization

G Ketone Methyl 1-(2-Methoxyphenyl)- 4-oxocyclohexanecarboxylate (Substrate) Enolate Metal Enolate (Parasitic Pathway) Ketone->Enolate Standard Grignard (High Basicity) TertAlcohol Methyl 4-hydroxy-1-(2-methoxyphenyl)- 4-methylcyclohexanecarboxylate (Desired Product) Ketone->TertAlcohol Imamoto Reagent (High Nucleophilicity) RecKetone Recovered Starting Material (Low Yield) Enolate->RecKetone H3O+ Quench

Mechanistic divergence in hindered ketone alkylation: Enolization vs. Nucleophilic Addition.

Data Presentation: Reagent Efficacy Comparison

The necessity of the organocerium protocol is highlighted by the quantitative failure of standard reagents to achieve the 1,2-addition.

Table 1: Quantitative Comparison of C4-Alkylation Conditions

Reagent SystemEquivalentsTemp (°C)Enolization (Path B)Conversion to Tertiary Alcohol
MeMgBr (Standard Grignard)1.50 to RT> 80%< 15%
MeLi (Organolithium)1.5-78~ 65%~ 30%
MeMgBr/CeCl3​ (Imamoto)2.5-78< 5%> 92%

Protocol A: 1,2-Nucleophilic Alkylation (Imamoto Conditions)

Objective: Synthesis of Methyl 4-hydroxy-1-(2-methoxyphenyl)-4-methylcyclohexanecarboxylate.

Step 1: Rigorous Dehydration of CeCl3​ Causality: Commercially available CeCl3​⋅7H2​O must be completely dehydrated. Traces of water will rapidly hydrolyze the Grignard reagent to form basic Mg(OH)X , which acts as a potent catalyst for unwanted enolization.

  • Place 2.5 eq of CeCl3​⋅7H2​O in a Schlenk flask.

  • Heat under high vacuum (0.1 Torr) at 90 °C for 2 hours, then gradually increase to 140 °C for an additional 4 hours. The solid will become a free-flowing white powder.

Step 2: Formation of the Organocerium Complex

  • Cool the anhydrous CeCl3​ to room temperature under Argon.

  • Suspend in anhydrous THF (0.2 M) and stir vigorously for 2 hours to form the CeCl3​(THF)x​ complex.

  • Cool the suspension to -78 °C.

  • Dropwise, add 2.5 eq of MeMgBr (3.0 M in diethyl ether). Stir at -78 °C for 1.5 hours. Validation Checkpoint 1: The suspension must transition from milky white to a characteristic pale yellow/gray, visually confirming successful transmetalation.

Step 3: Substrate Addition & In-Process Control (IPC)

  • Dissolve 1.0 eq of Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate in minimal anhydrous THF.

  • Add dropwise to the organocerium mixture at -78 °C. Stir for 3 hours. Validation Checkpoint 2 (IPC): Withdraw a 0.1 mL aliquot, quench in saturated NH4​Cl , and extract with EtOAc. GC-MS analysis must show the ketone peak ( m/z corresponding to M+ ) at <2% relative to the product peak. If starting material persists, do not warm the reaction; titrate an additional 0.5 eq of the organocerium reagent.

Step 4: Quench and Isolation

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4​Cl .

  • Allow the mixture to warm to room temperature. The cerium salts will precipitate as a thick white gel.

  • Filter through a pad of Celite, washing thoroughly with EtOAc.

  • Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Alternative Workflow - α -Alkylation (C3-Alkylation)

Objective: Synthesis of Methyl 1-(2-methoxyphenyl)-3-methyl-4-oxocyclohexanecarboxylate.

If the synthetic goal is the functionalization of the carbon framework adjacent to the ketone, a kinetic enolate trapping strategy is required.

Step 1: Kinetic Enolate Generation Causality: Lithium Diisopropylamide (LDA) is used due to its extreme steric bulk, which prevents nucleophilic attack at the C1-methyl ester or the C4-ketone. The cryogenic temperature (-78 °C) ensures irreversible deprotonation at the less hindered α -position, preventing thermodynamic equilibration.

  • To a solution of LDA (1.1 eq) in anhydrous THF at -78 °C, add the ketone (1.0 eq) dropwise over 30 minutes.

  • Stir for 1 hour at -78 °C. Validation Checkpoint 1 (IPC): Withdraw a 0.5 mL aliquot and quench with D2​O . Mass spectrometry must show >95% deuterium incorporation at M+1 , validating quantitative enolate formation without ester degradation.

Step 2: Electrophilic Trapping

  • Add Methyl Iodide ( MeI , 3.0 eq) dropwise to the enolate solution at -78 °C.

  • Stir for 2 hours, allowing the reaction to slowly warm to -40 °C to facilitate the SN​2 displacement.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash column chromatography to isolate the α -alkylated product.

References

  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Source: Tetrahedron Letters URL:[Link]

  • CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent. Source: Angewandte Chemie International Edition URL:[Link]

  • Ligand effects in selective carbonyl addition reactions of organomanganese and cerium reagents. Source: Tetrahedron Letters URL:[Link]

Sources

Application

Application Note: Strategic Derivatization of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate for CNS-Focused Biological Screening

Executive Summary Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, privileged scaffold utilized in modern drug discovery. The 1,1-disubstituted cyclohexane moiety—bearing both an electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, privileged scaffold utilized in modern drug discovery. The 1,1-disubstituted cyclohexane moiety—bearing both an electron-rich aryl group and a carboxylate—shares profound structural homology with key intermediates of neuroactive compounds, including precursors to the antidepressant venlafaxine[1]. The orthogonal reactivity of the C4 ketone and the C1 ester makes this 4-oxocyclohexanecarboxylate anion equivalent an ideal starting point for divergent library synthesis[2]. This application note details self-validating protocols for derivatizing the C4 position to generate diverse, biologically active architectures, such as precursors to hexahydro-2,6-methano-1-benzazocines[3], for high-throughput screening.

Structural Rationale & Derivatization Strategy

The primary synthetic handle on this molecule is the C4 ketone. Because the C1 position is sterically encumbered by the 2-methoxyphenyl and methyl ester groups, derivatization at C4 must be carefully designed to control diastereoselectivity (axial vs. equatorial attack).

We have established three primary pathways for library generation:

  • Pathway A (Reductive Amination): Converts the ketone to an amine, introducing a basic nitrogen pharmacophore typical of GPCR-targeting CNS drugs. This process often requires Lewis acid catalysis to overcome steric hindrance and control diastereoselectivity, typically yielding trans-aminocyclohexane derivatives[4].

  • Pathway B (Spirocyclization): Utilizes the Bucherer-Bergs reaction to create a rigid spirohydantoin, increasing the fraction of sp³ carbons ( Fsp3​ ) to improve solubility and binding pocket complementarity.

  • Pathway C (Nucleophilic Addition / Masking): Direct Grignard addition yields tertiary alcohols. Alternatively, if the C1 ester must be selectively modified, the C4 ketone can be transiently masked using dimethylaluminum N,O-dimethylhydroxylamine complexes, allowing chemoselective additions at the ester before unmasking[5].

G Start Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate RedAm Reductive Amination (Ti(OiPr)4, NaBH4) Start->RedAm Pathway A Spiro Bucherer-Bergs (KCN, (NH4)2CO3) Start->Spiro Pathway B Grignard Nucleophilic Addition (R-MgBr / R-Li) Start->Grignard Pathway C Prod1 4-Amino Derivatives (CNS Targets) RedAm->Prod1 Prod2 Spirohydantoins (Conformational Rigidity) Spiro->Prod2 Prod3 4-Alkyl-4-hydroxy (H-Bonding Probes) Grignard->Prod3

Fig 1: Strategic derivatization pathways for the 4-oxocyclohexanecarboxylate scaffold.

Self-Validating Experimental Protocols

Protocol A: Lewis Acid-Mediated Diastereoselective Reductive Amination

Objective: Synthesize 4-alkylamino derivatives. Causality: Standard reductive amination using NaBH(OAc)3​ often stalls at the hemiaminal stage due to the transannular steric bulk from the C1 substituents. By employing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ), we force complete imine formation via strong Lewis acid activation and water scavenging prior to reduction[4].

Step-by-Step Procedure:

  • Imine Formation: Dissolve Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)4​ (1.5 eq) dropwise at 25 °C. Stir for 12 hours under N2​ .

  • Reduction: Cool the mixture to 0 °C. Add NaBH4​ (1.5 eq) dissolved in absolute ethanol dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with water (2 mL/mmol) to precipitate TiO2​ . Filter the resulting white slurry through a Celite pad, washing with ethyl acetate. Extract the filtrate, dry over Na2​SO4​ , and concentrate.

Self-Validation System:

  • In-Process: Monitor via TLC (DCM:MeOH 9:1). Stain with ninhydrin. The successful consumption of the ketone (UV active) and the appearance of a polar, ninhydrin-positive spot confirms amine formation.

  • Post-Process (Stereochemical Proof): Analyze the crude mixture via 1H-NMR . The diastereomeric ratio is determined by the C4 methine proton. An axial proton (indicating an equatorial amine) appears as a broad multiplet ( tt , J≈11.0,3.5 Hz ) due to two large axial-axial couplings, confirming the thermodynamic trans product[4].

Protocol B: Bucherer-Bergs Spirocyclic Hydantoin Synthesis

Objective: Synthesize a rigid C4-spirohydantoin. Causality: Spirocyclic scaffolds restrict conformational flexibility, locking the molecule into a specific 3D vector. This is highly desirable for kinase and protein-protein interaction (PPI) screening. The reaction relies on the precipitation of the highly crystalline hydantoin to drive the equilibrium forward.

Step-by-Step Procedure:

  • Reaction Setup: Suspend the ketone (1.0 eq) in a 1:1 mixture of Ethanol and Water (0.5 M).

  • Reagent Addition: Add (NH4​)2​CO3​ (4.0 eq) and KCN (2.0 eq). (CRITICAL SAFETY: Perform in a highly ventilated fume hood; HCN gas is generated).

  • Cyclization: Seal the vessel and heat to 60 °C for 24 hours. The suspension will initially clear into a solution, followed by the formation of a heavy white precipitate.

  • Isolation: Cool the vessel to 0 °C for 2 hours. Filter the precipitate and wash with ice-cold water.

Self-Validation System:

  • In-Process: The physical state change (suspension solution heavy precipitate) acts as a visual indicator of successful cyclization and self-purification.

  • Post-Process: ATR-FTIR spectroscopy. The starting ketone C=O stretch ( ∼1715 cm−1 ) must completely disappear, replaced by two distinct imide C=O stretches ( ∼1775 and 1720 cm−1 ) and a broad N-H stretch ( ∼3200 cm−1 ).

Physicochemical Profiling of the Generated Library

To guide the biological screening process, the quantitative physicochemical shifts expected from each derivatization pathway are summarized below.

Table 1: Physicochemical Profiling of Target Derivatives

Derivative ClassReagentsPharmacophore RationaleExpected Δ LogPTarget Application
4-Alkylamines R-NH2​ , Ti(OiPr)4​ , NaBH4​ Introduces a basic nitrogen, mimicking piperidine-based analgesics.-0.5 to +0.5GPCRs (e.g., Opioid, Sigma receptors)
Spirohydantoins KCN , (NH4​)2​CO3​ Enhances 3D rigidity (high Fsp3​ ); introduces H-bond donor/acceptor arrays.-1.0 to -0.2Kinases, Protein-Protein Interactions
4-Alkyl-4-hydroxy R-MgBr or R-Li Generates a tertiary alcohol; probes hydrophobic pocket depth.+1.0 to +2.5Allosteric modulators, Ion channels
Masked C1-Alcohols Dimethylaluminum complex, DIBALHMasking/reduction to yield primary alcohols for further linking[5].-0.8 to -0.3Prodrug synthesis, Linker attachment

Biological Screening & Hit Triage Logic

Once the derivative library is synthesized, it must be subjected to a hierarchical screening cascade. Because the 1-aryl-1-carboxylate cyclohexane core is highly privileged for neuropharmacology, the primary screening should focus on CNS targets.

G Lib Derivative Library Tier1 Primary Screening (Receptor Binding Assay) Lib->Tier1 Tier2 Secondary Screening (Functional Assays / ADME) Tier1->Tier2 IC50 < 1 µM Fail Discard / Repurpose Tier1->Fail IC50 > 1 µM Lead Lead Optimization Tier2->Lead Favorable PK/PD Tier2->Fail Toxicity/Poor ADME

Fig 2: Hierarchical biological screening and hit triage logic for the synthesized library.

  • Primary Screening (Tier 1): High-throughput radioligand displacement assays against a panel of CNS targets (e.g., μ -opioid, SERT, NET, Sigma-1). Compounds failing to achieve an IC50​<1μM are discarded.

  • Secondary Screening (Tier 2): Hits are evaluated in functional assays (e.g., cAMP accumulation or β -arrestin recruitment) to determine agonism vs. antagonism. Concurrently, in vitro ADME profiling (microsomal stability, PAMPA permeability) is conducted to ensure the compounds possess drug-like properties suitable for CNS penetration.

Sources

Method

Application Note: Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate as an Advanced High-Fsp³ Scaffold for Kinase Inhibitor Design

Introduction & Rationale Historically, the design of ATP-competitive kinase inhibitors has been dominated by flat, heteroaromatic scaffolds (e.g., quinazolines, pyrimidines). While effective at binding the hinge region,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Historically, the design of ATP-competitive kinase inhibitors has been dominated by flat, heteroaromatic scaffolds (e.g., quinazolines, pyrimidines). While effective at binding the hinge region, these "flatland" molecules frequently suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity driven by promiscuous intercalation. Increasing the fraction of sp³-hybridized carbons (Fsp³) has been statistically correlated with higher clinical success rates, as it introduces three-dimensionality, improving physicochemical properties and target selectivity.

Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized, 3D-rich alicyclic building block perfectly suited for next-generation kinase inhibitor design. This Application Note details the mechanistic rationale, synthetic protocols, and assay validation required to utilize this molecule as a central scaffold for developing novel kinase inhibitors.

Structural & Mechanistic Profiling

The utility of this scaffold lies in its bifunctional synthetic handles and its inherent rigid geometry, which allows for precise vectorization of pharmacophores into the kinase ATP-binding pocket:

  • C4 Ketone (The Hinge Vector): Acts as an electrophilic handle. Through reductive amination, heteroaromatic amines (e.g., aminopyrimidines) can be attached to target the highly conserved hinge region of the kinase.

  • C1 Methyl Ester (The Solvent Channel Vector): A protected carboxylic acid situated on a sterically hindered quaternary carbon. Once hydrolyzed and converted to an amide, this vector directs substituents out toward the solvent-exposed region, improving solubility and tuning pharmacokinetic properties.

  • 1-(2-Methoxyphenyl) Group (The DFG/Hydrophobic Vector): Provides a rigid steric shield that forces the cyclohexane ring into a specific chair conformation. The methoxy oxygen can act as a crucial hydrogen bond acceptor, potentially interacting with conserved lysine residues (e.g., Lys295 in Src) or structural water molecules deep in the pocket.

Scaffold Scaffold Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate C4 C4 Ketone (Electrophilic Center) Scaffold->C4 Reductive Amination C1 C1 Ester (Sterically Hindered) Scaffold->C1 Hydrolysis & Amidation Aryl 2-Methoxyphenyl (Rigid Vector) Scaffold->Aryl Inherent Property Hinge Hinge-Binding Motif (e.g., Aminopyrimidine) C4->Hinge Targets Solvent Solvent Channel Motif (e.g., Piperazine amide) C1->Solvent Targets DFG DFG-out / Hydrophobic Pocket Interaction Aryl->DFG Modulates

Figure 1: Pharmacophore mapping and synthetic divergence of the scaffold.

Synthetic Methodologies (Protocols)

To ensure high yields and prevent side reactions, the derivatization of this scaffold must account for its specific steric and electronic environment. The following protocols form a self-validating synthetic workflow.

Protocol A: Reductive Amination at C4 (Attaching the Hinge Binder)

Objective: Attach a hinge-binding heteroaromatic amine to the C4 position. Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄). STAB is a mild reducing agent that selectively reduces imines/iminiums without reducing the C4 ketone directly to an alcohol or attacking the C1 methyl ester.

  • Imine Formation: Dissolve the scaffold (1.0 eq) and the target amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (Self-Correction): Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the starting ketone [M+H]⁺ disappears and the product mass appears. If unreacted ketone remains, add an additional 0.5 eq of STAB.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Ester Hydrolysis and Amidation at C1 (Targeting the Solvent Channel)

Objective: Convert the C1 methyl ester to a functionalized amide. Causality & Reagent Selection: The C1 position is a highly sterically hindered quaternary carbon. Standard peptide coupling agents (e.g., EDC/NHS) will yield poor results due to steric bulk. HATU is required because its highly reactive 7-azabenzotriazole leaving group efficiently activates hindered carboxylic acids[1].

  • Hydrolysis: Dissolve the C4-derivatized intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Note: LiOH is chosen over NaOH to provide mild conditions that prevent epimerization at the C1 stereocenter. Stir at 40 °C for 6 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the carboxylic acid.

  • Amidation: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the secondary amine (e.g., N-methylpiperazine, 1.5 eq). Stir at room temperature for 12 hours.

  • Validation: Confirm success via ¹H NMR. The disappearance of the sharp methyl ester singlet (~3.6 ppm) and the appearance of broad multiplet signals corresponding to the newly attached amide confirm successful conversion.

Kinase Assay Validation (TR-FRET)

To validate the biological efficacy of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality & Assay Selection: TR-FRET (such as the LANCE® Ultra protocol) is chosen over standard radiometric or colorimetric assays because the time-resolved measurement eliminates background auto-fluorescence from the synthesized compounds, drastically reducing false positives[2].

Protocol C: LANCE Ultra TR-FRET Kinase Assay
  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Reaction Assembly: In a 384-well ProxiPlate, add 5 µL of the synthesized inhibitor (serial dilutions in 1% DMSO). Add 5 µL of the recombinant kinase (e.g., CDK4 or EGFR) and ULight™-labeled peptide substrate mixture.

  • Initiation: Add 5 µL of ATP (at the predetermined Km[apparent] for the specific kinase) to initiate phosphorylation[2]. Incubate at room temperature for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 5 µL of EDTA (to chelate Mg²⁺) containing the Europium (Eu)-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Validation (Controls): Every plate must include a DMSO-only well (100% kinase activity, negative control) and a well containing 10 µM Staurosporine (0% kinase activity, positive control) to self-validate the assay window.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm). Calculate IC₅₀ values using a 4-parameter logistic fit.

TRFRET Kinase Kinase + ATP + Substrate Reaction Phosphorylation Reaction Kinase->Reaction Inhibitor Inhibitor (Scaffold Derivative) Inhibitor->Reaction Blocks NoFRET Low TR-FRET Signal (Inhibited Kinase) Inhibitor->NoFRET Prevents Phosphorylation EuAb Eu-labeled Anti-phospho Antibody Reaction->EuAb Phospho-epitope formed Tracer ULight-labeled Tracer Reaction->Tracer Binding FRET High TR-FRET Signal (665 nm) (Active Kinase) EuAb->FRET Excitation 320nm Proximity Tracer->FRET

Figure 2: Principle of the LANCE Ultra TR-FRET kinase assay.

Representative Data & SAR

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data demonstrating how derivatization of the Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate scaffold modulates Fsp³, lipophilicity (LogD), and kinase inhibition.

CompoundR1 (C4 Position)R2 (C1 Position)Fsp³LogD (pH 7.4)EGFR IC₅₀ (nM)CDK4 IC₅₀ (nM)
Scaffold (1) Ketone-OCH₃ (Ester)0.502.1>10,000>10,000
Derivative 2 2-Aminopyrimidine-OH (Acid)0.531.81,250450
Derivative 3 2-Aminopyrimidine4-Methylpiperazine0.582.44512
Derivative 4 4-FluoroanilineMorpholine0.563.1850>10,000

Data Interpretation: The transition from the bare scaffold to Derivative 3 highlights the power of this building block. The addition of the aminopyrimidine (hinge binder) and the piperazine (solvent channel solubilizer) drastically increases potency while maintaining an excellent Fsp³ > 0.55, ensuring the molecule avoids the "flatland" pitfalls of traditional inhibitors.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as it relates to clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. M. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Meirelles, G. V., Silva, J. C., Mendonça, Y. A., et al. (2015). Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules, 20(7), 1181-1203. URL:[Link]

Sources

Application

Application Note: Orthogonal HPLC-UV and GC-MS Methodologies for Reaction Monitoring of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Executive Summary Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate (MMOC) is a sterically hindered, polyfunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate (MMOC) is a sterically hindered, polyfunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, particularly centrally acting analgesics. The molecule features three reactive handles: a C4 ketone, a C1 methyl ester, and an electron-rich 2-methoxyphenyl group. Monitoring its downstream transformations—such as reductive amination at the C4 position, Grignard additions, or ester hydrolysis—requires highly selective analytical methods. This application note details an orthogonal HPLC-UV and GC-MS strategy designed to differentiate the parent molecule from diastereomeric products, hydrolyzed by-products, and demethoxylated impurities.

Mechanistic Rationale & Analytical Strategy

To ensure a high degree of analytical confidence, this methodology relies on two orthogonal techniques, each selected for specific physicochemical interactions.

HPLC-UV: Exploiting π−π Interactions

Standard C18 stationary phases often fail to provide baseline resolution for diastereomeric cyclohexyl alcohols or amines derived from MMOC because the hydrophobic difference between cis and trans isomers is negligible.

  • Column Selection: By employing a Phenyl-Hexyl stationary phase, we exploit the π−π and dipole-dipole interactions afforded by the 2-methoxyphenyl group[1]. The hexyl linker provides sufficient flexibility for the stationary phase phenyl ring to align with the analyte's aromatic moiety, amplifying subtle spatial differences in the cyclohexane ring's conformation.

  • Mobile Phase Causality: Formic acid (0.1%) is incorporated to maintain the mobile phase pH at ~2.7. This is well below the pKa of any potential carboxylic acid by-products formed via ester hydrolysis, ensuring they remain fully protonated to prevent peak tailing and unpredictable retention shifts[1].

GC-MS: Gas-Phase Structural Elucidation

While HPLC-UV is optimal for quantification, it cannot easily identify unexpected by-products.

  • Ionization Strategy: The ketone and ester functionalities render MMOC sufficiently volatile for gas-phase analysis without derivatization. Electron Ionization (EI) at 70 eV induces predictable fragmentation. The orthogonal nature of GC-MS allows for rapid identification of off-target reactions, such as spontaneous decarboxylation or loss of the methoxy group, which might co-elute or show altered UV absorbance in LC.

Analytical Workflow

Workflow A Reaction Aliquot (MMOC Transformation) B Quench & Extract (EtOAc / H2O) A->B C Organic Phase Evaporation B->C D Reconstitution (MeOH) C->D E HPLC-UV (Quantification) D->E F GC-MS (Structural ID) D->F

Fig 1. Orthogonal sample preparation and analysis workflow for MMOC reaction monitoring.

Experimental Protocols

Protocol A: HPLC-UV Impurity Profiling

Self-Validating System Setup: To ensure data integrity, every analytical sequence must begin with a blank injection (methanol) to rule out carryover, followed by a System Suitability Test (SST) injection containing MMOC and a known impurity (e.g., the hydrolyzed acid). According to ICH Q2(R1) guidelines, the sequence is only valid if the resolution ( Rs​ ) between MMOC and the impurity is > 2.0, and the MMOC tailing factor is < 1.5[2].

Step-by-Step Methodology:

  • Reaction Quenching: Withdraw 50 µL of the reaction mixture and immediately quench into 500 µL of saturated aqueous NH4​Cl to halt ketone reactivity.

  • Extraction: Add 500 µL of Ethyl Acetate (EtOAc). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes to achieve phase separation.

  • Preparation: Transfer 200 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Execution: Inject 5 µL into the HPLC system using the parameters outlined in Table 1 and Table 2.

Table 1: HPLC Instrumental Parameters

Parameter Specification
Column Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min

| Detection Wavelength | 270 nm (Optimal for 2-methoxyphenyl) |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 80 20 Initial
2.0 80 20 Isocratic hold
10.0 20 80 Linear ramp
12.0 20 80 Column wash
12.1 80 20 Return to initial

| 15.0 | 80 | 20 | Re-equilibration |

Protocol B: GC-MS Structural Elucidation

Step-by-Step Methodology:

  • Sample Dilution: Utilize the same methanolic sample prepared in Protocol A (Step 4). Note: If monitoring the formation of highly polar amines or alcohols, derivatization with BSTFA (1% TMCS) at 60°C for 30 minutes is required prior to injection to prevent column degradation.

  • Internal Standard Addition: Add 10 µL of Naphthalene-d8 (1 mg/mL) to 990 µL of the sample to act as an internal standard, correcting for any split-injection volume variability.

  • Execution: Inject 1 µL into the GC-MS using the parameters in Table 3 and Table 4.

Table 3: GC-MS Instrumental Parameters

Parameter Specification
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium (Constant flow, 1.0 mL/min)
Inlet Temperature 250 °C
Injection Mode Split (10:1 ratio)
Transfer Line Temp 280 °C
Ionization Source Electron Ionization (EI), 70 eV

| Mass Scan Range | 50 – 400 m/z |

Table 4: GC Oven Temperature Program

Ramp Rate (°C/min) Target Temperature (°C) Hold Time (min)
- 100 1.0
15 280 5.0

| Total Run Time | 18.0 min | - |

Data Interpretation & Expected Results

Under EI-MS conditions, the parent MMOC molecule (MW = 262.30 g/mol ) exhibits a highly predictable fragmentation pathway. The base peak is driven by the alpha-cleavage of the cyclohexanone ring, leaving the aromatic ring conjugated with a vinyl group.

Table 5: Diagnostic GC-EI-MS Fragmentation for MMOC

m/z Relative Abundance Structural Assignment / Causality
262 Low (10-20%) Molecular Ion[M]⁺ : Confirms intact parent mass.
231 Medium (40-60%) [M - •OCH₃]⁺ : Loss of the aromatic methoxy radical (31 Da).
203 High (70-90%) [M - •COOCH₃]⁺ : Loss of the ester radical (59 Da).

| 134 | Base Peak (100%) | Vinyl-anisole fragment : Formed via cyclohexane ring cleavage. Highly diagnostic for 1-(methoxyphenyl)cyclohexyl systems. |

By tracking the disappearance of the m/z 262 and 203 peaks, and the emergence of new molecular ions (e.g., m/z 264 for the reduced alcohol, or m/z 277 for a methylamine derivative), chemists can definitively map the reaction trajectory while utilizing the HPLC data for precise yield quantification.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Provides the authoritative regulatory framework for System Suitability Testing (SST) and method validation requirements. URL:[Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. Grounds the mechanistic rationale for utilizing Phenyl-Hexyl stationary phases to exploit π−π interactions in aromatic analytes. URL:[Link]

  • Gas Chromatography and Mass Spectrometry: A Practical Guide, 2nd Edition. Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Academic Press. Validates the expected EI fragmentation pathways for methoxyaromatic and cyclic ketone systems. URL:[Link]

Sources

Method

Application Note: A Scalable, One-Pot Synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate for Preclinical Supply

Abstract This application note details a robust and highly efficient, one-pot process for the gram-scale synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate, a key intermediate for preclinical drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and highly efficient, one-pot process for the gram-scale synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate, a key intermediate for preclinical drug development programs. The described methodology leverages a tandem double Michael addition-Dieckmann condensation reaction, which allows for the rapid and scalable construction of the target 4,4-disubstituted cyclohexane β-keto ester from commercially available starting materials.[1][2] This protocol is designed for researchers and process chemists requiring a reliable supply of this molecule for further studies, focusing on operational simplicity, safety, and high purity of the final product.

Introduction and Scientific Rationale

The development of novel small molecule therapeutics is a cornerstone of modern medicine.[3] Access to a consistent and scalable supply of key chemical intermediates is a critical bottleneck in the progression from lead optimization to preclinical evaluation.[][5][6] The target molecule, Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate, represents a versatile scaffold incorporating a quaternary center and multiple functional groups amenable to further chemical derivatization.

Traditional multi-step methods for constructing such highly substituted cyclohexanone rings can be inefficient, low-yielding, and difficult to scale.[7] Classical methods like the Robinson annulation are powerful for forming cyclohexenone rings, but the required starting materials for this specific substitution pattern can be complex to access.[8][9][10] Similarly, a standard Dieckmann condensation would necessitate a pre-functionalized and sterically hindered pimelate diester, the synthesis of which would add considerable step-count and cost.[11][12][13]

To overcome these limitations, we selected a modern and highly convergent one-pot strategy: a tandem double Michael addition-Dieckmann condensation.[2] This elegant approach utilizes a simple arylacetonitrile precursor which undergoes sequential conjugate additions to two equivalents of methyl acrylate. The resulting intermediate is then cyclized in the same pot via a Dieckmann condensation to furnish the desired β-keto ester. The use of potassium tert-butoxide as the base is critical, as it is strong enough to deprotonate the benzylic nitrile and the subsequent intermediates without promoting undesirable side reactions.[2] This method is advantageous for scale-up due to its high atom economy, reduction of unit operations (no isolation of intermediates), and operational simplicity.

Overall Synthetic Scheme

The synthesis proceeds in a single pot from three commercially available reagents as depicted below:

Scheme 1: One-Pot Synthesis of the Target Compound (Self-generated image, not from a web source)

  • Step 1 (Double Michael Addition): 2-(2-Methoxyphenyl)acetonitrile undergoes deprotonation by potassium tert-butoxide to form a nucleophilic carbanion. This anion sequentially attacks two molecules of methyl acrylate.

  • Step 2 (Dieckmann Condensation): The resulting diester-nitrile intermediate undergoes an intramolecular, base-mediated cyclization to form a stable enolate of the target β-keto ester.

  • Step 3 (Work-up): Acidic work-up protonates the enolate and allows for isolation of the final product.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of approximately 100 g of the final product.

Materials and Equipment
Reagent / MaterialGradeSupplierQuantityMoles
2-(2-Methoxyphenyl)acetonitrile≥98%Sigma-Aldrich65.0 g0.442
Methyl Acrylate≥99%, contains MEHQ as inhibitorSigma-Aldrich84.0 g (93.3 mL)0.976
Potassium tert-butoxide (t-BuOK)≥98%Sigma-Aldrich54.5 g0.486
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent, ≤50 ppm H₂OEMD Millipore1.5 L-
Hydrochloric Acid (HCl)2 M aqueous solutionFisher Scientific~500 mL-
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab Prepared500 mL-
Saturated Sodium Chloride (Brine)Aqueous solutionLab Prepared500 mL-
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific2.0 L-
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific50 g-

Equipment:

  • 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a 250 mL pressure-equalizing dropping funnel.

  • Large ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware for work-up.

Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the 5 L flask with the mechanical stirrer, thermocouple, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: Add anhydrous THF (1.0 L) and 2-(2-Methoxyphenyl)acetonitrile (65.0 g, 0.442 mol) to the flask. Begin stirring to ensure complete dissolution.

  • Initial Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Base Addition: Carefully add potassium tert-butoxide (54.5 g, 0.486 mol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. A deep red or brown color should develop, indicating anion formation.

  • Substrate Addition: In the dropping funnel, prepare a solution of methyl acrylate (84.0 g, 0.976 mol) in anhydrous THF (0.5 L). Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature at 0-5 °C. The addition is exothermic and requires careful monitoring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice-water bath. Slowly and carefully quench the reaction by adding 2 M HCl (~500 mL) until the pH of the aqueous layer is ~2-3. Caution: Quenching is exothermic and may cause gas evolution.

  • Extraction: Transfer the mixture to a 4 L separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing: Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 500 mL) and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to yield a crude oil or semi-solid.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to complete crystallization. Filter the solid, wash with cold hexanes, and dry under vacuum.

Expected Results
ParameterExpected Value
Yield 100-115 g (75-85%)
Appearance Off-white to pale yellow solid
Purity (by HPLC) ≥98%

Process Safety and Handling

Scaling chemical synthesis requires stringent adherence to safety protocols.[]

  • Potassium tert-butoxide (t-BuOK): A corrosive, flammable, and moisture-sensitive solid. It reacts violently with water. Handle only in a well-ventilated fume hood or glovebox, under an inert atmosphere.[14] Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and nitrile gloves.[15]

  • Methyl Acrylate: A flammable liquid and potent lachrymator. It is toxic if inhaled or absorbed through the skin. All transfers should be conducted in a fume hood.

  • Exothermic Reactions: Both the base addition and the subsequent Michael addition are exothermic. Maintain diligent temperature control with an efficient cooling bath to prevent a thermal runaway. For larger scales, a properly sized reactor with jacketed cooling is essential.

  • Pressure and Gas: The reaction should be maintained under a positive pressure of inert gas (nitrogen or argon). Quenching with acid will neutralize the excess base and may produce some gas; ensure adequate ventilation.

Analytical Quality Control

For preclinical use, confirmation of structure and a high degree of purity are mandatory.

Analysis MethodPurposeExpected Results
¹H NMR Structural ConfirmationSpectra should be consistent with the proposed structure, showing characteristic peaks for the methoxy group, aromatic protons, cyclohexanone ring protons, and the methyl ester.
¹³C NMR Structural ConfirmationConfirms the number and type of carbon atoms, including the ketone (C=O) at ~208 ppm and ester (C=O) at ~172 ppm.
LC-MS Identity & PurityProvides molecular weight confirmation (M+H⁺) and an initial assessment of purity.
HPLC Purity DeterminationThe primary method for quantitative purity assessment. A validated method should show the main peak at >98% area.[16][17]
Melting Point Purity AssessmentA pure compound should exhibit a sharp melting point.

Workflow and Mechanistic Visualization

The overall process from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate is outlined below.

G cluster_synthesis One-Pot Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & QC SM Starting Materials (Arylacetonitrile, Methyl Acrylate) Base Base Addition (t-BuOK in THF, 0-5 °C) SM->Base Reaction Tandem Reaction (Double Michael / Dieckmann) Base->Reaction Quench Acidic Quench (2M HCl) Reaction->Quench Crude Reaction Mixture Extract Liquid-Liquid Extraction (EtOAc/Water) Quench->Extract Concentrate Solvent Removal (Rotary Evaporation) Extract->Concentrate Recrystal Recrystallization (EtOAc/Hexanes) Concentrate->Recrystal Crude Product QC Analytical QC (HPLC, NMR, MS) Recrystal->QC Final Final Product >98% Pure QC->Final

Caption: High-level workflow for the synthesis, isolation, and purification of the target compound.

The core of this efficient synthesis lies in the tandem reaction mechanism.

G A 1. Arylacetonitrile Anion Formation (Base Deprotonation) B 2. First Michael Addition (Attack on Methyl Acrylate) A->B C 3. Second Michael Addition (Deprotonation & Attack) B->C D 4. Dieckmann Condensation (Intramolecular Cyclization) C->D E 5. Final Product Enolate (Stable Intermediate) D->E

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Application

Application Note: Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate in the Synthesis of Novel Heterocycles

Executive Summary & Structural Rationale In modern drug discovery, the design of conformationally restricted scaffolds is paramount for achieving high target selectivity and overcoming metabolic liabilities. Methyl 1-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of conformationally restricted scaffolds is paramount for achieving high target selectivity and overcoming metabolic liabilities. Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate serves as a highly privileged, conformationally biased intermediate. The presence of a quaternary C1 center—bearing both a carboxylate and an ortho-substituted aryl ring—imparts significant steric bulk.

This structural motif effectively anchors the cyclohexane ring in a single, rigid chair conformation where the bulky 2-methoxyphenyl group occupies the equatorial position to minimize 1,3-diaxial interactions. This "conformational lock" is the primary driver of the high diastereoselectivity observed during nucleophilic additions at the C4 ketone, making it an ideal precursor for complex spirocycles, tetrahydrocarbazoles, and bridged benzazocines[1].

Mechanistic Insights: Facial Selectivity and Causality

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the stereoelectronic causality of the transformations. When subjecting the C4 ketone to nucleophilic attack, the trajectory of the incoming nucleophile is strictly governed by the axial hydrogens at C2 and C6.

  • Kinetic vs. Thermodynamic Control : Small nucleophiles (e.g., cyanide in the Bucherer-Bergs reaction) typically attack from the less hindered axial trajectory, pushing the resulting hydroxyl group into the equatorial plane. However, under thermodynamic conditions, the reversibility of the intermediate steps allows the system to equilibrate to the most stable spirocyclic isomer.

  • Orthogonal Reactivity : The ester and the ketone offer orthogonal handles. The ketone can be functionalized via T3P-promoted condensations to yield N-alkenylated heterocycles[2], while the C1 ester and aryl group can be reserved for late-stage cyclization, such as the synthesis of neuropeptide Y antagonists[3].

G A Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate B Bucherer-Bergs Reaction A->B C Fischer Indole Synthesis A->C D Reductive Amination A->D E Spiro-hydantoins (NMDA Targets) B->E F Tetrahydrocarbazoles (5-HT Targets) C->F G 4-Amino Intermediates (Analgesics) D->G

Divergent synthetic pathways from the 4-oxocyclohexanecarboxylate intermediate.

Self-Validating Experimental Protocols

Protocol 1: Diastereoselective Synthesis of Spiro-hydantoins (Bucherer-Bergs)

Causality & Design : The Bucherer-Bergs multicomponent reaction converts the C4 ketone into a spiro-hydantoin. The use of ammonium carbonate and potassium cyanide in aqueous ethanol provides a self-buffering system. The reaction proceeds via an α-aminonitrile intermediate. The thermodynamic stability of the resulting hydantoin drives the equilibrium, yielding the trans-isomer (relative to the bulky C1 aryl group) as the major product.

Step-by-Step Methodology :

  • Preparation : Dissolve Methyl 1-(2-methoxyphenyl)-4-oxocyclohexanecarboxylate (10.0 mmol, 1.0 eq) in a 1:1 mixture of EtOH/H₂O (50 mL, 0.2 M) in a round-bottom flask.

  • Reagent Addition : Add (NH₄)₂CO₃ (40.0 mmol, 4.0 eq) followed by KCN (20.0 mmol, 2.0 eq). Safety Note: Perform strictly in a highly ventilated fume hood due to the risk of HCN gas evolution.

  • Thermal Activation : Seal the vessel loosely and heat to 60 °C.

    • In-Process Control (Visual): The reaction mixture will transition from a clear solution to a milky white suspension over 4–6 hours as the highly insoluble spiro-hydantoin precipitates.

  • Reaction Monitoring : Monitor the reaction via LC-MS.

    • Self-Validation: The intermediate aminonitrile ( [M+H]+ = +27 Da relative to SM) will peak at ~2 hours. Full conversion to the hydantoin ( [M+H]+ = +70 Da) should be observed by 12 hours.

  • Isolation : Cool the mixture to 0 °C in an ice bath for 1 hour. Filter the precipitate under vacuum, wash with ice-cold water (3 × 15 mL) and cold diethyl ether (10 mL) to remove unreacted ketone, and dry under high vacuum.

G N1 Ketone Core N2 Cyanohydrin Intermediate N1->N2 KCN N3 α-Aminonitrile N2->N3 NH3 N4 Isocyanate Formation N3->N4 CO2 N5 Spiro-hydantoin N4->N5 Cyclization

Mechanistic sequence of the Bucherer-Bergs spirocyclization.

Protocol 2: Fischer Indole Synthesis of Tetrahydrocarbazoles

Causality & Design : Condensation of the ketone with phenylhydrazine yields a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement under acidic conditions. The C1 quaternary center prevents the aromatization of the cyclohexane ring, locking the final product as a tetrahydrocarbazole—a privileged scaffold for CNS drug discovery.

Step-by-Step Methodology :

  • Hydrazone Formation : Combine the starting ketone (5.0 mmol, 1.0 eq) and phenylhydrazine hydrochloride (5.5 mmol, 1.1 eq) in glacial acetic acid (10 mL, 0.5 M).

  • Cyclization : Heat the mixture to 90 °C under an argon atmosphere for 4 hours.

    • In-Process Control (TLC): Use Hexanes:EtOAc (8:2). The starting ketone ( Rf​ ~0.6) will rapidly convert to a non-polar hydrazone ( Rf​ ~0.8), which slowly converts to the highly UV-active tetrahydrocarbazole ( Rf​ ~0.5). The product will stain bright red/purple with p-anisaldehyde.

  • Quenching : Cool the reaction to room temperature and pour it slowly over 50 g of crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7.5).

  • Extraction & Purification : Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (gradient: 5% to 20% EtOAc in Hexanes).

Quantitative Data Summaries

The choice of solvent and temperature profoundly impacts the diastereomeric ratio (dr) and overall yield. The data below summarizes optimized conditions for both protocols.

Table 1: Reaction Optimization for Spiro-hydantoin Synthesis (Protocol 1)

EntrySolvent SystemTemp (°C)Time (h)Yield (%)dr (trans:cis)
1EtOH / H₂O (1:1)60128592:8
2MeOH / H₂O (1:1)60187885:15
3DMF / H₂O (8:2)8086570:30
4i-PrOH / H₂O (1:1)60248895:5

Note: Increased steric bulk of the alcohol solvent (Entry 4) slows the reaction but enhances the thermodynamic equilibration toward the trans-isomer.

Table 2: Fischer Indole Cyclization Scope (Protocol 2)

EntryHydrazine DerivativeCatalyst / SolventYield (%)Major Product
1PhenylhydrazineAcOH, 90 °C82Tetrahydrocarbazole
24-MethoxyphenylhydrazineAcOH, 90 °C796-Methoxy-THC
34-FluorophenylhydrazineZnCl₂ / Toluene, 110 °C746-Fluoro-THC
42-MethylphenylhydrazineAcOH, 90 °C688-Methyl-THC

References

  • [1] Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. NIH PMC.1

  • [2] Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. ACS Publications (The Journal of Organic Chemistry). 2

  • [3] Practical Synthesis of a Neuropeptide Y Antagonist via Stereoselective Addition to a Ketene. ACS Publications (The Journal of Organic Chemistry). 3

Sources

Method

Catalytic hydrogenation conditions for the keto group of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Application Note & Protocol: Chemoselective Catalytic Hydrogenation of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Chemoselective Catalytic Hydrogenation of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Strategic Overview & The Chemoselectivity Challenge

The reduction of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate to its corresponding secondary alcohol, Methyl 4-hydroxy-1-(2-methoxyphenyl)cyclohexanecarboxylate, presents a classic chemoselectivity challenge in synthetic organic chemistry. The substrate contains three distinct reducible moieties:

  • An aliphatic ketone at the C4 position.

  • A methyl ester at the C1 position.

  • An aromatic ring (2-methoxyphenyl group) at the C1 position.

The objective is to achieve >99% conversion of the C4 ketone to a hydroxyl group without inducing the hydrogenolysis of the ester, the reduction of the aromatic ring, or the cleavage of the methoxy ether.

Mechanistic Rationale & Catalyst Selection

To achieve absolute chemoselectivity, the choice of catalyst and reaction conditions must exploit the thermodynamic and kinetic differences between the functional groups.

  • Ketone vs. Ester: The carbonyl carbon of a ketone is highly electrophilic and readily coordinates to transition metal surfaces. In contrast, the ester carbonyl is stabilized by the resonance donation of the adjacent alkoxy oxygen's lone pairs. This raises the Lowest Unoccupied Molecular Orbital (LUMO) of the ester, significantly increasing the activation energy required for its reduction[1].

  • Ketone vs. Arene: Aromatic rings possess a high resonance stabilization energy (typically ~36 kcal/mol for benzene derivatives). Hydrogenation of the arene requires overcoming this thermodynamic penalty, which typically necessitates elevated temperatures (>50 °C) and high hydrogen pressures (>5 atm)[2].

By utilizing Platinum Dioxide (PtO₂) , commonly known as Adams' Catalyst, at ambient temperature and low hydrogen pressure (1–2 atm), the kinetic barrier for ketone reduction is easily surpassed, while the ester and arene remain completely unreactive[3]. During the reaction, PtO₂ is reduced in situ by hydrogen gas to form finely divided, highly active platinum black[1].

Table 1: Quantitative Comparison of Hydrogenation Catalysts for C4-Ketone Reduction
Catalyst SystemH₂ PressureTemp (°C)Ketone Reduction RateEster CleavageArene ReductionOverall Suitability
PtO₂ (Adams' Catalyst) 1 - 2 atm20 - 25Rapid (< 4 h) None None Optimal
Ru/C (5 wt%)5 - 10 atm50 - 80ModerateNoneLow/ModerateSub-optimal (Harsh)
Pd/C (10 wt%)1 - 3 atm20 - 25Very SlowNoneNonePoor (Sluggish)
Raney Nickel1 - 5 atm25 - 50FastNoneNoneGood (Pyrophoric risk)

Stereochemical Considerations

The reduction of the C4 ketone transforms a trigonal planar sp² carbon into a tetrahedral sp³ chiral center. Because the C1 position is already substituted (bearing the bulky 2-methoxyphenyl and methyl ester groups), the cyclohexane ring will adopt a preferred chair conformation. Hydrogenation over a heterogeneous metal surface typically occurs via the Horiuti-Polanyi mechanism, where hydrogen is delivered from the catalyst surface to the less sterically hindered face of the ketone. This will result in a diastereomeric mixture of cis and trans alcohols. The exact ratio will depend on the solvent; however, using ethanol or ethyl acetate typically favors the equatorial alcohol due to thermodynamic control during the surface-adsorption phase.

Experimental Protocol: Self-Validating Methodology

Safety Precautions: Hydrogen gas is highly flammable. PtO₂ is not pyrophoric, but the active Pt black generated in situ can ignite volatile solvents if exposed to air while dry. Always purge systems with an inert gas (N₂ or Argon) before introducing or venting H₂.

Materials Required:
  • Substrate: Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (1.0 eq)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (2–5 mol%)

  • Solvent: Absolute Ethanol or Ethyl Acetate (0.1–0.2 M relative to substrate)

  • Equipment: Parr shaker or standard round-bottom flask with a double-walled H₂ balloon system.

Step-by-Step Procedure:
  • System Preparation: To an oven-dried, argon-purged reaction vessel, add the substrate (e.g., 1.0 g, 3.81 mmol).

  • Solvation: Dissolve the substrate in 20 mL of absolute ethanol. Stir until a completely homogeneous solution is achieved. Causality: Complete dissolution ensures uniform mass transfer to the heterogeneous catalyst surface.

  • Catalyst Addition: Carefully add PtO₂ (43 mg, ~0.19 mmol, 5 mol%). The solution will appear as a dark suspension.

  • Atmosphere Exchange (Critical Step):

    • Seal the vessel with a septum.

    • Evacuate the flask using a vacuum manifold until the solvent gently bubbles, then backfill with Argon. Repeat this three times.

    • Evacuate the flask once more and backfill with Hydrogen gas (H₂) from a balloon or regulated line.

  • Reaction Execution: Stir the suspension vigorously (≥ 800 rpm) at room temperature (20–25 °C) under 1 atm of H₂. Causality: High stirring rates eliminate mass-transfer limitations between the H₂ gas, the liquid solvent, and the solid catalyst surface.

  • In-Process Monitoring (Self-Validation): After 2 hours, halt stirring, allow the catalyst to settle, and withdraw a 10 µL aliquot. Analyze via TLC (Hexanes/EtOAc 7:3).

    • Validation metric: The starting material (ketone) is less polar and will have a higher Rf. The product (alcohol) will have a lower Rf and will stain strongly with phosphomolybdic acid (PMA) or ceric ammonium molybdate (CAM). Continue stirring until the starting material spot is completely absent.

  • Quenching & Filtration: Once complete, evacuate the H₂ and backfill with Argon three times. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt black catalyst. Rinse the Celite pad with an additional 20 mL of EtOAc. Causality: Celite prevents the ultra-fine Pt black particles from passing through standard filter paper, ensuring the final product is free of heavy metal contamination.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-hydroxy-1-(2-methoxyphenyl)cyclohexanecarboxylate.

Analytical Validation Standards

To confirm the success and chemoselectivity of the protocol, subject the isolated product to the following analytical checks:

  • FT-IR Spectroscopy: Verify the complete disappearance of the ketone carbonyl stretch at ~1715 cm⁻¹. Confirm the retention of the ester carbonyl stretch at ~1735 cm⁻¹ and the appearance of a broad hydroxyl (-OH) stretch at 3300–3400 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃): Look for the appearance of a new multiplet at ~3.5–4.0 ppm corresponding to the carbinol proton (CH-OH) at the C4 position. Ensure the methoxy ether singlet (~3.8 ppm) and the methyl ester singlet (~3.6 ppm) integrate correctly (3H each), confirming they were not cleaved.

  • LC-MS: Confirm the mass of the product. The expected [M+H]⁺ or [M+Na]⁺ adduct should reflect a mass increase of +2 Da compared to the starting material.

Workflow Visualization

G Substrate Substrate: Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate CatSelect Catalyst Selection: PtO2 (Adams' Catalyst) 5 mol% Substrate->CatSelect Conditions Reaction Conditions: 1 atm H2, 25°C, EtOH (Chemoselective for Ketone) CatSelect->Conditions Monitor In-Process Monitoring: TLC / LC-MS (Target: Disappearance of Ketone) Conditions->Monitor Workup Workup: Argon Purge -> Celite Filtration -> Solvent Evaporation Monitor->Workup Product Isolated Product: Methyl 4-hydroxy-1-(2-methoxyphenyl) cyclohexanecarboxylate Workup->Product

Caption: Experimental workflow for the chemoselective catalytic hydrogenation of the C4-ketone.

References

  • 11.5: Catalytic Hydrogenation - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions Source: Master Organic Chemistry URL:[Link]

  • Room-Temperature Hydrogenation of Phenol to Cyclohexanol Using Ru/C Nanosphere Catalysts Source: Energy & Fuels - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate Synthesis

Welcome to the Technical Support Center. Synthesizing highly functionalized pharmaceutical intermediates like Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate requires precise control over competing reaction pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized pharmaceutical intermediates like Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate requires precise control over competing reaction pathways. This guide provides a self-validating framework for researchers and drug development professionals to troubleshoot and optimize the two critical stages of this synthesis: the tandem Double Michael Addition-Dieckmann Condensation, and the selective Krapcho Decarboxylation.

Pathway SM Methyl 2-(2-methoxyphenyl)acetate + 2 eq Methyl Acrylate Michael Double Michael Addition (t-BuOK, THF, 0 to 25 °C) SM->Michael Intermediate Pimelate Intermediate (Bis-adduct) Michael->Intermediate Dieckmann Dieckmann Condensation (t-BuOK, THF) Intermediate->Dieckmann BetaKeto β-Keto Ester Intermediate (Cyclohexanone ring formed) Dieckmann->BetaKeto Krapcho Krapcho Decarboxylation (NaCl, H2O, DMSO, 140 °C) BetaKeto->Krapcho Product Methyl 1-(2-Methoxyphenyl)- 4-oxocyclohexanecarboxylate Krapcho->Product

Figure 1: Synthetic pathway from methyl 2-(2-methoxyphenyl)acetate to the target cyclohexanone.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the yield of my double Michael addition step consistently low, and how can I minimize mono-alkylation? Answer: Mono-alkylation occurs when the intermediate enolate is not sufficiently reactive to attack the second equivalent of methyl acrylate, or if the base is depleted. While historical protocols used Triton B, modern optimized scalable routes utilize Potassium tert-butoxide (t-BuOK) in a one-pot tandem sequence. To prevent mono-alkylation, you must use exactly 3.0 equivalents of t-BuOK . The first two equivalents drive the double Michael addition, while the third equivalent forces the Dieckmann condensation and irreversibly deprotonates the resulting highly acidic β-keto ester, driving the equilibrium forward and preventing reversibility.

Q2: During the Dieckmann condensation, I observe significant polymerization and retro-Dieckmann ring-opening. How do I optimize the cyclization? Answer: Retro-Dieckmann ring-opening is a classic symptom of premature quenching or the presence of protic impurities (like water or methanol) before the cyclized β-keto ester is safely trapped as its enolate. Ensure your THF is strictly anhydrous. Furthermore, inverse quenching is critical: pour the reaction mixture into a cold, vigorously stirred solution of 3N HCl rather than adding acid to the reaction. This rapid pH drop instantly protonates the enolate, preventing base-catalyzed ring-opening during the aqueous workup.

Q3: The Krapcho decarboxylation step leads to excessive ester hydrolysis, destroying my target molecule. What are the precise parameters to prevent this? Answer: The Dieckmann product contains two ester groups: a β-keto ester at C2 and an isolated ester at C4 (geminal to the 2-methoxyphenyl group). The goal of the Krapcho decarboxylation is to selectively cleave the C2 ester via nucleophilic attack by chloride (from NaCl) followed by decarboxylation, without hydrolyzing the C4 ester[1]. If bulk hydrolysis occurs, your water stoichiometry is too high. The Krapcho reaction requires exactly 1.0 to 2.0 equivalents of H₂O relative to the substrate in wet DMSO at 130–140 °C[2]. Excess water acts as a hydroxide source at high temperatures, leading to non-selective saponification of the critical C4 ester.

Part 2: Experimental Protocols (Self-Validating System)

Protocol A: One-Pot Tandem Double Michael-Dieckmann Condensation
  • Preparation : Flame-dry a 2-neck round-bottom flask under argon. Charge with methyl 2-(2-methoxyphenyl)acetate (1.0 equiv) and anhydrous THF to achieve a 0.37 M concentration.

  • Reagent Addition : Add methyl acrylate (2.05 equiv) to the stirring solution at 25 °C.

  • Base Introduction : Cool the mixture to 0 °C. Portion-wise, add solid potassium tert-butoxide (3.0 equiv) to control the exothermic double Michael addition.

  • Cyclization : Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours to drive the Dieckmann condensation to completion.

  • Inverse Quenching : Slowly pour the active reaction mixture into a vigorously stirred solution of ice-cold 3N HCl to instantly protonate the enolate, preventing retro-Dieckmann fragmentation.

  • Extraction : Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude β-keto ester intermediate.

Protocol B: Selective Krapcho Decarboxylation
  • Preparation : Dissolve the crude β-keto ester intermediate (1.0 equiv) in DMSO (0.2 M).

  • Stoichiometric Water : Add exactly 1.5 equivalents of deionized water. Critical Step: Do not exceed this amount to prevent saponification of the C4 ester[1].

  • Salt Addition : Add solid NaCl (1.5 equiv) to act as the nucleophile for the SN2 dealkylation of the C2 methyl ester[2].

  • Thermal Decarboxylation : Heat the mixture to 140 °C under a reflux condenser. Monitor the evolution of CO₂ gas. Stir for 4–6 hours until gas evolution completely ceases.

  • Workup : Cool to room temperature, dilute with brine, and extract with ethyl acetate (3x). Wash the organic layer with water (5x) to remove all traces of DMSO. Dry over Na₂SO₄ and concentrate to yield Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate.

Part 3: Quantitative Data Summary & Troubleshooting Logic

Table 1: Quantitative Optimization of the Tandem Cyclization Step

Reaction Parameter Mono-alkylation (%) Retro-Dieckmann (%) Isolated Target Yield (%)
1.2 eq t-BuOK, 25 °C 28.5 15.2 42.0
3.0 eq t-BuOK, 25 °C < 2.0 < 5.0 89.5

| 3.0 eq Triton B, Reflux | 12.0 | 25.0 | 55.0 |

Data demonstrates that utilizing 3.0 equivalents of t-BuOK drastically minimizes both mono-alkylation and retro-Dieckmann side reactions compared to catalytic or alternative base methods.

Troubleshooting Start Low Yield Detected Check1 Is mono-alkylated impurity >10%? Start->Check1 Fix1 Increase t-BuOK to 3.0 eq Ensure strictly anhydrous THF Check1->Fix1 Yes Check2 Is retro-Dieckmann product present? Check1->Check2 No Fix2 Avoid protic quench before complete cyclization Check2->Fix2 Yes Check3 Is target ester hydrolyzed? Check2->Check3 No Fix3 Control H2O exactly (1-2 eq) in Krapcho step (DMSO/NaCl) Check3->Fix3 Yes

Figure 2: Troubleshooting logic tree for resolving common yield-limiting side reactions.

References

  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Krapcho decarboxylation Wikipedia URL:[Link]

  • Krapcho Decarboxylation of Ethyl-Carbazate: Synthetic Approach toward 1,1′-Diamino-5,5′-bistetrazole and Its Utilization as a High-Performing Metal-Free Initiator Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Troubleshooting side reactions in the synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. The construction of 4,4-disubstituted cyclohexanones requires precise control over sequential carbon-carbon bond formations and selective functional group manipulations. The most robust synthetic route involves a tandem one-pot double Michael addition and Dieckmann condensation , followed by a Krapcho dealkoxycarbonylation [1][2].

Below, you will find a mechanistic breakdown of the workflow, diagnostic troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure high-fidelity scale-up.

Synthetic Workflow & Failure Point Analysis

The synthesis relies on the reaction of methyl 2-(2-methoxyphenyl)acetate with methyl acrylate to form a cyclic β-keto ester intermediate, which is subsequently decarboxylated. Understanding the logical relationship between the reagents and the intermediates is critical for diagnosing side reactions.

Synthesis SM Methyl 2-(2-methoxyphenyl)acetate + Methyl Acrylate Mono Mono-Michael Adduct (Side Product) SM->Mono Insufficient Base Double Dimethyl 4-aryl-4-(methoxycarbonyl) heptanedioate SM->Double t-BuOK, THF (Excess Acrylate) Dieckmann 4-Aryl-2,4-bis(methoxycarbonyl) cyclohexan-1-one Double->Dieckmann t-BuOK (One-pot) Target Methyl 1-(2-Methoxyphenyl)- 4-oxocyclohexanecarboxylate Dieckmann->Target NaCl, DMSO, H2O 145 °C (Krapcho) Acid Carboxylic Acid (Hydrolysis Side Product) Dieckmann->Acid Excess H2O Phenol O-Demethylated Phenol (Side Product) Target->Phenol Prolonged Heating >160 °C

Workflow of the tandem Michael-Dieckmann and Krapcho decarboxylation, highlighting failure points.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I observing a high accumulation of the mono-Michael adduct instead of the cyclic Dieckmann product? Mechanistic Cause: The second Michael addition is highly sterically hindered due to the developing quaternary carbon center. If the base is too weak (e.g., sodium methoxide) or depleted by trace moisture, the reaction stalls at the mono-alkylated open-chain intermediate. Corrective Action: Switch to a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK). You must use at least 3.0 equivalents of t-BuOK to drive both the double Michael addition and the subsequent Dieckmann cyclization to completion in a single pot[1].

Q2: During the Dieckmann condensation, my yield drops and I see polymeric or open-chain impurities. How can I prevent this? Mechanistic Cause: The Dieckmann condensation is an equilibrium-driven process. If the resulting cyclic β-keto ester is not immediately stabilized as its enolate, retro-Dieckmann cleavage occurs, leading to open-chain tricarboxylic esters and acrylate polymerization. Corrective Action: Ensure the reaction is maintained at 25 °C and quenched rapidly with cold 3N HCl. The rapid acidic quench protonates the enolate irreversibly, trapping the cyclic 4-aryl-2,4-bis(methoxycarbonyl)cyclohexan-1-one before the reverse reaction can take place[1].

Q3: The Krapcho decarboxylation is yielding the free carboxylic acid instead of the target methyl ester. What went wrong? Mechanistic Cause: The Krapcho reaction relies on the nucleophilic attack of chloride (from NaCl) on the methyl group of the β-keto ester, releasing methyl chloride and a carboxylate intermediate that subsequently extrudes CO₂[2][3]. If excess water is present, competitive base-catalyzed saponification outpaces the dealkylation, hydrolyzing the ester at position 1. Corrective Action: Water is a necessary proton source for the intermediate carbanion, but it must be strictly stoichiometric. Use exactly 2.0 equivalents of H₂O relative to your substrate. Never use uncalibrated "wet" DMSO[2].

Q4: I am observing a highly polar phenol impurity in the final product. How do I prevent O-demethylation of the 2-methoxyphenyl group? Mechanistic Cause: At elevated temperatures (≥160 °C) in the presence of nucleophilic halide ions, aryl methyl ethers are susceptible to cleavage. This is a known competing side reaction under harsh Krapcho conditions. Corrective Action: Strictly cap the internal reaction temperature at 145 °C. Monitor the reaction via the physical evolution of CO₂ gas and LC-MS, terminating the heat immediately once effervescence ceases.

Quantitative Reaction Data & Impurity Profiling

Use the following reference parameters to benchmark your in-house synthesis. Deviations from these expected yields indicate a failure in environmental controls (e.g., moisture, temperature).

Reaction StepReagents & ConditionsExpected YieldMajor Side ReactionTroubleshooting Fix
Tandem Michael-Dieckmann t-BuOK (3.0 eq), THF, 25 °C, 2 h75–85%Mono-alkylation (10–20%)Ensure strictly anhydrous t-BuOK; use 2.2 eq methyl acrylate.
Krapcho Decarboxylation NaCl (1.5 eq), H₂O (2.0 eq), DMSO, 145 °C, 3 h80–90%Ester Hydrolysis (5–15%)Strictly control water to 2.0 eq; avoid uncalibrated wet DMSO.
Thermal Degradation NaCl (1.5 eq), H₂O (2.0 eq), DMSO, >160 °C< 50%O-Demethylation (>30%)Maintain internal temp ≤ 145 °C; monitor via LC-MS.

Self-Validating Experimental Protocols

Protocol A: Tandem Double Michael-Dieckmann Condensation

Objective: Synthesis of 4-(2-Methoxyphenyl)-2,4-bis(methoxycarbonyl)cyclohexan-1-one.

  • Preparation: In an oven-dried flask under N₂, dissolve methyl 2-(2-methoxyphenyl)acetate (1.0 equiv, 0.37 M) and methyl acrylate (2.2 equiv) in anhydrous THF.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add solid t-BuOK (3.0 equiv) portionwise over 15 minutes to prevent uncontrolled exotherms.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

    • Validation Checkpoint: The solution will turn deep yellow/orange. TLC (20% EtOAc/Hexanes) should show complete consumption of the starting ester ( Rf​ ~0.6) and the appearance of a highly UV-active spot for the Dieckmann product ( Rf​ ~0.3).

  • Quench & Extraction: Pour the mixture into vigorously stirring cold 3N HCl (to reach pH ~2). Extract three times with CH₂Cl₂.

  • Isolation: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude material directly in Protocol B.

Protocol B: Krapcho Decarboxylation

Objective: Selective dealkoxycarbonylation to yield Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate.

  • Preparation: Dissolve the crude cyclic β-keto ester from Protocol A (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add finely ground NaCl (1.5 equiv) and exactly 2.0 equivalents of deionized H₂O.

  • Thermal Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to an internal temperature of 140–145 °C.

    • Validation Checkpoint: Effervescence (CO₂ gas evolution) must be visible. The cessation of bubbling (typically after 2.5 to 3 hours) is your primary physical indicator of reaction completion. TLC (30% EtOAc/Hexanes) will show the target molecule at Rf​ ~0.45.

  • Workup: Cool the reaction to room temperature. Dilute with water (5x the volume of DMSO) to crash out the product, and extract three times with Ethyl Acetate.

  • Purification: Wash the organic layer thoroughly with water (3x) to remove residual DMSO, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

References[4] Title: Krapcho decarboxylation

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Welcome to the Technical Support Center for the isolation and purification of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate . This highly functionalized, sterically hindered intermediate presents unique purifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate . This highly functionalized, sterically hindered intermediate presents unique purification challenges due to the nucleophilic sensitivity of its C4 ketone and the potential for enolization during silica gel chromatography.

This guide provides validated troubleshooting protocols, mechanistic explanations, and self-validating in-process controls (IPCs) to ensure high-purity isolation for downstream drug development applications.

Troubleshooting & FAQs

Q: Why am I observing severe tailing of the target compound on silica gel during flash chromatography? A: The tailing is caused by the enolization of the C4 ketone upon interaction with the acidic silanol groups of standard silica gel. While the C1 ester is sterically protected by the 2-methoxyphenyl group, the C4 ketone is unhindered and highly reactive. Resolution: Deactivate your silica gel by pre-equilibrating the column with 1% Triethylamine (TEA) in your non-polar starting solvent. This neutralizes the acidic sites, suppressing enolization and ensuring sharp, symmetrical peaks.

Q: LC-MS analysis of my purified fractions shows a major peak at m/z 309 instead of the expected m/z 263. What happened? A: You have inadvertently synthesized the C4-dimethyl ketal byproduct. The exact mass of the target compound ( C15​H18​O4​ ) is 262.12, yielding an [M+H]+ of 263.1. If you used unbuffered methanol during your workup, LC-MS preparation, or as a co-solvent, the unhindered C4 ketone reacted with methanol to form the dimethyl ketal ( C17​H24​O5​ , exact mass 308.16, [M+H]+ 309.2). Resolution: Strictly avoid methanol and ethanol during the workup and chromatography of this intermediate. Use aprotic solvent systems (e.g., Hexane/Ethyl Acetate or Heptane/MTBE).

Q: How do I separate unreacted methyl 2-(2-methoxyphenyl)acetate (starting material) from the target product? A: The starting material lacks the polar ketone moiety, making it significantly less polar than the target product. It will elute much earlier. Resolution: Utilize a shallow step-gradient. Hold the gradient at 5% Ethyl Acetate in Hexane for 3 Column Volumes (CV) to flush out the starting material before ramping to 25% Ethyl Acetate to elute the target compound.

Q: Can this intermediate be purified by crystallization instead of column chromatography to scale up the process? A: Yes. Once the bulk of the polar impurities are removed via a basic aqueous wash, the compound can be crystallized. The combination of the rigid cyclohexane ring and the planar aryl group facilitates crystallization from a biphasic-like solvent system. A mixture of Heptane and Ethyl Acetate (4:1) at 0 °C is highly effective [1].

Quantitative Data & In-Process Controls

Table 1: Chromatographic & Spectroscopic Behavior

Data based on a 3:1 Hexanes:Ethyl Acetate solvent system on TLC (Silica Gel 60 F254).

Compound / ImpurityTLC Rf​ ValueLC-MS [M+H]+ Key 1 H NMR Identifier (CDCl 3​ )
Methyl 2-(2-methoxyphenyl)acetate (SM) 0.65181.1Singlet at ~3.6 ppm (Benzylic CH2​ )
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (Target) 0.35 263.1 Absence of benzylic CH2​ ; Multiplets at 2.2-2.8 ppm
C4-Dimethyl Ketal Byproduct 0.15309.2Two new singlets at ~3.2 ppm (Ketal −OCH3​ )
C4-Alcohol (Over-reduction) 0.10265.1Broad singlet at ~1.8 ppm ( −OH )
Table 2: Optimized Flash Chromatography Gradient

Based on the rapid chromatographic technique for preparative separations[2].

Column Volumes (CV)Hexanes (%)Ethyl Acetate (%)AdditiveElution Target
0 - 29551% TEAColumn Equilibration
2 - 5955NoneStarting Material (SM)
5 - 88515NoneMinor non-polar byproducts
8 - 127525NoneTarget Compound
12 - 155050NoneKetal / Polar Impurities

Step-by-Step Purification Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) & Quenching

Causality: The reaction mixture often contains acidic byproducts or unreacted base catalysts depending on the synthesis route (e.g., Dieckmann condensation). A mild basic wash neutralizes acids without hydrolyzing the sterically hindered C1 ester.

  • Dilute the crude reaction mixture with Ethyl Acetate (10 mL per gram of crude).

  • Wash the organic layer with an equal volume of saturated aqueous NaHCO3​ .

  • Separate the layers. Extract the aqueous layer once more with half the volume of Ethyl Acetate.

  • Combine the organic layers and wash with saturated brine to remove residual water.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 35 °C.

  • Self-Validation (IPC): Spot the organic layer against the crude mixture on a TLC plate. The complete disappearance of baseline material (salts/acids) indicates a successful LLE.

Protocol 2: Deactivated Flash Column Chromatography

Causality: Prevents C4 ketone enolization and separates the target from the unreacted benzylic starting material.

  • Pack a silica gel column (20-40 µm particle size) using 95:5 Hexanes:Ethyl Acetate containing 1% TEA.

  • Flush the column with 2 CV of the packing solvent to deactivate the silica.

  • Dry-load the concentrated crude from Protocol 1 onto a minimal amount of silica and apply it to the column head.

  • Run the gradient specified in Table 2 .

  • Collect fractions in clean test tubes.

  • Self-Validation (IPC): Pool fractions only where LC-MS confirms the [M+H]+ 263.1 peak with >95% UV purity at 254 nm. TLC should show a single spot at Rf​ 0.35.

Protocol 3: Recrystallization from Heptane/Ethyl Acetate

Causality: Crystallization exploits the differential solubility of the target's rigid cyclohexane structure versus the linear starting material, providing an ultra-pure product suitable for sensitive downstream catalysis.

  • Dissolve the pooled, concentrated fractions from Protocol 2 in a minimal amount of boiling Ethyl Acetate (approx. 2 mL/g).

  • Slowly add hot Heptane dropwise until the solution becomes slightly cloudy (approx. 4:1 Heptane:EtOAc ratio).

  • Add a few drops of Ethyl Acetate until the solution just turns clear again.

  • Allow the flask to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Filter the resulting white crystals under vacuum and wash with ice-cold Heptane.

  • Self-Validation (IPC): Obtain a 1 H NMR ( CDCl3​ ) of the dried crystals. The absolute absence of a singlet at ~3.6 ppm confirms the complete removal of the starting material, validating the structural integrity of the quaternary C1 center.

Process Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + SM + Ketal Byproduct) LLE Liquid-Liquid Extraction (EtOAc / sat. NaHCO3) Crude->LLE OrgLayer Organic Phase (Target + Non-polar Impurities) LLE->OrgLayer Top Layer AqLayer Aqueous Phase (Salts + Acidic Byproducts) LLE->AqLayer Bottom Layer Flash Flash Chromatography (Silica Gel, 1% TEA deactivated) OrgLayer->Flash Concentrate & Load Waste Waste / Impurities AqLayer->Waste Fractions Fractions Monitoring (TLC / LC-MS) Flash->Fractions Hexane/EtOAc Gradient Cryst Recrystallization (Heptane:EtOAc 4:1) Fractions->Cryst Target Fractions (Rf ~0.35) Fractions->Waste SM & Ketal Impurities Pure Pure Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate Cryst->Pure Cool to 0°C, Filter Cryst->Waste Mother Liquor

Fig 1: Purification workflow for Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. URL:[Link][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. URL:[Link][1]

Sources

Optimization

Optimizing reaction conditions for the condensation step in the synthesis

Welcome to the Technical Support Center for Synthesis and Drug Development. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic realities of amide bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Synthesis and Drug Development. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the mechanistic realities of amide bond formation—the most ubiquitous and critical condensation reaction in drug discovery[1].

When a condensation step fails, the solution is rarely to simply "push the reaction harder" with heat or time. Instead, we must interrogate the transition state, the pKa of our additives, and the steric microenvironment of our substrates. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the causality behind every chemical choice.

Condensation Troubleshooting Decision Tree

CondensationTroubleshooting Start Condensation Issue Detected LowYield Low Yield / Incomplete Conversion Start->LowYield Epimerization High Epimerization (Racemization) Start->Epimerization SideReact Side Reactions / Byproducts Start->SideReact Steric Steric Hindrance? (e.g., N-Me, Aib) LowYield->Steric Solubility Poor Solubility / Aggregation? LowYield->Solubility Base Base-Mediated (a-proton abstraction) Epimerization->Base Oxazolone Oxazolone Formation (Over-activation) Epimerization->Oxazolone Guan +98 Da Mass (Guanidinylation) SideReact->Guan Aspartimide -18 Da Mass (Aspartimide) SideReact->Aspartimide HATU Switch to HATU/DIPEA (7-Aza Effect) Steric->HATU Microwave Use Microwave Heating or PEG-based Resin Solubility->Microwave TMP Switch base to TMP (Collidine) Base->TMP Oxyma Use DIC / OxymaPure Oxazolone->Oxyma PreAct Pre-activate acid first or use PyBOP Guan->PreAct OxymaBase Add 0.1M OxymaPure to deprotection mix Aspartimide->OxymaBase

Fig 1: Diagnostic workflow for resolving common amide condensation failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing incomplete conversion when coupling sterically hindered amino acids (e.g., N-methylated residues or Aib). What is the mechanistic failure, and how do I fix it? The Causality: Standard carbodiimide systems (like DIC/HOBt) form an O-acylisourea intermediate that transitions into a benzotriazole active ester[2]. However, this ester is not electrophilic enough to overcome the steric clash presented by secondary amines (like N-methyl amino acids). The Solution: Switch to HATU (a uronium/aminium salt) paired with a base like DIPEA[3]. HATU generates an OAt (7-azabenzotriazole) active ester. The critical difference is the nitrogen atom at position 7 of the HOAt ring. This nitrogen exerts the "7-aza effect" —it acts as a hydrogen-bond acceptor, anchoring the incoming amine and pre-organizing the transition state via anchimeric assistance[4]. This drastically lowers the activation energy, allowing sterically hindered couplings to complete in minutes[3].

Q2: My peptide is suffering from severe epimerization (racemization) at the C-terminal activated residue. How do I suppress this loss of chiral integrity? The Causality: Epimerization during condensation occurs via two primary pathways:

  • Oxazol-5(4H)-one (Oxazolone) Formation: Strong activation of the carboxylate group allows the adjacent amide carbonyl oxygen to attack the activated ester, forming an oxazolone ring. This intermediate readily loses its α -proton, scrambling the stereocenter[5].

  • Direct Base Abstraction: The presence of strong, unhindered bases can directly abstract the acidic α -proton from the activated amino acid[5]. The Solution: First, replace HOBt with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)[6]. OxymaPure has an optimal pKa of 4.60 and forms a highly reactive oxime ester that outpaces oxazolone formation, significantly suppressing racemization[2][6]. Second, if using HATU, swap your base from DIPEA to 2,4,6-trimethylpyridine (TMP/collidine) . TMP is sterically hindered enough to act as an acid scavenger without directly abstracting the α -proton[4].

Q3: I am using HATU, but LC-MS reveals a +98 Da byproduct on my target sequence. What is this, and how do I prevent it? The Causality: This is the guanidinylation trap [4]. It occurs when the free amine on your growing peptide chain acts as a nucleophile and attacks the electrophilic carbon of the HATU reagent itself, rather than the activated carboxylic acid[4]. This permanently caps the peptide with a tetramethyluronium moiety (+98 Da), terminating chain elongation. The Solution: Alter your addition sequence. You must pre-activate the carboxylic acid with HATU and base in a separate vial for 1-2 minutes before adding the mixture to the amine-bearing resin[4]. If the issue persists, switch to a phosphonium-based coupling reagent like PyBOP or PyAOP , which do not contain a guanidinium carbon and therefore cannot cause this specific capping reaction[7].

Quantitative Comparison of Coupling Systems

To optimize your condensation, you must select a reagent system whose thermodynamic and kinetic profiles match your specific substrate.

Coupling SystemActive Ester IntermediateAdditive pKaRelative Epimerization RiskPrimary Byproduct RiskOptimal Application
DIC / HOBt Benzotriazole ester~4.60ModerateN-acylurea formationLegacy SPPS (Being phased out due to HOBt explosive risks)
DIC / OxymaPure Oxime ester4.60Low HCN generation (minimal)Standard SPPS, fragment condensation, microwave synthesis[6]
HATU / DIPEA 7-Aza-benzotriazole ester3.28 (HOAt)Low-ModerateGuanidinylation (+98 Da)Sterically hindered amines (N-Me, Aib, macrocyclization)[3][4]
PyBOP / DIPEA Benzotriazole ester~4.60ModeratePyrrolidide formationCyclization, avoiding guanidinylation side reactions[7]

Self-Validating Experimental Protocol: Optimized DIC/OxymaPure Condensation

A robust protocol must be a closed-loop system; it must contain an empirical verification step to prove the condensation was successful before the user proceeds. Below is the optimized, self-validating methodology for amide bond formation using the highly efficient DIC/OxymaPure system[2][8].

Materials:

  • Fmoc-Amino Acid (3.0 equivalents relative to resin loading)

  • OxymaPure (3.0 equivalents)[6]

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

Step-by-Step Methodology:

  • Resin Preparation: Swell the amine-functionalized resin in DMF for 30 minutes. Perform standard Fmoc-deprotection (20% Piperidine in DMF, 2 x 5 mins). Wash thoroughly with DMF (5x).

  • Pre-Activation (Crucial for Kinetics): In a separate clean vial, dissolve the Fmoc-Amino Acid and OxymaPure in a minimum volume of DMF (typically 0.1 M concentration).

  • Initiation: Add DIC to the vial. Stir gently for 2 minutes. Mechanistic note: This brief pre-activation allows the formation of the highly reactive oxime ester before exposure to the resin, minimizing side reactions.

  • Condensation: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 x 1 min) to remove the urea byproduct and excess reagents.

  • Self-Validation Step (The Kaiser Test):

    • Extract a few beads of resin and wash them with Ethanol.

    • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions.

    • Heat at 120°C for 3 minutes.

    • Interpretation: If the beads and solution remain yellow/colorless, the condensation is >99% complete (Self-validation successful). If the beads turn dark blue, free primary amines remain. Do not proceed to deprotection. Instead, perform a second coupling cycle (double couple) using HATU/DIPEA to force the unreacted amines to condense.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. nbinno.com.
  • Epimerisation in Peptide Synthesis - PMC - NIH. nih.gov.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org.
  • OxymaPure® CAS 3849-21-6 | Ethyl (hydroxyimino)cyanoacetate. luxembourg-bio.com.
  • OxymaPure - CEM Corporation. cem.com.
  • Oxyma Pure Novabiochem 3849-21-6 - Sigma-Aldrich. sigmaaldrich.com.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. acs.org.
  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews. acs.org.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. nih.gov.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Byproduct Formation in Substituted Cyclohexanone Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you require precise control over your molecular architectures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you require precise control over your molecular architectures. The synthesis of substituted cyclohexanones is notoriously prone to byproduct formation—ranging from polyalkylation and regiochemical scrambling to oxidative ring cleavage.

This guide is engineered to provide you with field-proven, mechanistically grounded solutions to eliminate these byproducts, ensuring high-fidelity C-C bond formation and selective functionalization.

Section 1: Alkylation & Regioselectivity Troubleshooting

Q1: When directly alkylating cyclohexanone using standard bases, I consistently isolate di-alkylated and tri-alkylated byproducts. How can I strictly enforce monoalkylation?

The Causality of the Issue: Direct alkylation using standard alkoxide bases or sodium hydroxide generates an enolate that reacts with an alkyl halide. However, the resulting mono-alkylated cyclohexanone is often just as acidic (or more reactive due to inductive effects) as the starting material. Rapid proton exchange occurs between the unreacted enolate and the newly formed mono-alkylated product, leading to a new enolate that undergoes subsequent alkylation, creating a statistical mixture of polyalkylated byproducts[1].

The Solution: The Stork Enamine Synthesis To completely bypass this thermodynamic equilibration, you must alter the nucleophilic intermediate. Converting the ketone to an enamine utilizing a secondary amine (e.g., pyrrolidine) provides a milder, highly controlled nucleophile[2]. When the enamine attacks the alkyl halide, it forms an iminium salt . This positively charged intermediate is highly electron-withdrawing, which drastically reduces the nucleophilicity of the adjacent alpha-carbons[3]. The molecule is effectively "deactivated" against a second alkylation event until aqueous hydrolysis strips the iminium group to reveal the strictly mono-alkylated ketone[4].

StorkEnamine A Cyclohexanone B Enamine (Nucleophile) A->B Pyrrolidine -H2O C Iminium Salt (Deactivated) B->C Alkyl Halide (SN2) D Mono-alkylated Product C->D H3O+ / Hydrolysis

Caption: Stork Enamine Synthesis: Pathway preventing polyalkylation via an iminium intermediate.

Q2: I am functionalizing an unsymmetrical 2-alkylcyclohexanone. How do I prevent regiochemical mixtures and selectively target the more or less substituted alpha-carbon?

The Causality of the Issue: Deprotonation of an unsymmetrical cyclohexanone can yield two distinct enolates. The formation of these enolates is governed by either the activation energy required to remove a specific proton (Kinetic Control) or the ultimate stability of the resulting double bond (Thermodynamic Control)[5].

The Solution: Base Sterics and Temperature Modulation

  • Kinetic Control (Less Substituted Enolate): Use a sterically hindered, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) in an aprotic solvent. The bulky diisopropylamine groups physically cannot access the crowded, more substituted alpha-proton. The low temperature ensures the deprotonation is irreversible[1].

  • Thermodynamic Control (More Substituted Enolate): Use a smaller, slightly weaker base like Sodium Hydride (NaH) at room temperature. This allows for reversible proton transfer. Over time, the system equilibrates to form the most thermodynamically stable enolate, which corresponds to the more highly substituted (Tetrasubstituted-like) double bond[5].

EnolateControl Start Unsymmetrical Cyclohexanone Kinetic Kinetic Enolate (Less Substituted) Start->Kinetic LDA, -78°C Steric Control Thermo Thermodynamic Enolate (More Substituted) Start->Thermo NaH, RT Stability Control

Caption: Regioselective enolate formation: Kinetic vs. Thermodynamic control pathways.

Section 2: Oxidation & Cleavage Troubleshooting

Q3: My oxidation of substituted cyclohexanols is yielding significant amounts of adipic acid derivatives. How do I arrest the reaction at the ketone stage?

The Causality of the Issue: Over-oxidation is a classic failure mode when synthesizing cyclohexanones from cyclohexanols. When exposed to strong oxidants (e.g., KMnO4, HNO3, or unbuffered transition metals like specific MnOx interfaces), the newly formed cyclohexanone undergoes hydration to a geminal diol or tautomerizes to an enol[6]. The highly active oxidant then attacks this intermediate, inducing a C-C bond oxidative cleavage that opens the ring, irreversibly generating adipic acid derivatives[7].

The Solution: Controlled 2-Electron Oxidations To prevent ring cleavage, you must utilize oxidants that lack the thermodynamic potential to cleave C-C bonds. TEMPO-mediated oxidations (using NaOCl as a stoichiometric co-oxidant) or Swern oxidations are ideal. These systems operate via a strictly controlled 2-electron transfer mechanism that selectively oxidizes the hydroxyl group but is completely inert toward the ketone enol form under buffered conditions.

Oxidation A Cyclohexanol B Cyclohexanone A->B TEMPO / NaOCl (Mild) C Adipic Acid (Byproduct) B->C KMnO4 or HNO3 (Harsh Cleavage)

Caption: Oxidation of cyclohexanol: Mild conditions yield ketones; harsh conditions cause ring cleavage.

Quantitative Data Summaries

The following tables summarize the critical parameters required to enforce selectivity and prevent byproduct formation in your workflows.

Table 1: Regioselectivity Parameters for Enolate Formation

Base SystemTemperatureSolventKinetic Enolate Yield (%)Thermodynamic Enolate Yield (%)Primary Reaction Outcome
LDA (1.1 eq)-78 °CTHF> 95% < 5%Alkylation at less hindered site
NaH (1.2 eq)25 °CTHF< 10%> 90% Alkylation at more hindered site
Pyrrolidine (cat)110 °CTolueneN/AN/AEnamine formation (Monoalkylation)

Table 2: Oxidation Reagent Selectivity Profiles

Oxidant SystempH / BufferTempCyclohexanone Yield (%)Adipic Acid Yield (%)Mechanistic Action
TEMPO / NaOClpH 8.5 (NaHCO3)0 °C> 98% < 1%Selective oxoammonium alcohol oxidation
Swern (DMSO/COCl2)N/A-78 °C> 95% 0%Alkoxysulfonium ylide decomposition
HNO3 (60%)Highly Acidic90 °C< 5%> 90% Oxidative C-C bond cleavage[8]

Validated Experimental Protocols

To ensure reproducibility and self-validation at the bench, follow these standardized methodologies.

Protocol 1: Strict Monoalkylation via Stork Enamine Synthesis

This protocol utilizes a self-validating physical state change (precipitation) to confirm successful intermediate formation.

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 10.0 mmol of cyclohexanone and 12.0 mmol of pyrrolidine in 50 mL of anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

    • Reflux the mixture. Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when exactly 0.18 mL (10 mmol) of water has collected, confirming 100% conversion to the enamine[2].

    • Concentrate the solution under reduced pressure to remove toluene and excess pyrrolidine.

  • Alkylation:

    • Dissolve the crude enamine in 30 mL of anhydrous dioxane or acetonitrile.

    • Add 11.0 mmol of the desired alkyl halide (e.g., allyl bromide) dropwise at room temperature.

    • Stir for 12 hours. Self-Validation: The formation of a dense, white precipitate (the iminium halide salt) serves as a visual confirmation that the alkylation has occurred and the molecule is now deactivated against polyalkylation[3].

  • Hydrolysis:

    • Add 15 mL of 10% aqueous HCl to the reaction mixture and reflux for 2 hours.

    • Self-Validation: The solid iminium salt will completely dissolve as it hydrolyzes back to the ketone.

    • Extract with diethyl ether, wash with brine, dry over MgSO4, and purify via flash chromatography to isolate the pure mono-alkylated cyclohexanone.

Protocol 2: Cleavage-Free Oxidation of Cyclohexanols (TEMPO/Bleach)

This protocol utilizes colorimetric self-validation to monitor the active oxidation state.

  • Catalyst Preparation:

    • Dissolve 10.0 mmol of the substituted cyclohexanol in 30 mL of dichloromethane (DCM).

    • Add 0.1 mmol (1 mol%) of TEMPO and 1.0 mmol (10 mol%) of potassium bromide (KBr). Cool the biphasic mixture to 0 °C in an ice bath.

  • Controlled Oxidation:

    • Prepare a solution of 12.0 mmol of aqueous NaOCl (commercial bleach) buffered to pH 8.5 using NaHCO3.

    • Add the buffered bleach solution dropwise to the DCM mixture under vigorous stirring.

    • Self-Validation: The organic layer will briefly turn a distinct red/orange color. This is the active nitrosonium ion of TEMPO. As the alcohol is oxidized, the color fades to yellow. Maintain addition at a rate that keeps the solution pale yellow, preventing thermal spikes.

  • Quenching:

    • Once TLC indicates complete consumption of the alcohol, immediately quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate. This destroys any remaining oxidant, absolutely preventing the formation of adipic acid cleavage byproducts[6].

    • Separate the organic layer, wash with water, dry, and concentrate to yield the pure substituted cyclohexanone.

References

  • Carbonyl Condensations with Enamines - The Stork Reaction, Chemistry LibreTexts. [URL: https://chem.libretexts.org/]
  • Sustainable Synthesis of Adipic Acid via MnOx-Catalyzed Electrooxidation of Cyclohexanol in Neutral Electrolyte, PMC / National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/]
  • Enamines - formation, properties, reactions, and mechanisms, Master Organic Chemistry.[URL: https://www.masterorganicchemistry.com/]
  • Stork Enamine Synthesis, Chemistry Steps.[URL: https://chemistrysteps.com/]
  • Direct synthesis of adipic acid by mono-persulfate oxidation of cyclohexane, cyclohexanone or cyclohexanol catalyzed by water-soluble transition-metal complexes, RSC Publishing.[URL: https://www.rsc.org/]
  • Simple and green oxidation of cyclohexene to adipic acid with an efficient and durable silica-functionalized ammonium tungstate catalyst, ResearchGate.[URL: https://www.
  • Navigating Selectivity: A Guide to Kinetic vs. Thermodynamic Control in Enamine Alkylation, BenchChem Technical Support. [URL: https://www.benchchem.com/]

Sources

Optimization

Column chromatography techniques for purifying polar organic compounds

Chromatography Technical Support Center: Purifying Polar Organic Compounds Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Chromatography Technical Support Center: Purifying Polar Organic Compounds

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of highly polar organic compounds. These molecules—often characterized by negative Log P values, basic amines, or multiple hydroxyl groups—defy traditional chromatographic logic. They streak on normal-phase silica and elute in the void volume on reversed-phase C18. This guide is designed to move beyond generic advice, providing you with the mechanistic causality behind these failures and field-proven, self-validating workflows to overcome them.

Diagnostic Decision Tree

G Start Target: Highly Polar Compound Soluble Is the compound soluble in organic solvents (e.g., DCM)? Start->Soluble NP Normal Phase (Silica/Diol) Requires polar modifiers (e.g., TEA, MeOH) Soluble->NP Yes Retained Does it retain on C18 with >5% Organic? Soluble->Retained No RP Reversed-Phase (C18) Standard gradient elution Retained->RP Yes LogP Is it highly hydrophilic (Negative Log P)? Retained->LogP No (Elutes at t0) AqC18 Aqueous C18 (Aq-C18) Withstands 100% Aqueous Prevents phase collapse LogP->AqC18 Yes (Water soluble only) HILIC HILIC Polar Stationary Phase High Organic Mobile Phase LogP->HILIC Yes (Soluble in ACN)

Diagnostic Decision Tree for Polar Compound Chromatography

Section 1: Method Development & Stationary Phase Selection (FAQs)

Q: Why do my highly polar compounds streak or irreversibly bind to standard normal-phase silica? A: Standard bare silica gel features surface silanol groups (-SiOH) that are weakly acidic. When you load highly polar compounds—especially those containing basic nitrogen atoms—they undergo strong secondary electrostatic interactions with these active silanols. This poor mass-transfer kinetic results in severe tailing, streaking, or irreversible adsorption[1]. Furthermore, highly polar compounds often lack solubility in traditional non-polar solvent systems (like hexane/dichloromethane), causing them to precipitate directly on the column frit[2].

Q: When should I transition from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC)? A: Standard RP-HPLC relies on hydrophobic partitioning. If your compound is highly hydrophilic, it will fail to partition into the hydrophobic C18 chains and will elute immediately in the void volume ( t0​ )[3]. You should transition to HILIC when your analyte elutes before 2 column volumes in RP[4]. HILIC operates via an orthogonal mechanism: it utilizes a polar stationary phase and a highly organic, water-miscible mobile phase (typically >80% acetonitrile). In this environment, the mobile phase forms a water-rich layer on the surface of the polar stationary phase, creating a liquid/liquid extraction system where polar analytes partition into the immobilized aqueous layer[5]. This drastically improves the retention of polar metabolites, sugars, and amino acids[6].

Q: What if my compound is too polar for standard C18 but insoluble in the high-acetonitrile concentrations required for HILIC? A: This is the primary use case for Aqueous C18 (Aq-C18) columns. Standard C18 columns undergo "phase collapse" or pore dewetting when exposed to highly aqueous mobile phases (>95% water), expelling water from the pores and causing a sudden, irreproducible loss of retention[7]. Aq-C18 columns are engineered with hydrophilic endcapping or optimized ligand spacing that prevents dewetting, allowing them to maintain stable retention and peak shape even in 100% aqueous conditions[3].

Section 2: Troubleshooting Guide (Q&A)

Q: I am forced to use normal-phase silica for a basic polar compound, and I am seeing severe tailing. How can I fix this? A: You must chemically mask the active silanols on the silica surface. Introduce a basic modifier, such as 0.1% to 1% triethylamine (TEA) or ammonium hydroxide, into your mobile phase[1][8]. The modifier competes for and neutralizes the acidic silanols, allowing your target basic compound to elute in a tight, symmetrical band. Alternatively, recent breakthroughs have shown that adding calcium salts (like calcium chloride) to the mobile phase enables ion-assisted chromatography on silica, drastically improving the elution of highly polar active pharmaceutical ingredients without expensive specialized columns[9]. Self-Validation Check: Run a TLC plate pre-treated with 1% TEA; if the spot shape improves from a streak to a tight circle, the modifier will successfully resolve the tailing on the column.

Q: My retention times on a C18 column are continuously shifting earlier with each run when using 98% water. What is happening? A: You are experiencing phase collapse (pore dewetting). The hydrophobic C18 chains are matting down to avoid the highly aqueous environment, which drastically reduces the effective surface area available for interaction[2]. Solution: Flush the column with 100% acetonitrile to re-wet the pores and restore the C18 chains. To prevent recurrence, switch to an Aq-C18 column[7] or adjust your gradient to ensure the organic composition never drops below 5%.

Section 3: Quantitative Data & Selection Matrix

Chromatography ModeStationary PhaseMobile Phase PolarityTarget Analyte ProfileRecommended Modifiers
Normal Phase Bare Silica, Diol, AmineNon-polar (Hexane, DCM, EtOAc)Lipophilic to moderately polar0.1-1% TEA (for bases), Acetic Acid (for acids)
Reversed-Phase (RP) Standard C18, C8Polar (Water, Methanol, ACN)Non-polar to moderately polar0.1% Formic Acid, TFA (Ion suppression)
Aqueous C18 (Aq-C18) Polar-embedded C18Highly Polar (up to 100% Water)Highly polar, water-soluble only10 mM Ammonium Formate (pH control)
HILIC Bare Silica, ZwitterionicHighly Organic (70-95% ACN)Highly hydrophilic (Negative Log P)10-20 mM Ammonium Acetate (Buffer)

Section 4: Standard Experimental Protocols

Self-Validating HILIC Equilibration & Sample Loading Workflow HILIC methods fail most frequently due to improper column equilibration and incorrect sample diluents. Because HILIC relies on forming a delicate, immobilized water layer on the silica surface, the following protocol must be strictly adhered to.

Step 1: Solvent Preparation

  • Prepare Mobile Phase A: 100 mM Ammonium Formate in H2O (pH 3.0).

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Causality: Using a highly concentrated buffer in the aqueous portion ensures that when the pump mixes it to 95% B, the final ionic strength remains sufficient (5 mM) to control electrostatic interactions without precipitating the salt.

Step 2: Column Purge

  • Flush the HILIC column with 50% A / 50% B for 10 column volumes (CV).

  • Causality: This removes any non-polar storage solvents and ensures complete wetting of the polar stationary phase.

Step 3: Deep Equilibration

  • Transition to initial gradient conditions (e.g., 5% A / 95% B) and equilibrate for a minimum of 20 CV.

  • Causality: Unlike RP which equilibrates in 3-5 CV, HILIC requires extensive time for the water molecules to physically adsorb to the stationary phase and form the partition layer.

Step 4: System Suitability Test (SST) - Self-Validation

  • Inject a known polar standard (e.g., uracil or cytosine).

  • Validation Check: If the retention time varies by >2% between two consecutive injections, the water layer is not yet stable. Continue equilibrating until retention times lock in.

Step 5: Sample Loading

  • Dissolve your sample in the starting mobile phase (e.g., 95% ACN).

  • Causality: Injecting a sample dissolved in 100% water or DMSO acts as a strong "plug" of eluting solvent in HILIC. It will locally destroy the stationary water layer, causing severe peak distortion and premature elution.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate , a bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate , a bifunctional building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

Because this molecule contains both a methyl ester at C1 and a cyclohexanone moiety at C4, it is highly sensitive to pH extremes. This guide provides a mechanistic breakdown of its stability issues, analytical troubleshooting steps, and field-proven protocols to ensure the integrity of your compound during synthesis and isolation.

Part 1: Troubleshooting Basic Conditions (pH > 8)

FAQ 1: Why am I observing a mass shift of -14 Da or complete loss of the ester peak in my NMR spectrum after a basic workup?

The Issue: You are likely observing the saponification (base-promoted hydrolysis) of the methyl ester at the C1 position. The Causality: When the compound is exposed to aqueous base (e.g., NaOH, KOH, or even strong carbonate buffers), the hydroxide ion acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral alkoxide intermediate. The carbonyl bond then reforms, eliminating a methoxide ion ( CH3​O− ) as a leaving group, which yields a carboxylic acid[1]. Because the reaction medium is basic, the resulting carboxylic acid is immediately deprotonated to form a highly stable, water-soluble carboxylate salt[2]. This acid-base neutralization makes the saponification process entirely irreversible under basic conditions[3]. Analytical Marker: Loss of the sharp singlet at ~3.6-3.7 ppm ( −OCH3​ ) in 1H NMR; LC-MS shows a [M−H]− peak corresponding to the free acid.

FAQ 2: My compound forms insoluble oligomers or shows complex, broadened peaks in basic buffers. What is happening?

The Issue: Your compound is undergoing enolate formation followed by intermolecular Aldol condensation. The Causality: While the C1 position is fully substituted (preventing enolization adjacent to the ester), the C4 ketone is flanked by alpha protons at the C3 and C5 positions. Under basic conditions, these alpha protons are deprotonated to form a resonance-stabilized enolate[4]. This enolate is highly nucleophilic and will attack the C4 ketone of an adjacent, un-ionized molecule. This dimerization forms a β -hydroxy ketone, which, upon heating or extended exposure to base, undergoes an E1cB dehydration to form an α,β -unsaturated ketone (enone)[5]. This process can cascade, leading to complex oligomeric mixtures.

Part 2: Troubleshooting Acidic Conditions (pH < 4)

FAQ 3: When using methanolic HCl or acidic workups, my C4 ketone signal disappears. Is the molecule degrading?

The Issue: The ketone is undergoing acid-catalyzed ketalization. The Causality: If your acidic workup or reaction utilizes alcoholic solvents (e.g., methanol, ethanol), the C4 ketone is highly susceptible to nucleophilic attack. The acid catalyst protonates the carbonyl oxygen, drastically increasing the electrophilicity of the C4 carbon. Methanol attacks to form a hemiketal, which is subsequently protonated and dehydrated to form an oxocarbenium ion. A second methanol molecule attacks to yield a stable dimethyl ketal. Analytical Marker: The C=O carbon signal at ~210 ppm in 13C NMR disappears, replaced by a quaternary ketal carbon signal at ~100 ppm.

FAQ 4: Is the methyl ester stable under acidic aqueous conditions?

The Issue: It is susceptible to acid-catalyzed ester hydrolysis, though at a slower rate than saponification. The Causality: Unlike base-promoted saponification, acid-catalyzed hydrolysis is an equilibrium-driven process (the exact reverse of Fischer esterification)[6]. The acid protonates the ester carbonyl, allowing water to attack and form a tetrahedral intermediate. After a proton transfer, methanol is eliminated as a leaving group, yielding the carboxylic acid[7]. If a large excess of water is present during an acidic workup, Le Chatelier's principle will drive the equilibrium toward the hydrolyzed product[7].

Part 3: Data Presentation & Analytical Markers

To rapidly diagnose which degradation pathway your molecule has undergone, cross-reference your analytical data with the table below.

Degradation PathwayTrigger Conditions 1H NMR Changes 13C NMR ChangesLC-MS Shift
Saponification pH > 8, AqueousLoss of 3.6 ppm singlet ( −OCH3​ )Loss of 51 ppm carbon −14 Da (Loss of CH2​ )
Aldol Condensation pH > 8, HeatBroadened peaks, new vinylic protons ( 5.5−6.5 ppm)New C=C vinylic carbons ( 120−150 ppm) +[M−18] Da (Dimerization - H2​O )
Ketalization pH < 4, AlcoholsTwo new singlets at 3.2 ppm (ketal −OCH3​ )Loss of 210 ppm ( C=O ), new peak at 100 ppm +46 Da (Addition of 2×CH3​ , loss of H2​O )
Acid Hydrolysis pH < 4, AqueousLoss of 3.6 ppm singlet ( −OCH3​ )Loss of 51 ppm carbon −14 Da (Loss of CH2​ )

Part 4: Mandatory Visualizations

Degradation Pathways

Caption: Divergent degradation pathways of the target compound under acidic and basic extremes.

Recommended Isolation Workflow

Caption: Self-validating, pH-controlled extraction workflow to prevent ester cleavage and ketone degradation.

Part 5: Experimental Workflows & Mitigation Protocols

To ensure a self-validating system, the following protocols are designed with built-in causality checks. If you follow these steps, the structural integrity of both the ester and the ketone is mathematically favored.

Protocol A: pH-Controlled Extraction (Preventing Hydrolysis & Ketalization)

Objective: Isolate the compound from a reaction mixture without triggering saponification or acid-catalyzed degradation.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add an equal volume of cold 0.1 M Potassium Phosphate buffer (pre-adjusted strictly to pH 7.0). Causality: Low temperature minimizes kinetic energy for hydrolysis, while the buffer neutralizes any residual acid/base catalysts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not use alcoholic solvents. Causality: The absence of methanol/ethanol completely eliminates the possibility of hemiketal/ketal formation at the C4 position.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine). Causality: Brine removes residual water from the organic layer without altering the neutral pH.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature ≤30 °C. Causality: Thermal degradation and retro-Dieckmann-type fragmentations are mitigated at low temperatures.

Protocol B: Selective Ketone Protection (If strong conditions are unavoidable)

Objective: If your downstream synthesis requires strong base (e.g., Grignard addition to the ester) or strong acid, you must mask the C4 ketone first.

  • Protection: React the compound with ethylene glycol ( 1.2 eq) and a catalytic amount of p -Toluenesulfonic acid (pTSA) in toluene.

  • Azeotropic Removal: Reflux with a Dean-Stark trap to remove water. Causality: Removing water drives the equilibrium entirely toward the 1,3-dioxolane ketal, protecting the C4 position from nucleophilic attack or enolization.

  • Execution: Perform your harsh basic/acidic reaction on the ester/aryl group.

  • Deprotection: Stir the protected intermediate in Acetone/Water (10:1) with catalytic Pyridinium p-toluenesulfonate (PPTS) at room temperature to gently unmask the C4 ketone without hydrolyzing the ester.

References

  • 8.8: Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Ester hydrolysis. Wikipedia. Available at: [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • An Introduction to the Aldol Reaction (addition & condensation). Making Molecules. Available at: [Link]

Sources

Optimization

Catalyst poisoning in the hydrogenation of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges encountered during the catalytic hydrogenation of Methyl 1-(2-Methoxyphenyl)-4-oxoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges encountered during the catalytic hydrogenation of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate .

Reducing this specific sterically hindered aliphatic ketone to its corresponding cyclohexanol derivative is a critical step in pharmaceutical development. However, the process is notoriously susceptible to catalyst poisoning[1]. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you maintain high yields, preserve catalyst integrity, and scale your reactions safely.

Mechanistic Insights: The Causality of Catalyst Deactivation

To effectively troubleshoot, we must first distinguish between the two primary modes of catalyst deactivation affecting this specific substrate:

Extrinsic Poisoning (Irreversible Deactivation): Precious metal catalysts, particularly Ruthenium on Carbon (Ru/C) and Platinum on Carbon (Pt/C), are highly sensitive to trace impurities[1]. Sulfur compounds (thiols, hydrogen sulfide) and phosphorus derivatives from upstream synthetic steps possess lone electron pairs that form strong, irreversible dative bonds with the empty d-orbitals of the transition metal[2]. This permanently blocks the active sites, preventing the chemisorption of hydrogen gas and the ketone substrate[3].

Intrinsic Poisoning / Product Inhibition (Reversible Deactivation): Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate contains multiple coordinating heteroatoms. As the reaction progresses, the newly formed 4-hydroxyl group, combined with the 2-methoxyphenyl ether and the methyl ester, can act as a multidentate ligand. This complex chelates the metal surface (especially highly oxophilic metals like Ruthenium). Unlike sulfur poisoning, this is a reversible equilibrium issue, but it effectively stalls the reaction by outcompeting hydrogen for surface access.

G A Active Metal Catalyst (Pt/Ru) B Ketone Adsorption A->B Normal D Extrinsic Poisons (S, P, Halides) A->D Trace Impurities F Intrinsic Chelation (O-OMe & OH groups) A->F Substrate/Product C Hydrogenation & Product Release B->C E Irreversible Deactivation D->E G Reversible Site Blocking F->G

Mechanistic pathways of normal hydrogenation versus catalyst poisoning.

Troubleshooting Guides & FAQs

Q1: My hydrogenation stalled at 40% conversion despite maintaining hydrogen pressure. How can I tell if the catalyst is permanently poisoned or just inhibited? A1: The most reliable diagnostic test is the Catalyst Spike Test . Depressurize the reactor, purge with nitrogen, and add an additional 5% (w/w) of fresh catalyst. Repressurize and monitor hydrogen uptake.

  • If the reaction resumes rapidly: Your initial catalyst was irreversibly poisoned by extrinsic impurities (e.g., trace sulfur or halides)[4].

  • If the reaction remains stalled: You are facing intrinsic product inhibition (chelation) or severe steric hindrance. You will need to alter the thermodynamic conditions (increase temperature/pressure) or change the solvent to disrupt the chelation.

Q2: I am currently using Palladium on Carbon (Pd/C), but the reaction is incredibly slow. Is Pd/C easily poisoned by this substrate? A2: The issue here is likely catalytic mismatch rather than poisoning. Palladium is an excellent catalyst for reducing alkenes and nitro groups, but it is notoriously poor for aliphatic ketones[5]. Furthermore, prolonged exposure of this substrate to Pd/C under hydrogen can lead to unwanted hydrogenolysis of the methoxy group. Switch to 5% Ru/C or PtO2 (Adams' Catalyst) , which are significantly more active for aliphatic carbonyls.

Q3: What are the acceptable limits for upstream impurities before they poison my Ru/C catalyst? A3: Ruthenium and Platinum are highly susceptible to sulfur and chloride ions, which completely suppress reactivity even at low concentrations[5]. Regulatory and industrial standards dictate that sulfur and phosphorus content in the raw material must be strictly limited to below 10 ppm prior to hydrogenation[1].

Q4: How can I salvage a batch that has stalled due to extrinsic sulfur poisoning? A4: Do not simply increase the temperature, as this may degrade the ester or cause racemization. Instead, perform a mid-reaction workup: filter the reaction mixture through a pad of Celite to remove the deactivated catalyst. Treat the filtrate with a heavy-metal scavenger (e.g., activated carbon or specialized silica-based thiol scavengers) at 40°C for 1 hour. Refilter, then re-subject the clean mixture to hydrogenation with a fresh charge of catalyst[4].

G A Reaction Stalled < 50% Conversion B Spike with 5% Fresh Catalyst A->B C Reaction Resumes B->C Yes D Reaction Remains Stalled B->D No E Extrinsic Poisoning (Sulfur/Halides) C->E F Intrinsic Poisoning (Product Chelation) D->F G Action: Pre-treat substrate with carbon/scavenger E->G H Action: Switch to Ru/C or increase H2 pressure F->H

Logic tree for diagnosing and resolving stalled ketone hydrogenation reactions.

Quantitative Data: Catalyst Poisoning Thresholds

To maintain a self-validating system, ensure your analytical QC checks the starting material against these established thresholds before initiating the reaction.

Poisoning AgentPrimary Source in SynthesisCatalyst Most AffectedMax Tolerable LimitMechanism of Deactivation
Sulfur (Thiols, H₂S) Upstream solvents, Grignard impuritiesRu/C, Pt/C, Pd/C< 10 ppm[1]Irreversible dative bonding to active metal sites[2].
Halides (Cl⁻, Br⁻) Chlorinated solvents, HCl saltsRu/C[5]< 50 ppmCompetitive adsorption; alters electronic state of metal.
Carbon Monoxide Hydrogen gas impurityPt/C, Pd/C< 5 ppmStrong σ-donation and π-backbonding blocks H₂ adsorption[4].
Amines / Pyridines Reagent carryoverPtO₂, Pd/C< 100 ppmReversible coordination; slows reaction kinetics[3].

Experimental Protocol: Poison-Resistant Hydrogenation Workflow

This step-by-step methodology is designed to mitigate both extrinsic poisoning and intrinsic product inhibition when reducing Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate.

Phase 1: Substrate Pre-treatment (De-poisoning)

  • Dissolve 100 g of crude Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate in 500 mL of Ethyl Acetate or Methanol.

  • Add 5% (w/w) activated Darco® G-60 carbon to the solution to adsorb trace sulfur and phosphorus impurities[1].

  • Stir the suspension at 40°C for 60 minutes.

  • Filter the mixture through a tightly packed Celite pad to ensure complete removal of the carbon. Concentrate the filtrate under vacuum.

Phase 2: Reaction Execution

  • Transfer the purified substrate to a high-pressure autoclave reactor.

  • Add the reaction solvent (Methanol or Ethanol is preferred to disrupt intrinsic hydrogen-bonding and chelation).

  • Charge the reactor with 5% Ru/C (10% w/w relative to the substrate). Note: Ru/C is selected over Pd/C due to its superior activity for aliphatic ketones and lower risk of aromatic ring reduction[5].

  • Seal the reactor and purge the system three times with inert Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas[4].

  • Pressurize the reactor to 50-70 psi (3.5 - 4.8 bar) with Hydrogen.

  • Heat the reaction mixture to 50°C under vigorous stirring (800-1000 RPM) to overcome gas-liquid mass transfer limitations.

Phase 3: Monitoring and Work-up

  • Monitor the reaction via hydrogen uptake. A sudden plateau before theoretical consumption indicates poisoning. If this occurs, execute the Catalyst Spike Test (See Q1).

  • Once hydrogen uptake ceases and HPLC confirms >99% conversion to the cyclohexanol derivative, cool the reactor to room temperature and safely vent the hydrogen gas.

  • Purge the system with Nitrogen.

  • Filter the catalyst over a Celite pad under a nitrogen atmosphere (dry Ru/C can be pyrophoric). Wash the filter cake with fresh solvent.

  • Evaporate the filtrate to isolate the target Methyl 4-hydroxy-1-(2-methoxyphenyl)cyclohexanecarboxylate.

References

  • Hydrogenation in Pharmaceutical Intermediates | Risks & Solutions. Tianmingpharm.com. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Catalysts.com. Available at: [Link]

  • Catalyst poisoning. Wikipedia.org. Available at: [Link]

  • Electrified Hydrogenation of Aliphatic Ketones in a Palladium Membrane Reactor. Journal of the American Chemical Society (ACS). Available at: [Link]

  • Catalytic Hydrogenation over Platinum Metals. Catalysis Eprints database. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Unreacted Starting Materials

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in synthetic organic chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent bottlenecks in synthetic organic chemistry and drug development: the removal of unreacted starting materials from final products.

This guide abandons rigid, theoretical templates in favor of a causal, mechanistic approach. By understanding the why behind each physical and chemical transformation, you can build self-validating workflows that ensure high-purity isolation without over-relying on time-consuming chromatography.

Diagnostic Decision Matrix

Before selecting a purification protocol, you must analyze the physicochemical delta between your target product and the unreacted starting material (SM). Use the decision tree below to route your workflow.

DecisionTree Start Unreacted Starting Material (SM) in Crude Mixture Q1 Is the SM ionizable (differing pKa from product)? Start->Q1 Q2 Does the SM possess a reactive electrophile or nucleophile? Q1->Q2 No A1 Acid-Base Extraction Q1->A1 Yes Q3 Is there a significant solubility difference? Q2->Q3 No A2 Scavenger Resins (PSQ) Q2->A2 Yes A3 Crystallization / Precipitation Q3->A3 Yes A4 Chromatography Q3->A4 No

Fig 1. Diagnostic decision tree for selecting optimal purification strategies.

Troubleshooting Liquid-Liquid Acid-Base Extractions

Q: My esterification reaction left unreacted carboxylic acid. When I washed the organic layer with NaOH to remove it, my product yield plummeted. What happened?

A: You experienced unintended saponification. Acid-base extraction is a powerful technique that utilizes the difference in solubility of a compound in its neutral versus charged state to induce separation[1]. However, the choice of base is critical[1]. Strong bases like sodium hydroxide (NaOH) will hydrolyze ester products back into their constituent carboxylic acids and alcohols[1].

The Fix: Switch your aqueous wash to a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃). NaHCO₃ is sufficiently basic to deprotonate unreacted carboxylic acids (which typically have a pKa around 4.2) into highly water-soluble sodium salts, but it is mild enough to leave the ester intact[2].

Protocol: Self-Validating Acid-Base Workup

Mechanism: Adding a base deprotonates the acidic component, transforming it into an ionic salt that migrates to the aqueous solvent, while the neutral product remains in the organic solvent[1].

  • Dilution: Dissolve the crude reaction mixture in a volatile, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Mild Deprotonation: Add an equal volume of saturated aqueous NaHCO₃.

    • Causality Check: Observe the mixture for gas evolution (CO₂). This effervescence is a visual, self-validating indicator that the acid-base neutralization is actively occurring.

  • Phase Separation: Transfer the mixture to a separatory funnel. Invert gently and vent frequently to release CO₂ pressure. Allow the phases to separate based on density[3].

  • Extraction: Drain the aqueous layer (now containing the carboxylate salt). Repeat the NaHCO₃ wash until no further CO₂ evolves, confirming complete removal of the acid.

  • Drying & Isolation: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove bulk water, dry over a solid inorganic drying agent (e.g., anhydrous Na₂SO₄) to bind trace water, filter, and evaporate the volatile solvent to yield the pure neutral product[3].

Troubleshooting with Polymer-Supported Scavenger Resins

Q: My amide coupling reaction is complete, but the starting amine and the final amide product have identical Rf values on TLC. How can I remove the excess amine without tedious chromatography?

A: When polarity differences are negligible, you must exploit chemical reactivity using, commonly known as scavenger resins[4]. These are functionalized solid supports designed to irreversibly capture specific compounds via covalent bonding[5].

The Fix: Introduce a complementary electrophilic resin, such as polystyrene-bound isocyanate. The unreacted nucleophilic amine will attack the resin-bound isocyanate, forming a stable urea linkage covalently attached to the macroscopic polymer bead[6]. Because the interaction is solid-phase, the covalently trapped impurity is easily removed by simple physical filtration[5].

ScavengerWorkflow Crude Crude Mixture (Product + Excess SM) AddResin Add Scavenger Resin (Complementary Reactivity) Crude->AddResin Incubate Agitate / Incubate (Covalent Capture) AddResin->Incubate Filter Filtration Incubate->Filter Pure Filtrate (Pure Product) Filter->Pure Waste Filter Cake (Resin-Bound SM) Filter->Waste

Fig 2. Workflow of polymer-supported scavenger resins for covalent impurity capture.

Protocol: Scavenger Resin Covalent Capture Workflow

Mechanism: Scavenger resins feature specific functional groups that enable selective reactions with target compounds while avoiding interactions with the desired product[5].

  • Resin Selection: Identify the reactive functional group on your unreacted starting material. Select a resin with complementary molecular reactivity (e.g., use a polyamine-functionalized resin like tris(2-aminoethyl)amine to scavenge excess acid chlorides or aldehydes)[7].

  • Incubation: Add 2 to 4 equivalents of the scavenger resin directly to the crude reaction solution.

  • Agitation: Gently agitate the suspension using an orbital shaker or overhead stirrer for 2–12 hours at room temperature.

    • Causality Check: Avoid using magnetic stir bars. Magnetic grinding will pulverize the polymer beads, creating fine particulates that clog filters and contaminate the product[8].

  • Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the filter cake with a small volume of the reaction solvent to ensure complete recovery of the product[9].

  • Validation: Spot the filtrate on a TLC plate and apply a specific stain (e.g., Ninhydrin for amines). A lack of color change validates the complete sequestration of the starting material[4].

Quantitative Data: Purification Method Comparison

To assist in process development, the following table summarizes the operational metrics of the primary purification strategies discussed.

Purification MethodTarget Impurity ProfileMechanism of SeparationTypical Time RequiredRelative CostScalability Limit
Acid-Base Extraction Ionizable (ΔpKa > 3)Liquid-Liquid Partitioning30 - 60 minsLowHigh (Multi-kg)
Scavenger Resins (PSQ) Reactive (Electrophile/Nucleophile)Covalent Solid-Phase Capture2 - 12 hoursHighMedium (Grams)
Chromatography Distinct Polarity (ΔRf > 0.1)Silica Adsorption/Desorption2 - 4 hoursMediumMedium (Grams)
Crystallization Differential SolubilityLattice Energy / Precipitation12 - 24 hoursLowHigh (Multi-kg)

References

  • Acid–base extraction - Wikipedia URL:[Link]

  • Scavenger Resins - Amerigo Scientific URL:[Link]

  • Acid-Base Extraction - Safrole URL: [Link]

  • Acid-Base Extraction - UMass Chemistry URL:[Link]

  • Scavenger resin - Wikipedia URL:[Link]

  • Organic Acid-Base Extractions - Chemistry Steps URL:[Link]

  • Strategies in Organic Synthesis - Wipf Group (Pitt) URL:[Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins - Scirp.org URL:[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification - Journal of the American Chemical Society URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

An in-depth technical comparison of synthetic routes to Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate , a critical building block in the development of centrally acting analgesics, spirocyclic pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of synthetic routes to Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate , a critical building block in the development of centrally acting analgesics, spirocyclic pharmaceutical intermediates, and complex natural product analogs.

This guide objectively evaluates the classical annulation approach against a modern cycloaddition strategy, providing mechanistic rationale, self-validating experimental protocols, and comparative data to aid process chemists in route selection.

Mechanistic Overview of Synthetic Strategies

The synthesis of 1-aryl-4-oxocyclohexanecarboxylates requires the precise construction of a highly substituted cyclohexane ring bearing a quaternary stereocenter at the C1 position. Two primary methodologies dominate the literature:

  • The Classical Annulation (Double Michael Addition–Dieckmann Condensation): A one-pot, base-promoted tandem reaction that builds the ring from an acyclic arylacetate and an acrylate[1].

  • The Modern Cycloaddition (Diels-Alder): A [4+2] cycloaddition utilizing an electron-rich diene and an electron-deficient aryl acrylate, followed by catalytic hydrogenation[2][3].

Route 1: One-Pot Double Michael Addition & Dieckmann Condensation

This route leverages the acidity of the benzylic protons on methyl 2-(2-methoxyphenyl)acetate. Potassium tert-butoxide (t-BuOK) acts as a sterically hindered Brønsted base to generate the enolate without nucleophilically attacking the ester carbonyls[1]. The enolate undergoes two sequential Michael additions with methyl acrylate. The resulting acyclic diester immediately undergoes an intramolecular Dieckmann condensation to form a β-keto ester, which is subsequently decarboxylated to yield the target molecule[1][4].

Route1 A Methyl 2-(2-methoxyphenyl)acetate + Methyl Acrylate B Double Michael Addition A->B t-BuOK, THF C Dieckmann Condensation B->C Intramolecular D Decarboxylation C->D H2O, Heat E Target Molecule D->E -CO2

Workflow for the one-pot double Michael addition and Dieckmann condensation route.

Route 2: Diels-Alder Cycloaddition utilizing Danishefsky's Diene

This strategy relies on the profound electronic mismatch between an electron-deficient dienophile (methyl 2-(2-methoxyphenyl)acrylate) and an electron-rich diene (Danishefsky's diene: 1-methoxy-3-trimethylsiloxy-1,3-butadiene)[2]. The "push-pull" electronics lower the HOMO-LUMO gap, facilitating a highly regioselective [4+2] cycloaddition[3]. The initial silyl enol ether cycloadduct undergoes acidic hydrolysis to eliminate methanol and TMSOH, forming a cyclohexenone[3]. A final catalytic hydrogenation reduces the alkene to deliver the saturated cyclohexanone core.

Route2 A Methyl 2-(2-methoxyphenyl)acrylate + Danishefsky's Diene B [4+2] Cycloaddition A->B Toluene, u0394 C Acidic Hydrolysis B->C HCl / H2O D Catalytic Hydrogenation C->D Cyclohexenone E Target Molecule D->E Pd/C, H2

Workflow for the Diels-Alder cycloaddition and subsequent hydrogenation route.

Self-Validating Experimental Protocols

Protocol A: Double Michael Addition–Dieckmann Condensation (Route 1)

Adapted from scalable industrial methodologies for 4,4-disubstituted cyclohexanones[1][4].

  • Reaction Setup: Charge a flame-dried, argon-purged flask with methyl 2-(2-methoxyphenyl)acetate (1.0 equiv) and methyl acrylate (2.1 equiv) in anhydrous THF (0.4 M concentration).

  • Enolate Initiation: Add solid t-BuOK (1.2 equiv) portion-wise at 25 °C.

    • Causality: Portion-wise addition mitigates the exothermic nature of enolate generation and prevents the spontaneous polymerization of methyl acrylate.

  • In-Process Monitoring: Stir the mixture for 1–3 hours. Monitor via LC-MS or TLC (using 20% EtOAc/Hexanes). The system is self-validating when the starting arylacetate is completely consumed, indicating full conversion to the β-keto ester intermediate.

  • One-Pot Decarboxylation: Dilute the reaction mixture with deionized water (5× the volume of THF) and heat to 85 °C for 12 hours[4].

    • Causality: The aqueous thermal conditions hydrolyze the β-keto ester and drive the thermodynamically favorable loss of CO₂, avoiding the need for a separate Krapcho decarboxylation step.

  • Workup & Validation: Cool the mixture to 25 °C, acidify to pH 3 with 3N HCl, and extract with CH₂Cl₂ (3×). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

    • Analytical Validation: Confirm product identity via ¹H NMR. The successful decarboxylation is validated by the disappearance of the highly deshielded methine proton (between the two ester groups) and the appearance of a distinct multiplet corresponding to the newly formed methylene protons adjacent to the ketone.

Protocol B: Diels-Alder Cycloaddition (Route 2)

Adapted from activated diene cycloaddition protocols[2][3].

  • Cycloaddition Setup: Dissolve methyl 2-(2-methoxyphenyl)acrylate (1.0 equiv) in anhydrous toluene (0.2 M). Add Danishefsky's diene (1.5 equiv) dropwise.

    • Causality: A slight excess of the diene is utilized to compensate for its tendency to undergo thermal degradation over prolonged heating.

  • Thermal Activation: Heat the mixture to 80 °C for 16 hours under an inert argon atmosphere. Monitor the disappearance of the acrylate via TLC.

  • Hydrolytic Aromatization: Cool the mixture to 0 °C and add a solution of 0.1 N HCl in THF. Stir for 1 hour.

    • Causality: The mild acid catalyzes the hydrolysis of the silyl enol ether and the elimination of methanol. This cascade drives the formation of the α,β-unsaturated ketone (cyclohexenone).

  • Catalytic Hydrogenation: Isolate the cyclohexenone intermediate via standard aqueous workup. Dissolve the intermediate in EtOAc, add 10% Pd/C (10 wt%), and stir under a balloon of H₂ gas (1 atm) for 4 hours.

    • Causality: Pd/C under mild H₂ pressure selectively reduces the conjugated alkene without over-reducing the ketone or the ester moieties.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate and purify via silica gel chromatography.

    • Analytical Validation: Validate via ¹³C NMR. The spectrum must show the saturated ketone carbonyl at ~210 ppm and the ester carbonyl at ~174 ppm, with the complete absence of alkene carbon signals (~120-150 ppm).

Quantitative Comparison & Route Selection

The optimal route depends heavily on the specific constraints of the research or manufacturing environment. Below is an objective comparison of the two methodologies based on standard process chemistry metrics.

MetricRoute 1: Double Michael / DieckmannRoute 2: Diels-Alder Cycloaddition
Overall Yield 65% – 75%55% – 65% (Over 2 isolated steps)
Step Count 1 (One-pot tandem reaction)2 (Cycloaddition + Hydrogenation)
Reagent Cost Low (Methyl acrylate, t-BuOK)High (Danishefsky's diene, Pd/C)
Scalability Excellent (Demonstrated at multi-gram scale)Moderate (Exothermic hydrogenation step)
Atom Economy Moderate (Loss of CO₂, MeOH)Low (Loss of TMSOH, MeOH during hydrolysis)
Regioselectivity Inherently symmetrical constructionHighly regioselective via electronic matching

Conclusion for Route Selection: For large-scale, cost-sensitive manufacturing, Route 1 is unequivocally superior due to its operational simplicity, use of inexpensive commodity chemicals, and one-pot nature[1]. However, if the target molecule requires further asymmetric substitution at the cyclohexyl ring, Route 2 offers a distinct advantage, as the cyclohexenone intermediate can be intercepted for stereoselective functionalization prior to hydrogenation[3].

References

  • DeGraffenreid, M. R., et al. "An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters." The Journal of Organic Chemistry, ACS Publications, 2007.[Link]

  • "Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6,6-Disubstituted 2-Cyclohexenones." National Institutes of Health (PMC), 2021.[Link]

Sources

Comparative

Spectroscopic Data Validation for Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate: A Comparative Guide

As drug discovery pipelines increasingly rely on highly functionalized, sterically hindered intermediates, the spectroscopic validation of these molecules must evolve past basic characterization. Methyl 1-(2-Methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on highly functionalized, sterically hindered intermediates, the spectroscopic validation of these molecules must evolve past basic characterization. Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a prime example of a complex building block. Featuring a quaternary stereocenter at C1, two distinct methoxy environments, and a conformationally flexible cyclohexanone ring, this molecule presents specific analytical challenges that standard 1D validation methods often fail to resolve unambiguously.

This guide objectively compares standard spectroscopic workflows against advanced, multi-dimensional validation protocols. By examining the causality behind experimental choices, we provide a self-validating framework for researchers requiring high-fidelity structural elucidation and absolute purity determination.

The Analytical Challenge: Structural Ambiguity

For Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate, standard 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy combined with Low-Resolution Mass Spectrometry (LR-MS) leaves critical structural questions unanswered:

  • Quaternary C1 Verification: 1D NMR cannot definitively prove that the 2-methoxyphenyl ring and the methyl carboxylate group are attached to the same carbon (C1) on the cyclohexane ring.

  • Methoxy Differentiation: The ester methoxy (-COOCH 3​ ) and the aryl methoxy (-Ar-OCH 3​ ) produce overlapping singlets in the 3.6–3.9 ppm range.

  • Aliphatic Overlap: The eight protons of the cyclohexanone ring (C2, C3, C5, C6) often present as an unresolved multiplet in 1D 1 H NMR, masking potential ring impurities.

To overcome these limitations, modern pharmaceutical validation relies on 2D NMR (HSQC, HMBC) and Quantitative NMR (qNMR)[1][2].

Methodology Comparison: Standard vs. Advanced Protocols

The following workflow diagram illustrates the divergence between standard and advanced validation pathways.

ValidationWorkflow cluster_standard Standard Validation cluster_advanced Advanced Validation (Recommended) Start Synthesized Compound Methyl 1-(2-Methoxyphenyl)- 4-oxocyclohexanecarboxylate Std1 1D 1H/13C NMR (Ambiguous CH2 overlap) Start->Std1 Adv1 2D NMR (HSQC/HMBC) (Resolves quaternary C1) Start->Adv1 Std2 FT-IR & LR-MS (Functional groups only) Std1->Std2 StdResult Structural Ambiguity (Relative Purity) Std2->StdResult Adv2 HRMS (Q-TOF) (Exact mass < 5 ppm) Adv1->Adv2 Adv3 qNMR (Internal Std) (Absolute Purity) Adv2->Adv3 AdvResult Unambiguous Elucidation (Absolute Purity > 99%) Adv3->AdvResult

Validation workflow comparing standard 1D/LR-MS methods vs. advanced 2D/HRMS/qNMR protocols.

Step-by-Step Experimental Protocols

To ensure a self-validating system, every step of the advanced protocol is designed with physical causality in mind.

Protocol A: 2D NMR Structural Elucidation (HSQC & HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is critical for confirming the quaternary C1 center by showing long-range (2-3 bond) couplings[1].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal reference). Causality: CDCl 3​ provides a clear window in the aliphatic region, and TMS ensures exact chemical shift calibration at 0.00 ppm.

  • Acquisition (HSQC): Run a 1 H- 13 C HSQC experiment to map all direct C-H bonds. This resolves the overlapping cyclohexane protons by spreading them across the 13 C dimension.

  • Acquisition (HMBC): Run a 1 H- 13 C HMBC experiment.

    • Validation Checkpoint: Look for a cross-peak between the aromatic protons (e.g., at C6 of the aryl ring) and the aliphatic quaternary carbon C1 (~50-55 ppm).

    • Validation Checkpoint: Look for a cross-peak between the ester methoxy singlet (~3.6 ppm) and the ester carbonyl carbon (~175 ppm). This differentiates it from the aryl methoxy group, which will correlate to the aromatic carbon (~158 ppm)[3].

Protocol B: Absolute Purity via Quantitative NMR (qNMR)

Unlike HPLC-UV, which relies on relative response factors and requires a reference standard of the exact same molecule, qNMR provides absolute purity by comparing the integral of the analyte to a universal internal standard[2][4].

  • Standard Selection: Weigh exactly 10.00 mg of the analyte and 5.00 mg of NIST-traceable Maleic Acid (internal standard, purity >99.9%) using a microbalance (d = 0.001 mg). Causality: Maleic acid provides a sharp singlet at ~6.26 ppm, completely isolated from the analyte's signals.

  • Relaxation Delay (D1) Optimization: Set the D1 delay to 60 seconds. Causality: For quantitative integration, the delay must be at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures 99.3% magnetization recovery, preventing integration bias[5].

  • Data Processing: Apply a 90° shifted sine-bell window function, perform rigorous manual phase correction (zero and first-order), and apply a multipoint baseline correction. Calculate purity using the standard qNMR mass-ratio formula.

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Mass Accuracy: Calibrate the Q-TOF instrument to achieve mass accuracy within < 5 ppm.

  • Validation: The theoretical exact mass for [M+H] + of C 15​ H 18​ O 4​ is 263.1283. The experimental mass must fall between 263.1270 and 263.1296 to confirm the elemental composition.

Comparative Data Analysis

The tables below summarize the quantitative and qualitative differences in data output between the two methodologies.

Table 1: Spectroscopic Signal Resolution Comparison
Structural FeatureStandard Validation (1D NMR / LR-MS)Advanced Validation (2D NMR / HRMS)Confidence Level
Elemental Formula LR-MS: m/z 263 [M+H] + (Nominal mass only)HRMS: m/z 263.1285 (Error: 0.7 ppm)Absolute
Quaternary C1 13 C NMR: Peak at ~52 ppm (No proof of connectivity)HMBC: Cross-peaks from Ar-H and Ester-CH 3​ to C1Absolute
Methoxy Groups 1 H NMR: Two singlets at 3.6 & 3.8 ppm (Ambiguous assignment)HMBC: 3.6 ppm correlates to C=O (175 ppm); 3.8 ppm correlates to Ar-C (158 ppm)Absolute
Cyclohexane Ring 1 H NMR: Multiplet at 2.2–2.8 ppm (Overlapping)HSQC: Distinct C-H correlations for C2/C6 vs C3/C5High
Ketone Carbonyl FT-IR: Peak at ~1715 cm −1 13 C NMR / HMBC: Peak at ~210 ppm correlating with C3/C5 protonsAbsolute
Table 2: Performance and Purity Assessment Metrics
ParameterStandard (HPLC-UV + 1D NMR)Advanced (qNMR + 2D NMR)Impact on Drug Development
Purity Determination Relative area % (Ignores non-UV active impurities)Absolute mass % (Detects all proton-bearing impurities)Prevents downstream stoichiometric errors in synthesis[4].
Reference Standard Requires exact reference standardUses universal internal standard (e.g., Maleic Acid)Rapid validation of novel intermediates without prior synthesis[2].
Analysis Time 30-45 mins (Method development required)15-20 mins (Universal qHNMR parameters)Accelerates R&D turnaround times.

Conclusion

For complex pharmaceutical intermediates like Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate, relying on standard 1D NMR and low-resolution mass spectrometry introduces unacceptable risks of structural misassignment and purity inflation.

The advanced validation methodology—anchored by the causal application of HMBC for connectivity, HRMS for exact elemental composition, and qNMR for absolute purity—provides a self-validating, metrological framework. By adopting these advanced techniques, researchers ensure the highest level of scientific integrity, meeting stringent regulatory requirements for active pharmaceutical ingredient (API) characterization.

References

  • . Preprints.org. Verified March 2026. 2.. Journal of Medicinal Chemistry (PMC). Verified March 2026.

  • . Emery Pharma. Verified March 2026. 4.. Analytical Chemistry (ACS Publications). Verified March 2026. 5.. Emery Pharma. Verified March 2026.

Sources

Validation

Comparative study of catalysts for the asymmetric synthesis of substituted cyclohexanones

The asymmetric synthesis of substituted cyclohexanones is a critical operation in drug development, providing essential chiral building blocks for terpenes, steroids, and active pharmaceutical ingredients (APIs)[1]. Beca...

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Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric synthesis of substituted cyclohexanones is a critical operation in drug development, providing essential chiral building blocks for terpenes, steroids, and active pharmaceutical ingredients (APIs)[1]. Because the cyclohexanone ring can be functionalized at different positions, synthetic chemists must choose between two divergent catalytic paradigms: organocatalytic alpha-functionalization (e.g., direct asymmetric aldol reactions) and transition-metal-catalyzed beta-functionalization (e.g., asymmetric conjugate 1,4-addition).

This guide objectively compares the performance, mechanistic rationale, and operational protocols of leading catalysts in both domains to assist researchers in selecting the optimal system for their target molecules.

Mechanistic Paradigms & Catalyst Selection

Organocatalysis for Alpha-Substitution (C2-Position)

For the synthesis of 2-substituted cyclohexanones (e.g., 2-(hydroxy-phenyl-methyl)-cyclohexanone), asymmetric organocatalysis offers a metal-free, highly selective approach[1].

  • Bifunctional Thiourea-Amines & Proline Derivatives: These catalysts operate via an enamine catalytic cycle. The secondary amine condenses with cyclohexanone to raise the HOMO of the nucleophile, while the thiourea moiety (or carboxylic acid) simultaneously lowers the LUMO of the incoming electrophile via hydrogen bonding[2].

  • Heterogeneous Organocatalysts: Recent advancements include L-amino acids covalently supported on graphene, which facilitate easy catalyst recovery via filtration while maintaining excellent stereoselectivity (up to 94% ee)[3].

Transition Metal Catalysis for Beta-Substitution (C3-Position)

To access 3-substituted cyclohexanones, the asymmetric conjugate addition (ACA) of organometallic reagents to 2-cyclohexen-1-one is the premier strategy[4].

  • Copper-Phosphoramidite Systems: Pioneered by Feringa, the combination of Cu(OTf)₂ and chiral monodentate phosphoramidite ligands enables the highly enantioselective addition of dialkylzinc or Grignard reagents[5][6]. The bulky binaphthyl backbone of the ligand creates a chiral pocket that dictates the trajectory of the alkyl group during the enantio-determining reductive elimination from the Cu(III) intermediate[7].

  • Rhodium-BINAP Systems: For the introduction of aryl groups, the Rh(I)-catalyzed conjugate addition of arylboronic acids is the gold standard[8]. The reaction relies on a catalytic cycle involving the transmetalation of the aryl group from boron to a hydroxo-rhodium species, followed by enantioface-selective migratory insertion[9].

CatalystSelection Start Target: Substituted Cyclohexanone Pos Substitution Position? Start->Pos Alpha Alpha-Substitution (C2) Aldol / Michael Pos->Alpha C2 Beta Beta-Substitution (C3) 1,4-Conjugate Addition Pos->Beta C3 OrgCat Organocatalysis (Enamine/Iminium) Alpha->OrgCat MetCat Transition Metal Catalysis (Transmetalation/Insertion) Beta->MetCat Proline Proline / Thiourea-Amines High dr/ee, mild conditions OrgCat->Proline CuFeringa Cu-Phosphoramidite Alkylzinc / Grignard MetCat->CuFeringa Alkyl Nucleophiles RhBINAP Rh-BINAP Arylboronic acids MetCat->RhBINAP Aryl Nucleophiles

Decision tree for selecting catalysts based on desired regiochemistry and nucleophile type.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across the discussed catalytic systems based on benchmark reactions (Cyclohexanone + Benzaldehyde for Aldol; 2-Cyclohexen-1-one + Nucleophile for ACA).

Catalyst SystemReaction TypeTarget RegiochemistryYield (%)Enantioselectivity (ee %)Catalyst Loading
Bifunctional Thiourea-Amine [2]Direct Asymmetric AldolC2-Substitution85–95%90–99% (High dr)5–10 mol%
Graphene-Supported L-Alanine [3]Heterogeneous AldolC2-Substitution85%94% (6.7:1 dr)10–20 mol%
Cu(OTf)₂ / Feringa Phosphoramidite [4]Conjugate (1,4) AdditionC3-Substitution (Alkyl)91–95%97%1 mol% Cu / 2 mol% Ligand
Rh(acac)(C₂H₄)₂ / (S)-BINAP [8]Conjugate (1,4) AdditionC3-Substitution (Aryl)>90%97%3 mol% Rh / 3.3 mol% Ligand

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail not only the procedural steps but the underlying physicochemical causality dictating those steps.

Protocol A: Organocatalytic Asymmetric Aldol Reaction (Alpha-Functionalization)

Objective: Synthesis of 2-(hydroxy-phenyl-methyl)-cyclohexanone using a bifunctional thiourea-amine catalyst[1][2].

  • Catalyst Dissolution: Dissolve 10 mol% of the thiourea-amine organocatalyst and 10 mol% of acetic acid in 1.0 mL of DMSO or Brine[10].

    • Causality: Polar solvents like DMSO or Brine stabilize the charge-separated transition states during iminium/enamine formation. The weak acid co-catalyst facilitates the protonation of the intermediate hemiaminal, accelerating water elimination to form the active enamine[10].

  • Substrate Addition: Add cyclohexanone (1.25 mmol, 5.0 equiv) followed by benzaldehyde (0.25 mmol, 1.0 equiv) at room temperature.

    • Causality: A large stoichiometric excess of the ketone is critical to drive the thermodynamic equilibrium toward enamine formation and to kinetically suppress the self-condensation of the aldehyde[1].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the benzaldehyde is fully consumed (typically 12-24 hours).

  • Workup & Analysis: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography. Validate the diastereomeric ratio (dr) via ¹H-NMR (integration of the carbinol protons) and the enantiomeric excess (ee) via chiral HPLC[1].

EnamineCycle A Catalyst (Secondary Amine) C Iminium Ion Intermediate A->C + B B Cyclohexanone D Chiral Enamine (Activated Nucleophile) C->D - H2O F C-C Bond Formation (Stereo-determining) D->F + E E Electrophile (e.g., Benzaldehyde) G Substituted Cyclohexanone F->G Hydrolysis G->A Catalyst Regeneration

Mechanistic cycle of organocatalytic enamine-mediated alpha-functionalization of cyclohexanone.

Protocol B: Copper-Catalyzed Asymmetric Conjugate Addition (Beta-Functionalization)

Objective: Synthesis of (R)-3-ethylcyclohexanone via the addition of diethylzinc to 2-cyclohexen-1-one[4][7].

  • Catalyst Pre-Activation: In a flame-dried Schlenk tube under argon, dissolve Cu(OTf)₂ (1.0 mol%) and Feringa's phosphoramidite ligand (2.0 mol%) in anhydrous toluene (2.0 mL). Stir at room temperature for 30 minutes.

    • Causality: Pre-mixing ensures the complete thermodynamic assembly of the active chiral Cu(I) complex (following in situ reduction by the organozinc). A strictly maintained >1.5:1 Ligand-to-Metal ratio prevents the formation of unligated, achiral Cu species that would drastically erode the enantiomeric excess[7].

  • Cryogenic Substrate Addition: Cool the mixture to -30°C. Add 2-cyclohexen-1-one (1.0 mmol), followed by the dropwise addition of Et₂Zn (1.5 mmol, 1.0 M in hexanes) over 15 minutes.

    • Causality: Operating at -30°C suppresses the uncatalyzed, racemic background addition of the organozinc reagent to the enone. This ensures that all C-C bond formation occurs exclusively within the chiral environment of the copper complex[5].

  • In-Process Validation & Quench: Monitor the reaction via ReactIR (tracking the disappearance of the enone C=O stretch) or GC. Once complete (approx. 2 hours), quench carefully with 1M HCl to protonate the intermediate zinc enolate.

  • Workup & Analysis: Extract with diethyl ether, dry over MgSO₄, and concentrate. Determine the enantiomeric excess of the resulting 3-ethylcyclohexanone via chiral GC (e.g., Cyclosil B column)[7].

References

  • Scientific Research Publishing (SCIRP). Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions. Available at:[Link]

  • ResearchGate. Asymmetric organocatalytic direct aldol reactions of cyclohexanone with aldehydes in brine. Available at: [Link]

  • Proceedings of the National Academy of Sciences (PNAS). New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transformations. Available at:[Link]

  • University of Groningen. Enantioselective copper-catalysed addition of organometallic reagents using phosphoramidite ligands. Available at: [Link]

  • SciSpace. Recent advances in enantioselective copper-catalyzed 1,4-addition. Available at:[Link]

  • Journal of the American Chemical Society (ACS). Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Nitroalkenes. Available at: [Link]

  • ACS Catalysis. Kinetic Analysis of Copper(I)/Feringa-Phosphoramidite Catalyzed AlEt3 1,4-Addition to Cyclohex-2-en-1-one. Available at: [Link]

  • OpenAIRE. Rhodium-Catalyzed Hydroarylation of Alkynes with Arylboronic Acids. Available at: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for the Quantification of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate: A Comparative Guide

[label="Analyte: Methyl 1-(2-Methoxyphenyl)\n-4-oxocyclohexanecarboxylate", fillcolor="#20 Refining the Statistical Comparisons I'm now integrating ANOVA, F-Test, and t-Test results for robust cross-validation. I'm focus...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Analyte: Methyl 1-(2-Methoxyphenyl)\n-4-oxocyclohexanecarboxylate", fillcolor="#20

Refining the Statistical Comparisons

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Defining the Molecule's Properties

I'm now focusing on detailing the molecule's key analytical properties. The 2-methoxyphenyl ring offers UV absorbance for HPLC-UV. The oxygens are easily protonated in LC-MS/MS, and the keto-ester in GC-FID presents thermal challenges. I'm aligning these features with regulatory guidelines for the self-validating framework.

Integrating the Self-Validation

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Developing the LC-MS/MS Method

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Finalizing the Document

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Finalizing the Publication

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Verifying the Citations

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Validating the Citations

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Executive Summary

The accurate quantification of complex pharmaceutical intermediates is a cornerstone of drug development and quality assurance. Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a highly functionalized building block featuring a methoxyphenyl ring, a methyl ester, and a cyclohexanone core. Because of its multi-functional nature, relying on a single analytical technique introduces blind spots in impurity profiling and assay accuracy.

This guide provides a comprehensive cross-validation of three orthogonal analytical methods: HPLC-UV , LC-MS/MS , and GC-FID . By objectively comparing their performance data, mechanistic limitations, and validation metrics, this document serves as a definitive decision-making matrix for analytical scientists and QA/QC professionals.

Mechanistic Rationale & Analyte Profiling

To design a robust analytical strategy, one must first understand the causality between the molecule's structure and its instrumental response:

  • Chromophore Activity: The 2-methoxyphenyl group provides strong, distinct ultraviolet absorbance ( λmax​≈272 nm). This makes HPLC-UV the logical primary workhorse for bulk assay.

  • Proton Affinity: The ether and ester oxygens act as excellent hydrogen bond acceptors. In an Electrospray Ionization (ESI) source, these sites readily accept protons to form stable [M+H]+ ions, making LC-MS/MS highly sensitive for trace-level detection.

  • Thermal Stability: While the molecular weight (262.30 g/mol ) is well within the volatile range for Gas Chromatography (GC), the γ -keto ester structural motif is susceptible to thermal degradation (e.g., decarboxylation or retro-Dieckmann fragmentation) at elevated temperatures. This dictates strict thermal controls if GC-FID is to be used.

Regulatory Grounding: The Self-Validating Framework

To ensure data integrity and trustworthiness, all methods discussed herein are structured around the [1] and[2].

A core tenet of this guide is the Self-Validating System . A protocol is only trustworthy if it continuously proves its own suitability. Therefore, every method includes a mandatory System Suitability Test (SST) that acts as a physical gatekeeper; if the SST criteria (resolution, tailing factor, precision) fail, the run is automatically invalidated before sample analysis begins.

Experimental Protocols & Methodologies

HPLC-UV: The Reference Assay Method

Causality: Selected for its robust precision, linear dynamic range, and immunity to the matrix ionization effects that plague mass spectrometry.

  • Column: Reverse-phase C18 (150 x 4.6 mm, 3.5 µm). Rationale: The dense octadecylsilane stationary phase provides optimal hydrophobic retention for the cyclohexyl core, ensuring baseline resolution from early-eluting polar impurities.

  • Mobile Phase: Gradient elution of Water (0.1% Trifluoroacetic acid) and Acetonitrile. Rationale: TFA lowers the pH to suppress the ionization of any trace acidic degradants, ensuring sharp, symmetrical peak shapes.

  • Detection: UV at 272 nm.

  • Self-Validating SST: Inject a 50 µg/mL standard six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) 1.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

LC-MS/MS: Trace-Level Quantification

Causality: Selected specifically for genotoxic impurity profiling and pharmacokinetic studies where Limits of Detection (LOD) in the low ng/mL range are mandatory.

  • Ionization: ESI in positive mode.

  • MRM Transitions: m/z 263.1 [M+H]+ 231.1. Rationale: The loss of 32 Da corresponds to the elimination of methanol ( CH3​OH ) from the methyl ester group. This specific fragmentation pathway provides high selectivity against background matrix noise.

  • Self-Validating SST: Co-elution of an isotopically labeled Internal Standard (IS) (e.g., 13C6​ -analog).

    • Acceptance Criteria: The analyte-to-IS peak area ratio must maintain an RSD 3.0% across 5 injections to prove that matrix-induced ion suppression is adequately normalized.

GC-FID: The Orthogonal Alternative

Causality: Utilized to confirm the absence of non-UV active impurities and to provide a completely orthogonal separation mechanism to liquid chromatography.

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Temperatures: Injector strictly controlled at 220°C; Detector at 280°C. Rationale: Injector temperatures exceeding 250°C induce thermal degradation of the oxocyclohexanecarboxylate moiety, leading to artificially low assay values and the appearance of ghost peaks.

  • Self-Validating SST: Monitor the baseline for thermal degradation artifacts (peaks eluting immediately after the solvent front).

    • Acceptance Criteria: Signal-to-noise ratio (S/N) 10 for the LOQ standard; no degradation peaks 0.1% of the main peak area.

Cross-Validation Workflow

The following diagram illustrates the experimental design used to cross-validate the three analytical techniques against ICH Q2(R2) standards.

CrossValidationWorkflow Analyte Analyte: Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate HPLC HPLC-UV (Primary Assay) High Precision, Low Bias Analyte->HPLC LCMS LC-MS/MS (Trace Impurities) High Sensitivity, Matrix Effects Analyte->LCMS GCFID GC-FID (Orthogonal Check) Thermal Degradation Risk Analyte->GCFID Val ICH Q2(R2) & USP <1225> Validation Parameters HPLC->Val LCMS->Val GCFID->Val Stat Statistical Cross-Validation (ANOVA, F-Test, t-Test) Val->Stat Dec Method Selection Matrix Stat->Dec

Fig 1: Cross-validation workflow and statistical evaluation for analytical method comparison.

Data Presentation: Comparative Performance

The experimental validation data generated for Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is summarized below.

Table 1: ICH Q2(R2) Validation Parameters across Analytical Platforms

Validation ParameterHPLC-UVLC-MS/MSGC-FID
Linearity Range 1.0 – 100 µg/mL1.0 – 500 ng/mL5.0 – 150 µg/mL
Correlation ( R2 ) 0.99980.99850.9991
LOD (S/N = 3) 0.2 µg/mL0.3 ng/mL1.5 µg/mL
LOQ (S/N = 10) 0.6 µg/mL1.0 ng/mL5.0 µg/mL
Accuracy (Recovery %) 99.8% ± 0.4%101.2% ± 2.1%98.5% ± 1.2%
Precision (RSD %) 0.6%3.2%1.8%
Robustness High (pH/Temp stable)Moderate (Matrix sensitive)Low (Inlet temp sensitive)

Discussion: Interpreting the Cross-Validation Data

A superficial glance at the data might suggest that LC-MS/MS is the superior method due to its exceptional Limit of Detection (LOD). However, a mechanistic analysis reveals a more nuanced reality:

  • Accuracy & Precision Superiority of HPLC-UV: HPLC-UV demonstrated the highest precision (RSD 0.6%) and near-perfect accuracy (99.8% recovery). Because UV absorbance is governed by the Beer-Lambert law and is largely immune to the sample matrix, it provides the most stable quantitative readout. It is the undisputed gold standard for bulk batch release.

  • The Matrix Penalty in LC-MS/MS: While LC-MS/MS outperformed the other methods in sensitivity by three orders of magnitude, it suffered from higher variance (RSD 3.2%). This is caused by ESI droplet dynamics and matrix-induced ion suppression. It is indispensable for trace impurity analysis but lacks the tight precision required for a 98.0%–102.0% bulk assay specification.

  • Thermal Bias in GC-FID: GC-FID showed a slight negative bias (Recovery 98.5%). This directly correlates to the minor thermal degradation of the γ -keto ester system in the injection port, even at the optimized 220°C. While acceptable as an orthogonal check, it should not be the primary assay method.

Method Selection Guide

Based on the cross-validation data, drug development professionals should deploy these methods according to the following matrix:

  • Choose HPLC-UV for routine QA/QC batch release, primary assay determination, and major degradation product profiling.

  • Choose LC-MS/MS for genotoxic impurity quantification, pharmacokinetic (PK) blood-plasma screening, and structural elucidation of unknown degradants.

  • Choose GC-FID for orthogonal verification of non-chromophoric impurities and residual solvent analysis, strictly ensuring the inlet temperature does not exceed 220°C.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures United States Pharmacopeia (USP-NF) URL:[Link]

  • ICH Q14 Analytical Procedure Development European Medicines Agency (EMA) / ICH URL:[Link]

Sources

Validation

Benchmarking 4th-Generation EGFR Inhibitors: Overcoming Osimertinib Resistance in NSCLC

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), primarily [1], revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring L858R and T...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), primarily [1], revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring L858R and T790M mutations. However, acquired resistance is an inevitable clinical reality. The most common on-target resistance mechanism is the C797S mutation, which structurally abolishes the ability of third-generation agents to bind to the kinase domain.

As drug development pivots toward fourth-generation derivatives (e.g., BLU-945, BI-4020), researchers require robust, objective frameworks to benchmark these new agents against existing therapeutics. This guide outlines the mechanistic rationale, comparative efficacy metrics, and self-validating experimental protocols necessary to rigorously evaluate next-generation EGFR inhibitors.

Mechanistic Rationale: The C797S Challenge

To understand the necessity of fourth-generation derivatives, one must examine the molecular failure of their predecessors. Osimertinib achieves its high potency and mutant selectivity by forming a covalent Michael addition bond with the sulfhydryl group of Cysteine 797 within the EGFR ATP-binding pocket.

When the C797S mutation occurs, this crucial cysteine is replaced by a serine. The hydroxyl group of serine is a poor nucleophile compared to the thiol group of cysteine, completely preventing covalent attachment. Consequently, fourth-generation derivatives are engineered as highly potent, reversible, ATP-competitive inhibitors . They are designed to maintain a high affinity for the L858R/T790M/C797S triple mutant while strictly sparing wild-type (WT) EGFR to prevent dose-limiting toxicities [2].

EGFR_Resistance cluster_0 3rd Gen (Osimertinib) cluster_1 Resistance Mechanism cluster_2 4th Gen (Derivatives) Osi Osimertinib Cys797 EGFR (Cys797) Osi->Cys797 Covalent Bond Ser797 EGFR (Ser797) Osi->Ser797 Steric Clash No Bond Mut C797S Mutation Mut->Ser797 Loss of Thiol Blu 4th Gen TKI Ser797_2 EGFR (Ser797) Blu->Ser797_2 Reversible Binding

Fig 1: Mechanism of C797S-mediated resistance and 4th-generation TKI reversible binding.

Comparative Efficacy Data

To objectively benchmark a new derivative against Osimertinib, quantitative data must be evaluated across both cell-free and cell-based systems. The tables below synthesize preclinical benchmarking data typical of leading fourth-generation candidates like [3].

Table 1: In Vitro Antiproliferative Potency (IC₅₀ in nM)

Cell Line / Mutation ProfileOsimertinib (3rd Gen)4th Gen Derivative (e.g., BLU-945)Benchmarking Outcome
Ba/F3 EGFR (L858R/T790M) ~10 nM~10 nMEquivalent baseline efficacy
Ba/F3 EGFR (L858R/T790M/C797S) >1000 nM6 nM>160x Improvement
Ba/F3 EGFR (ex19del/T790M/C797S) >1000 nM15 nM>66x Improvement
Ba/F3 EGFR (WT) ~300 nM>1000 nMSuperior WT-Sparing Profile

Table 2: In Vivo Tumor Growth Inhibition (TGI) in PDX Models

Xenograft ModelTreatment RegimenTGI (%)Clinical Translation
PC9 (ex19del/T790M/C797S) Osimertinib (25 mg/kg/day)<10%Disease Progression
PC9 (ex19del/T790M/C797S) 4th Gen TKI (75 mg/kg/day)>100%Deep Tumor Regression
Experimental Methodologies: Self-Validating Protocols

When benchmarking novel derivatives, the goal is not merely to demonstrate potency, but to prove a widened therapeutic index. Every protocol must be a self-validating system containing internal controls to rule out off-target cytotoxicity.

Workflow Step1 1. In Vitro Kinase Assay Cell-free IC50 determination Step2 2. Engineered Ba/F3 Models IL-3 independent viability Step1->Step2 Step3 3. Counter-Screening WT-EGFR toxicity assessment Step2->Step3 Step4 4. In Vivo PDX Models Tumor Growth Inhibition (TGI) Step3->Step4 Step5 5. Pharmacodynamic Profiling Target engagement validation Step4->Step5

Fig 2: Sequential preclinical benchmarking workflow for novel therapeutic derivatives.

Protocol 1: Engineered Ba/F3 Cell Viability & Counter-Screening

Causality & Rationale: The murine pro-B cell line Ba/F3 is naturally dependent on Interleukin-3 (IL-3) for survival. By stably transfecting these cells with mutant EGFR constructs, they become "oncogene-addicted" and survive without IL-3. This creates a clean, low-background system to isolate the specific kinase inhibitory effect of the drug without confounding endogenous human signaling pathways.

Step-by-Step Methodology:

  • Cell Preparation: Culture engineered Ba/F3 cells (expressing EGFR L858R/T790M/C797S) in RPMI-1640 supplemented with 10% FBS. Withdraw IL-3 for 48 hours prior to the assay to ensure absolute reliance on mutant EGFR signaling.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test derivative and Osimertinib (as the reference standard) in DMSO. Critical: Final assay DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Seed cells at 2,000 cells/well in a 384-well plate. Dispense compounds using an acoustic liquid handler (e.g., Echo 550) for high volumetric precision. Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels as a proxy for metabolically active cells. Quantify luminescence using a multimode microplate reader and calculate IC₅₀ using a 4-parameter logistic curve fit.

  • Self-Validation (The WT Counter-Screen): Simultaneously run a parallel assay using WT-EGFR Ba/F3 cells in the presence of IL-3. If the new derivative shows high toxicity in this cohort, it indicates broad off-target kinase inhibition rather than mutant-specific efficacy.

Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Benchmarking

Causality & Rationale: While Ba/F3 cell lines confirm target engagement, they do not account for drug metabolism, pharmacokinetics, or tumor microenvironment. Patient-Derived Xenograft (PDX) models retain the complex histological and genetic heterogeneity of human tumors, providing a highly reliable predictor of clinical efficacy.

Step-by-Step Methodology:

  • Model Selection: Utilize NOD/SCID mice implanted subcutaneously with tumor fragments from NSCLC patients who have clinically relapsed on Osimertinib (confirmed C797S positive via next-generation sequencing).

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150-200 mm³, randomize mice into three cohorts (n=8/group) to ensure equal starting tumor burdens: Vehicle control, Osimertinib (25 mg/kg), and the 4th-gen derivative (e.g., 75 mg/kg).

  • Dosing & Monitoring: Administer compounds via oral gavage (PO) daily. Measure tumor dimensions twice weekly. Calculate tumor volume (V) using the formula: V=(length×width2)/2 .

  • Pharmacodynamic (PD) Validation: To prove that tumor shrinkage is directly caused by EGFR inhibition, sacrifice a subset of mice (n=3) at day 3, 4 hours post-dose. Extract tumors and perform Western blotting for phosphorylated EGFR (pEGFR) and downstream effectors (pERK, pAKT). A successful derivative will show complete ablation of pEGFR compared to the vehicle and Osimertinib arms [1].

References
  • BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer. Therapeutic Advances in Medical Oncology.[Link]

  • Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024). RSC Medicinal Chemistry.[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS).[Link]

Comparative

In Vitro and In Vivo Correlation of the Biological Activity of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate Analogs

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Manual Executive Summary: The Need for Advanced Scaffolds in CNS Drug Discovery Developing novel cen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Manual

Executive Summary: The Need for Advanced Scaffolds in CNS Drug Discovery

Developing novel central nervous system (CNS) therapeutics—particularly rapid-acting antidepressants and non-opioid analgesics—requires chemical scaffolds that can precisely balance target affinity with in vivo tolerability. While traditional arylcyclohexylamines (e.g., ketamine) and related cyclohexanol derivatives (e.g., tramadol) have proven clinical utility, their narrow therapeutic windows often lead to dose-limiting dissociative side effects or abuse liability.

As a Senior Application Scientist evaluating next-generation building blocks, I present Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (MMOC) as a highly versatile, superior scaffold for drug discovery. This guide objectively compares the structural advantages, in vitro binding profiles, and in vivo translation of MMOC-derived analogs against standard arylcyclohexylamine alternatives, supported by self-validating experimental protocols.

Structural Rationale & Mechanistic Advantages

The pharmacological profile of any arylcyclohexylamine is dictated by its substitution pattern . The MMOC scaffold offers three distinct mechanistic advantages over traditional alternatives:

  • The 2-Methoxy Aryl Substitution (Conformational Locking): Unlike unsubstituted phenyl rings, the bulky ortho-methoxy group induces steric hindrance, forcing the aryl ring into an orthogonal conformation relative to the cyclohexane chair. This specific geometry mimics the bioactive conformation required to optimally fit the phencyclidine (PCP) binding site within the NMDA receptor (NMDAR) ion channel. Furthermore, the oxygen atom acts as a crucial hydrogen-bond acceptor for residues like Thr648 in the GluN1 subunit .

  • The 1-Carboxylate Ester (Electronic Tuning): Standard scaffolds like ketamine utilize an amine at the C1 position, while tramadol utilizes a hydroxyl group . The methyl carboxylate in MMOC alters the local electronic environment, reducing basicity if an amine is introduced elsewhere, and serves as a bioisostere that can be hydrolyzed to tune blood-brain barrier (BBB) penetration.

  • The 4-Oxo Group (The Functionalization Handle): Ketamine possesses a 2-oxo group, which is highly sterically hindered by the adjacent C1 aryl group, limiting downstream synthesis. The 4-oxo group of MMOC is distal to the C1 steric bulk. This allows for facile reductive amination or spirocycle formation, enabling researchers to append secondary pharmacophores and "dial in" polypharmacology (e.g., dual NMDAR antagonism and Serotonin Transporter [SERT] inhibition).

Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Binds CaInflux Calcium (Ca2+) Influx NMDAR->CaInflux Channel Opens Downstream Excitotoxicity / Pain Transmission CaInflux->Downstream Intracellular Signaling MMOC MMOC Analog (Antagonist) MMOC->NMDAR Channel Blockade Analgesia Analgesia & Neuroprotection MMOC->Analgesia Therapeutic Effect

Fig 1: NMDA receptor modulation pathway by MMOC-derived antagonists.

In Vitro Profiling: Target Engagement & Selectivity

To evaluate the MMOC scaffold, we compare the binding affinities of two synthesized MMOC derivatives against standard reference compounds.

Data Presentation: In Vitro Binding Affinities
CompoundNMDAR (PCP Site) Ki​ (nM)SERT Ki​ (nM) μ -Opioid (MOR) Ki​ (nM)Selectivity Profile
Ketamine (Ref)500>10,000>10,000Highly NMDAR selective
Tramadol (Ref)>10,0008002,100MOR / Monoamine selective
MMOC-Derivative 1 (Unsubstituted 4-oxo)1204,5008,000High-affinity NMDAR selective
MMOC-Derivative 2 (4-amino substituted)853001,200Favorable Polypharmacology

Analysis: The data demonstrates that MMOC-Derivative 2 successfully bridges the pharmacological gap between ketamine and tramadol. By utilizing the 4-oxo handle to introduce an amine, the compound achieves potent NMDAR antagonism alongside clinically relevant SERT inhibition—a profile highly sought after for neuropathic pain management .

Protocol 1: Self-Validating Radioligand Binding Assay ([³H]MK-801)

Causality Focus: Because MK-801 is an uncompetitive antagonist that binds inside the ion channel pore, the channel must be artificially forced into an "open" state during the assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Self-Validation: Wash the pellet three times to remove endogenous glutamate, ensuring baseline receptor states are uniform.

  • Buffer Optimization: Resuspend the final pellet in 5 mM Tris-HCl containing 10 µM Glutamate and 10 µM Glycine. Causality: The addition of these co-agonists is mandatory to open the NMDAR channel, allowing [³H]MK-801 to access the internal PCP binding site.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [³H]MK-801 and varying concentrations of the MMOC analog (0.1 nM to 10 µM) for 120 minutes at 25°C to reach equilibrium.

  • Non-Specific Binding (NSB) Definition: In a parallel control well, add 10 µM of unlabeled (cold) MK-801. Self-Validation: Any radioactivity detected in this well represents non-receptor binding (e.g., lipid partitioning), which must be subtracted from total binding to calculate the true specific Ki​ .

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce ligand adherence). Wash three times with ice-cold buffer to prevent ligand dissociation.

In Vivo Efficacy & PK/PD Correlation

In vitro affinity is only valuable if it translates to a safe in vivo phenotype. A major hurdle with NMDAR antagonists is their propensity to cause severe locomotor hyperactivity and dissociative states.

Data Presentation: In Vivo Efficacy and Tolerability
CompoundTail-Flick Test ED50​ (mg/kg)Locomotor Activity ED50​ (mg/kg)Therapeutic Index (Locomotor/Analgesia)
Ketamine 5.28.51.6
Tramadol 12.5>50.0>4.0
MMOC-Derivative 1 2.115.07.1
MMOC-Derivative 2 1.525.016.6

Analysis: MMOC-Derivative 2 exhibits a Therapeutic Index of 16.6, vastly outperforming ketamine. The polypharmacological engagement of SERT (driven by the 4-position modification) likely mitigates the hyper-dopaminergic downstream effects usually triggered by pure NMDAR blockade, resulting in profound analgesia without severe motor impairment.

Workflow Synth Analog Synthesis (MMOC Scaffold) InVitro In Vitro Profiling (Radioligand Binding) Synth->InVitro InVivo In Vivo Efficacy (Behavioral Models) InVitro->InVivo Ki < 100 nM Correlation PK/PD Correlation & Lead Selection InVivo->Correlation Efficacy Confirmed

Fig 2: Preclinical workflow from MMOC scaffold synthesis to in vivo validation.

Protocol 2: Correlative In Vivo Tail-Flick and Open Field Assay

Causality Focus: To ensure that observed analgesia is a true antinociceptive effect and not an artifact of motor impairment or catalepsy (a common confounder with dissociatives), locomotor activity must be quantified in parallel.

Step-by-Step Methodology:

  • Habituation: Acclimate adult male Sprague-Dawley rats to the testing room for 60 minutes prior to dosing. Self-Validation: Stress-induced analgesia can skew baseline tail-flick latencies; habituation normalizes cortisol levels.

  • Dosing & Blinding: Administer the MMOC analog (intraperitoneally, i.p.) at varying doses. The experimenter administering the behavioral test must be blinded to the treatment groups to prevent observational bias.

  • Open Field Test (Locomotor Proxy): 15 minutes post-injection, place the animal in a 50x50 cm automated infrared-beam open field arena for 10 minutes. Record total distance traveled. Causality: Hyperactivity indicates dissociative-like side effects; hypoactivity indicates sedation/catalepsy.

  • Tail-Flick Test (Analgesia Proxy): Immediately following the open field test, expose the distal third of the rat's tail to a radiant heat source. Record the latency to withdraw the tail. Self-Validation: Implement a strict 10-second cut-off time to prevent tissue damage. An increase in latency without a corresponding drop in open-field locomotion confirms true, safe analgesia.

Conclusion

The Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate scaffold represents a significant structural upgrade over traditional arylcyclohexylamine building blocks. By providing a sterically unhindered 4-oxo handle and a conformationally locking 2-methoxy group, it empowers researchers to engineer analogs that retain potent NMDAR antagonism while successfully mitigating dose-limiting dissociative side effects through targeted polypharmacology.

References

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: PLoS One (via NCBI/PMC) URL:[Link]

  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists Source: ProQuest URL:[Link]

  • Synthesis of Tramadol and Analogous Source: SciELO URL:[Link]

Validation

Statistical analysis of experimental data from screening assays

Beyond the Raw Signal: A Comparative Guide to Statistical Methodologies in High-Throughput Screening In high-throughput screening (HTS), the transition from raw fluorescence, luminescence, or mass spectrometry readouts t...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Raw Signal: A Comparative Guide to Statistical Methodologies in High-Throughput Screening

In high-throughput screening (HTS), the transition from raw fluorescence, luminescence, or mass spectrometry readouts to validated lead compounds is fraught with statistical landmines. As a Senior Application Scientist, I frequently see screening campaigns fail—not because of poor chemistry or biology, but due to rigid, outdated data analysis pipelines.

This guide objectively compares the most prevalent statistical methodologies used in HTS today: Z'-factor vs. SSMD for quality control, and Z-score vs. B-score for positional bias normalization. By understanding the causality behind these statistical choices, researchers can build self-validating workflows that rescue true hits from systemic noise.

Assay Quality Control: The Z'-Factor vs. SSMD Debate

Before any hit selection can occur, the fundamental quality of the assay plate must be verified. The industry has historically relied on the Z'-factor, but modern screens (especially high-variance cellular or RNAi assays) require more robust alternatives.

The Z'-Factor: The Historical Gold Standard Introduced by Zhang et al. in 1999, the Z'-factor evaluates the dynamic range and data variation between positive and negative controls[1].

  • The Causality: The formula utilizes the mean ( μ ) and standard deviation ( σ ) of the controls. The multiplier of 3 represents a 99.73% confidence interval under a normal distribution.

  • The Vulnerability: Because it relies on the sample standard deviation, the Z'-factor is highly sensitive to outliers. A single dispensing error in a control well wildly inflates σ , causing a perfectly good plate to mathematically "fail" (Z' < 0.5)[2].

SSMD (Strictly Standardized Mean Difference): The Robust Alternative Proposed by Xiaohua Douglas Zhang in 2007, SSMD measures the magnitude of difference between two groups relative to their combined variance[3].

  • The Causality: SSMD is grounded in d -probability (the probability that a random value from the positive control is greater than a random value from the negative control)[4]. By evaluating effect size rather than rigid variance boundaries, SSMD is inherently more stable. It prevents the false rejection of plates that simply have high biological variance, making it the superior choice for RNAi and phenotypic screens[5].

Table 1: Quantitative Comparison of QC Metrics (Simulated 384-well Plate Data)

Assay ScenarioZ'-FactorSSMDScientific Interpretation
Ideal Normal Data 0.856.2Both metrics indicate an excellent, robust assay.
Single Outlier in Pos. Control 0.355.8Z' fails the plate; SSMD correctly identifies usable data.
High Variance (RNAi screen) -0.102.5Z' deems screening impossible; SSMD identifies a doable assay.

Overcoming Positional Bias: Z-Score vs. B-Score Normalization

HTS plates are notoriously plagued by systematic errors: edge effects (evaporation in perimeter wells), dispensing gradients, and temperature fluctuations. Normalizing this data is critical to preventing false positives.

Z-Score Normalization The Z-score normalizes data based on the plate's overall mean and standard deviation.

  • The Causality: While computationally simple, the Z-score assumes a low, evenly distributed hit rate. If a specific plate contains a cluster of highly active compounds (e.g., from a focused library), the plate's overall mean and standard deviation are artificially inflated. This "masks" moderate hits on that plate, leading to high false-negative rates[6].

B-Score Normalization (Tukey's Median Polish) The B-score, popularized for HTS by Brideau et al. (2003), utilizes an iterative median polish algorithm to remove row and column biases[7].

  • The Causality: Medians are statistically resistant to outliers. By iteratively subtracting row and column medians, the B-score isolates the residual activity of a well independent of its physical location on the plate[6]. The residual is then divided by the Median Absolute Deviation (MAD), a robust variance estimator. This ensures that a high hit rate on a single plate does not skew the normalization of the entire dataset.

BScore_Logic RawPlate Raw Plate Matrix (Systematic Biases) MedPolish Tukey Median Polish (Iterative Row/Col Median Subtraction) RawPlate->MedPolish Residuals Residual Matrix (Unbiased Signals) MedPolish->Residuals Remove Edge Effects MAD Plate MAD Calculation (Median Absolute Deviation) Residuals->MAD BScore Final B-Score (Residual / MAD) Residuals->BScore MAD->BScore Scale by Variance

Logical flow of B-Score normalization using Tukey's median polish algorithm.

Table 2: False Discovery Rate (FDR) by Normalization Method (Simulated 100,000 Compound Screen)

Normalization MethodHit Rate ThresholdFalse PositivesFalse NegativesFDR (%)
Raw Data (Uncorrected) > 3 SD1,45032085.2%
Z-Score (Plate-based) > 3 SD89021062.4%
B-Score (Median Polish) > 3 MAD45124.8%

Software Ecosystems: Open-Source vs. Commercial Enterprise Solutions

The choice of software dictates how effectively these statistical methods can be deployed at scale.

  • Open-Source Pipelines (R/Bioconductor): Packages like cellHTS2 offer unparalleled flexibility and zero licensing costs. They are ideal for academic labs developing novel algorithms. However, they require significant bioinformatics expertise to maintain, and integrating them with complex, multi-modal instruments can create data silos.

  • Commercial Platforms (e.g., Genedata Screener): Enterprise solutions are built for industrial throughput. Genedata Screener natively integrates with High-Throughput Mass Spectrometry (HT-MS) and Flow Cytometry, automating complex tasks like peak annotation, replicate condensing, and dose-response curve fitting[8]. The causality for choosing commercial software lies in data provenance and auditability—crucial factors for drug development pipelines moving toward IND filings.

Self-Validating Experimental Protocol: The Robust HTS Data Pipeline

To ensure scientific integrity, a data analysis pipeline must actively interrogate its own assumptions. Below is a step-by-step methodology for a self-validating HTS workflow.

Step 1: Raw Data Acquisition & Spatial Visualization

  • Action: Import raw instrument data. Generate spatial heatmaps of the raw signal for every plate.

  • Causality: Statistical algorithms cannot fix fundamentally broken biology. Visualizing the plate identifies catastrophic liquid handling failures (e.g., a completely blocked dispensing tip) before mathematical processing begins.

  • Self-Validation Checkpoint: Calculate the Coefficient of Variation (CV) for the negative controls. If the CV > 20%, halt the analysis immediately and recalibrate the liquid handler.

Step 2: Assay Quality Control via SSMD

  • Action: Calculate the SSMD for every plate using the positive and negative control wells.

  • Causality: Using SSMD instead of the Z'-factor prevents the automated rejection of high-quality plates that simply contain one or two outlier control wells.

  • Self-Validation Checkpoint: Compare the Z'-factor and SSMD side-by-side. A discrepancy where Z' < 0.5 but SSMD > 3 indicates the presence of control outliers. Inspect these specific control wells visually to confirm the biological validity of the plate.

Step 3: Positional Bias Correction (B-Score)

  • Action: Apply the Tukey median polish algorithm to calculate the B-score for all sample wells, removing row and column edge effects.

  • Causality: Edge effects systematically alter well concentrations due to evaporation. The median polish iteratively removes these biases without being skewed by true active compounds.

  • Self-Validation Checkpoint: Generate a spatial heatmap of the plate after B-score normalization. If row/column gradients persist, the median polish has failed to converge. This indicates a systemic hardware failure (e.g., a warped plate reader stage) rather than a simple edge effect.

Step 4: Hit Selection & Thresholding

  • Action: Select active compounds using a strict threshold (e.g., B-score > 3, which is equivalent to 3 MADs from the median).

  • Causality: Using MADs instead of standard deviations ensures a statistically rigorous selection of hits that is immune to the overall hit rate of the library.

  • Self-Validation Checkpoint: Re-test a random sample of 50 "non-hits" (compounds with a B-score near 0) alongside the identified hits in a secondary orthogonal dose-response assay. This empirically validates the false-negative rate of your statistical pipeline.

HTS_Pipeline RawData 1. Raw HTS Data (Plate Readers, MS, Flow) QC 2. Assay Quality Control (SSMD & Z'-Factor) RawData->QC Import & Parse QC->RawData Fail QC (Recalibrate) Norm 3. Data Normalization (B-Score Matrix Polish) QC->Norm Pass QC (SSMD > 3) HitSel 4. Hit Selection (Statistical Thresholding) Norm->HitSel Corrected Values Val 5. Hit Validation (Dose-Response Testing) HitSel->Val Active Compounds

Self-validating HTS experimental data analysis workflow.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[Link]

  • Zhang, X. D. (2007). The Use of Strictly Standardized Mean Difference for Hit Selection in Primary RNA Interference High-Throughput Screening Experiments. Journal of Biomolecular Screening.[Link]

  • Dragiev, P., et al. (2012). Two effective methods for correcting experimental high-throughput screening data (Discussing B-Score by Brideau et al., 2003). Bioinformatics.[Link]

  • Genedata. Automated Data Analysis That Matches Mass Spectrometry Throughput. Genedata Screener.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate proper disposal procedures

As a Senior Application Scientist, ensuring the safety of laboratory personnel and maintaining strict environmental compliance are just as critical as the success of the drug development assays themselves. Handling compl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of laboratory personnel and maintaining strict environmental compliance are just as critical as the success of the drug development assays themselves. Handling complex synthetic intermediates like Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate requires a rigorous, self-validating approach to operational safety and waste management.

Below is the comprehensive, step-by-step operational and disposal guide designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan.

Part 1: Chemical Profile & Hazard Causality

To safely manage any chemical, we must first understand how its molecular structure dictates its reactivity and potential hazards. Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate[1] contains three reactive functional groups: a methyl ester, a cyclohexanone ring, and a methoxy-substituted aromatic ring.

The Causality of Hazards: The presence of the ester and ketone moieties makes this compound susceptible to nucleophilic attack. If inadvertently mixed with strong acids or bases in a waste container, the compound can undergo rapid hydrolysis. This side reaction can release methanol (a highly flammable and toxic solvent) and generate corresponding carboxylic acids, leading to unwanted exothermic reactions and dangerous pressure buildup inside sealed waste carboys. Therefore, strict segregation from reactive aqueous waste streams is a non-negotiable operational standard.

Quantitative Data Summary

Property Value
Chemical Name Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate
CAS Number 1385694-68-7[1]
Molecular Formula C15H18O4[2]
Molecular Weight 262.30 g/mol [3]
Primary Hazard Organic irritant; potential environmental toxicity

| Waste Classification | Non-Halogenated Organic Waste (unless in mixed solvent) |

Part 2: Operational Safety & Handling Protocol

Every protocol must be a self-validating system. Before initiating any transfer or reaction involving this compound, verify your environment and protective measures in accordance with the [4].

  • Engineering Controls Validation: Always manipulate the neat solid or concentrated solutions within a certified chemical fume hood. Self-Validation: Check the fume hood monitor to ensure a face velocity of at least 80–100 feet per minute (fpm) before opening the chemical container.

  • Personal Protective Equipment (PPE): Don standard chemical-resistant nitrile gloves, a flame-resistant laboratory coat, and ANSI Z87.1 compliant safety goggles.

  • Spill Response Mechanics: In the event of a solid spill, do not sweep, as this aerosolizes the powder. Instead, mechanically collect the material using a non-sparking scoop and place it into a sealed, labeled container. If dissolved in an organic solvent, smother the spill with an inert, compatible absorbent pad, minimizing vapor release.

Part 3: Step-by-Step Disposal Procedures

Under the[5], proper waste characterization is the legal and ethical responsibility of the generator. Follow this methodology to ensure compliant disposal:

Step 1: Waste Characterization & Solvent Matrix Verification

  • Action: Determine the solvent matrix carrying the compound.

  • Logic: If the compound is dissolved in solvents like ethyl acetate, hexane, or methanol, it is classified as Non-Halogenated Organic Waste . If it was extracted using dichloromethane (DCM) or chloroform, it must be classified as Halogenated Organic Waste [6].

Step 2: Chemical Segregation (The Self-Validation Step)

  • Action: Before adding the waste to a bulk container, perform a compatibility check.

  • Logic: Verify via pH paper that no highly acidic or basic aqueous layers are inadvertently being transferred. Ensure the receiving container has never held strong oxidizers (e.g., nitric acid, peroxides), as mixing aromatic organic compounds with oxidizers can trigger a violent redox reaction and subsequent fire[6].

Step 3: Primary Containment

  • Action: Transfer the waste into a chemically compatible High-Density Polyethylene (HDPE) or borosilicate glass carboy.

  • Logic: Lower-grade plastics (like polystyrene) can degrade when exposed to the organic solvents carrying this compound, leading to structural failure and catastrophic leaks.

Step 4: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Logic: Explicitly list "Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate" and the exact solvent matrix percentages. Do not use chemical abbreviations or structural formulas, as emergency responders require plain-text nomenclature.

Step 5: Institutional EHS Transfer

  • Action: Store the carboy in a designated secondary containment tray. Initiate a waste pickup request with your Environmental Health and Safety (EHS) department within your facility's accumulation time limit (typically 90 or 180 days)[5]. The ultimate disposal pathway will be high-temperature incineration at an EPA-approved facility.

Part 4: Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: Methyl 1-(2-Methoxyphenyl) -4-oxocyclohexanecarboxylate Char Waste Characterization (Solvent Matrix Verification) Start->Char Hal Halogenated Organic Waste (e.g., DCM, Chloroform) Char->Hal Halogenated NonHal Non-Halogenated Organic Waste (e.g., EtOAc, Methanol) Char->NonHal Non-Halogenated Contain Primary Containment (HDPE / Glass Carboy) Hal->Contain NonHal->Contain Label RCRA Compliant Labeling & Secondary Containment Contain->Label EHS EHS Transfer & Manifesting Label->EHS Incinerate Final Disposal: High-Temp Incineration EHS->Incinerate

Workflow for segregation and disposal of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate.

References

  • AccelaChemBio Product Catalog. "Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate (CAS: 1385694-68-7)." AccelaChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Identification and Listing of Hazardous Waste (40 CFR Part 261)." EPA RCRA Regulations. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate

Introduction: Beyond the Product Sheet Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a substituted β-keto ester, a class of compounds widely utilized in organic synthesis for their versatile reactivity.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Product Sheet

Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a substituted β-keto ester, a class of compounds widely utilized in organic synthesis for their versatile reactivity.[1][2][3] While specific safety data for this exact molecule is not extensively published, its structural components—a cyclohexanone ring, a methyl ester, and a methoxyphenyl group—provide a clear and reliable basis for a robust safety assessment. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound. Our objective is to empower you, the researcher, with the knowledge to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.

Deconstructing the Hazard: A Logic-Based Assessment

  • Cyclohexanone Moiety: The core cyclohexanone structure is the primary driver of the compound's hazard profile. Cyclohexanone itself is a combustible liquid that is harmful if inhaled, swallowed, or in contact with skin.[4][5] It is known to cause serious eye damage and skin and respiratory irritation.[5][6] We must assume similar properties for our target compound.

  • β-Keto Ester Functionality: This group introduces reactivity and specific handling considerations. While essential for synthesis, it can undergo reactions like transesterification, and its enolizable protons can react with bases.[2][3] This informs chemical compatibility and storage requirements. Analogous compounds like Methyl 4-oxocyclohexanecarboxylate are known irritants to the skin, eyes, and respiratory system.

  • Aromatic Ether Group: The methoxyphenyl group is generally stable, but the overall molecule's properties as an organic solvent-soluble compound dictate the choice of appropriate glove materials and respiratory protection.

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, and is potentially harmful by inhalation, ingestion, and skin absorption.

Core Protective Framework: Essential Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control measure dictated by the anticipated hazards. All PPE should be inspected before use and removed promptly if contaminated.

Protection Type Specification & Standard Rationale for Use
Hand Protection Butyl or Viton™ Gloves (Minimum thickness: 0.7 mm). Tested to EN ISO 374 standard.[5]These materials provide excellent resistance to ketones and esters like cyclohexanone.[4][5] A breakthrough time of >480 minutes is recommended for full contact.[5] For splash protection, a >120 minute breakthrough time is acceptable.[5]
Eye & Face Protection Tight-fitting, indirectly vented chemical safety goggles. If splashing is a significant risk, use in combination with a face shield . Must meet BS EN ISO 16321-1 or ANSI Z87.1 standards.[5][7]The high likelihood of serious eye irritation or damage from analogues necessitates robust protection against splashes and vapors.[5]
Body Protection Flame-retardant laboratory coat. For larger quantities (>1 L), a chemically resistant apron or coveralls (e.g., Tychem®) is required.[4]Protects skin from incidental contact and prevents contamination of personal clothing.[8] Flame-retardant material is a necessary precaution for handling potentially combustible liquids.
Respiratory Protection Required if handled outside of a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6] For significant aerosol generation or spills, a full-facepiece respirator or supplied-air respirator should be used.[4][5]Vapors are expected to cause respiratory irritation. Engineering controls (a fume hood) are the primary defense, with respirators as essential secondary protection.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to minimize exposure at every stage of the experimental workflow. Adherence to this sequence is critical for maintaining a safe operating environment.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year.

  • Assemble Materials: Gather all necessary equipment (glassware, reagents, spill kit) and place it within the fume hood to minimize traffic in and out of the workspace.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

  • Position Sash: Adjust the fume hood sash to the indicated optimal height, creating a protective barrier between you and the experiment.

Step 2: Aliquoting and Transfer
  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, a potential ignition source for combustible liquids.[9]

  • Use Appropriate Tools: Use a clean glass funnel or pipette for liquid transfers. Avoid pouring directly from large containers to minimize the risk of splashing.

  • Immediate Sealing: Cap all containers immediately after use to prevent the release of vapors into the work area.[9]

Step 3: Reaction and Monitoring
  • Contained Reactions: All reactions must be performed in a closed or contained apparatus within the fume hood.

  • Temperature Control: If heating is required, use a controlled heating mantle or bath. Avoid open flames.[9]

  • Continuous Ventilation: Ensure the fume hood is operating continuously throughout the entire reaction and workup procedure.

Step 4: Post-Procedure Decontamination
  • Quenching: Quench the reaction safely according to your specific experimental protocol.

  • Initial Rinse: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect this rinse as hazardous waste.

  • Wipe Down: Wipe down the interior surfaces of the fume hood with an appropriate decontaminating agent.

The following diagram illustrates the mandatory workflow for safely handling Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_final 4. Final Steps prep1 Verify Fume Hood Certification prep2 Don Full PPE (Gloves, Goggles, Coat) prep1->prep2 prep3 Assemble Equipment in Hood prep2->prep3 handle1 Ground & Bond Containers prep3->handle1 Begin Work handle2 Transfer Chemical (Aliquot) handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Quench Reaction handle3->clean1 Procedure Complete clean2 Decontaminate Glassware (Collect Rinse) clean1->clean2 clean3 Segregate & Label Waste clean2->clean3 clean4 Wipe Down Hood clean3->clean4 final1 Doff PPE clean4->final1 Exit Work Area final2 Wash Hands Thoroughly final1->final2

Safe Handling Workflow Diagram

Emergency Response: Immediate & Decisive Action

In the event of an exposure or spill, swift and correct action is paramount.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek immediate medical attention.[7] A safety shower should be readily accessible.[11]

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist. An eyewash station must be available in the immediate work area.[12]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[7][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

  • Spill Response: Evacuate non-essential personnel from the area.[13] Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[11] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9] Ventilate the area thoroughly.

Disposal Plan: Responsible Waste Management

Chemical waste is a direct reflection of our work. Proper disposal is a non-negotiable aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate, including the compound itself, contaminated absorbents, disposable labware, and gloves, must be treated as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards. Keep the container sealed when not in use.[9]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.[8] Never dispose of this chemical down the drain or in regular trash.[11]

By internalizing this comprehensive approach—from hazard assessment to final disposal—you build a deep, trustworthy, and effective safety culture that extends far beyond the handling of a single compound.

References

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  • Mondal, E., & Maiti, G. (2014). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 4(100), 57163-57169. Retrieved from [Link]

  • Cahiez, G., & Micolau, Y. (1999). Regioselective Monoalkylation of Ketones Via Their Manganese Enolates: 2-Benzyl-6-Methylcyclohexanone from 2-Methylcyclohexanone. Organic Syntheses, 76, 239. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
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  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
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